Product packaging for 3-Bromo-5-nitropyridin-4-ol(Cat. No.:CAS No. 70149-42-7)

3-Bromo-5-nitropyridin-4-ol

Cat. No.: B3428855
CAS No.: 70149-42-7
M. Wt: 218.99 g/mol
InChI Key: IIIJPRRVYYWKQW-UHFFFAOYSA-N
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Description

3-Bromo-5-nitropyridin-4-ol is a useful research compound. Its molecular formula is C5H3BrN2O3 and its molecular weight is 218.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.93270 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O3 B3428855 3-Bromo-5-nitropyridin-4-ol CAS No. 70149-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitro-1H-pyridin-4-one
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InChI

InChI=1S/C5H3BrN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIJPRRVYYWKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953780
Record name 3-Bromo-5-nitropyridin-4(1H)-one
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Molecular Weight

218.99 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70149-42-7, 31872-65-8
Record name 3-Bromo-5-nitro-4(1H)-pyridinone
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Record name 3-Bromo-4-hydroxy-5-nitropyridine
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Foundational & Exploratory

3-Bromo-5-nitropyridin-4-ol synthesis from 3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 3-Bromo-5-nitropyridin-4-ol from 3,5-Dibromopyridine

Abstract

This technical guide provides a comprehensive, chemically-grounded methodology for the synthesis of this compound, a functionalized pyridine derivative of interest to researchers in medicinal chemistry and materials science. The synthetic pathway commences with the commercially available starting material, 3,5-dibromopyridine. A multi-step strategy is detailed, focusing on the initial formation of a key 3,5-dibromopyridin-4-ol intermediate via directed ortho-metalation and subsequent oxygenation. This is followed by a proposed selective hydrodebromination and a final, regioselective nitration to yield the target compound. This document emphasizes the mechanistic rationale behind each transformation, provides detailed experimental protocols, and discusses critical process parameters, offering field-proven insights for successful execution.

Strategic Analysis and Retrosynthesis

The transformation of 3,5-dibromopyridine into this compound presents a significant regiochemical challenge. The process requires the introduction of two new functional groups (a hydroxyl at C4 and a nitro at C5) and the removal of one bromine atom from C5. A direct functionalization approach is complicated by the inherent electronic properties of the pyridine ring, which is deactivated towards electrophilic aromatic substitution.[1][2]

A logical retrosynthetic analysis suggests that the final step should be the nitration of a suitable precursor. The intermediate 3-bromo-pyridin-4-ol is identified as the ideal candidate for this final transformation. The strong activating, ortho,para-directing nature of the C4-hydroxyl group would decisively direct the incoming electrophile (NO₂⁺) to the C5 position, overcoming the weaker directing effects of the C3-bromine.

Therefore, the primary synthetic challenge is the efficient conversion of 3,5-dibromopyridine to 3-bromo-pyridin-4-ol. A plausible, four-step forward synthesis is proposed:

  • Directed ortho-Metalation: Selective deprotonation at the C4 position of 3,5-dibromopyridine using a strong, non-nucleophilic base.

  • Oxygenation: Trapping the resulting organometallic intermediate with an electrophilic oxygen source to install the C4-hydroxyl group.

  • Selective Hydrodebromination: Removal of the bromine atom at the C5 position while retaining the C3-bromine.

  • Regioselective Nitration: Introduction of the nitro group at the C5 position to yield the final product.

This strategy is illustrated in the workflow diagram below.

G start 3,5-Dibromopyridine step1 Step 1: Directed ortho-Metalation (LDA, THF, -78 °C) start->step1 inter1 3,5-Dibromo-4-lithiopyridine step1->inter1 step2 Step 2: Oxygenation (B(OMe)₃ then H₂O₂) inter1->step2 inter2 3,5-Dibromopyridin-4-ol step2->inter2 step3 Step 3: Selective Hydrodebromination (e.g., H₂, Pd/C, base) inter2->step3 inter3 3-Bromo-pyridin-4-ol (Key Intermediate) step3->inter3 step4 Step 4: Regioselective Nitration (HNO₃/H₂SO₄) inter3->step4 product This compound step4->product

Caption: Proposed four-step synthetic workflow.

Mechanistic Principles and Causality

Step 1 & 2: Directed ortho-Metalation and Oxygenation

The C4 proton of 3,5-dibromopyridine is the most acidic C-H proton due to the inductive electron-withdrawing effects of the flanking bromine atoms and the pyridine nitrogen. This allows for regioselective deprotonation using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to prevent side reactions. This specific reaction to form 4-substituted-3,5-dibromopyridines has been previously demonstrated.[3]

The resulting 3,5-dibromo-4-lithiopyridine is a potent nucleophile. Direct reaction with oxygen (O₂) can be difficult to control. A more reliable method involves reaction with a borate ester, such as trimethyl borate (B(OMe)₃), to form a boronate ester intermediate. This intermediate is then subjected to oxidative workup with hydrogen peroxide under basic conditions to yield the desired 3,5-dibromopyridin-4-ol.

Step 3: Selective Hydrodebromination

This is the most technically demanding step. The goal is to remove the C5-bromine while leaving the C3-bromine intact. Selectivity can be achieved by exploiting the differential electronic environment of the two halogens. Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is a standard method for hydrodehalogenation. The reaction rate can be influenced by the substrate's substitution pattern. While literature on this specific selective debromination is scarce, the C5-Br is flanked by two electron-donating/neutral groups (C4-OH and C6-H), whereas the C3-Br is flanked by one (C4-OH) and the electron-withdrawing pyridine nitrogen. This difference may provide a window for selective reduction, potentially requiring careful optimization of catalyst, solvent, and basic additives (like sodium acetate or triethylamine) to trap the HBr byproduct.

Step 4: Regioselective Nitration

The final nitration step is governed by the principles of electrophilic aromatic substitution on a highly substituted pyridine ring.

Caption: Directing effects in the nitration of 3-bromo-pyridin-4-ol.

The hydroxyl group at C4 is a powerful activating group, strongly directing electrophiles to its ortho positions (C3 and C5). Position C3 is already occupied by a bromine atom. Therefore, the incoming nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, will be overwhelmingly directed to the C5 position. This high degree of regioselectivity makes this final step robust and high-yielding.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials, including pyrophoric organolithiums, strong acids, and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagent and Solvent Data
ReagentFormulaMW ( g/mol )Density (g/mL)CAS No.
3,5-DibromopyridineC₅H₃Br₂N236.89-625-92-3
DiisopropylamineC₆H₁₅N101.190.717108-18-9
n-Butyllithium (2.5 M)C₄H₉Li64.06~0.765109-72-8
Tetrahydrofuran (THF)C₄H₈O72.110.889109-99-9
Trimethyl borateC₃H₉BO₃103.910.932121-43-7
Hydrogen Peroxide (30%)H₂O₂34.01~1.117722-84-1
Palladium on Carbon (10%)Pd/C--7440-05-3
Nitric Acid (fuming)HNO₃63.011.517697-37-2
Sulfuric Acid (conc.)H₂SO₄98.081.847664-93-9
Step-by-Step Synthesis

Step 1 & 2: Synthesis of 3,5-Dibromopyridin-4-ol

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Lithiating Pyridine: Dissolve 3,5-dibromopyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature. Reaction progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

  • Oxygenation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add 30% hydrogen peroxide (3.0 eq) followed by an equal volume of 3 M aqueous NaOH. Caution: This is an exothermic reaction.

  • Stir the mixture vigorously for 2-4 hours. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3,5-dibromopyridin-4-ol as a solid.

Step 3: Synthesis of 3-Bromo-pyridin-4-ol

  • To a hydrogenation flask, add 3,5-dibromopyridin-4-ol (1.0 eq), 10% Pd/C (5 mol %), and a base such as sodium acetate (1.5 eq).

  • Add a suitable solvent, such as ethanol or methanol.

  • Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction closely by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize over-reduction to pyridin-4-ol.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure. The crude product may be purified by recrystallization or column chromatography if necessary.

Step 4: Synthesis of this compound

  • Nitrating Mixture: In a separate flask cooled to 0 °C, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 volumes).

  • Nitration: Add the 3-bromo-pyridin-4-ol (1.0 eq) in portions to the cold nitrating mixture. Maintain the temperature between 0 and 10 °C during the addition.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Caution: Highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

References

An In-Depth Technical Guide to 3-Bromo-5-nitropyridin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-nitropyridin-4-ol (CAS No. 31872-65-8), a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The guide details its physicochemical properties, provides a plausible synthetic route, and explores its reactivity and applications as a crucial intermediate in the development of novel therapeutic agents. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound is a substituted pyridinol derivative characterized by the presence of a bromine atom at the 3-position and a nitro group at the 5-position of the pyridine ring. This unique arrangement of functional groups imparts distinct electronic properties to the molecule, making it a versatile reagent in organic synthesis. The electron-withdrawing nature of the nitro group and the halogen functionality make the pyridine ring susceptible to nucleophilic substitution reactions, a key feature exploited in the synthesis of more complex molecular architectures. Its role as a pivotal intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibacterial agents and kinase inhibitors, underscores its significance in the field of drug discovery.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 31872-65-8[2][3]
Molecular Formula C₅H₃BrN₂O₃[2][4]
Molecular Weight 218.99 g/mol [4]
Appearance White to light yellow to light orange powder/crystal[5]
Purity Typically >98.0%[5]
Synonyms 3-Bromo-5-nitro-4-pyridinol[5]

Synthesis of this compound

The hydroxyl group at the 4-position is an activating group, directing electrophiles to the ortho and para positions. In this case, the positions ortho to the hydroxyl group are the 3- and 5-positions. The presence of the deactivating nitro group at the 3-position would likely direct the incoming bromine to the less sterically hindered and electronically favorable 5-position. However, given the electronic landscape of the ring, bromination at the 3-position is also a possibility. A more controlled synthesis would likely involve the bromination of 4-hydroxypyridine followed by nitration.

A general procedure for the bromination of a 4-pyridone derivative has been described, which can be adapted for this synthesis.[6]

Hypothetical Experimental Protocol: Bromination of 4-Hydroxy-3-nitropyridine

Disclaimer: This is a hypothetical protocol and must be optimized and validated in a laboratory setting by qualified personnel.

Objective: To synthesize this compound via electrophilic bromination of 4-Hydroxy-3-nitropyridine.

Materials:

  • 4-Hydroxy-3-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Acetic acid (glacial)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-Hydroxy-3-nitropyridine (1 equivalent) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, reducing the risk of over-bromination and side reactions.

  • Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the reaction and keep the starting material and product in solution.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.

  • Aqueous Workup: The aqueous workup is crucial to quench the reaction, neutralize the acidic solvent, and separate the organic product from inorganic byproducts.

SynthesisWorkflow start Start: 4-Hydroxy-3-nitropyridine reaction Electrophilic Bromination (Reflux) start->reaction reagents Reagents: - N-Bromosuccinimide (NBS) - Acetic Acid reagents->reaction workup Aqueous Workup: - H₂O, NaHCO₃ - Ethyl Acetate Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Product: this compound purification->product

Caption: A hypothetical workflow for the synthesis of this compound.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the reactivity of its functional groups. The pyridine ring, activated by the hydroxyl group and deactivated by the nitro group, along with the presence of a bromine atom, allows for a range of chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. This reaction is fundamental for introducing diverse side chains and building molecular complexity. The electron-withdrawing nitro group enhances the susceptibility of the carbon atom attached to the bromine to nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is crucial for introducing a key pharmacophoric element and for enabling subsequent reactions like amide bond formation or diazotization.

  • Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

These versatile reaction pathways make this compound a valuable intermediate in the synthesis of a wide array of biologically active molecules. For instance, substituted pyridines are core structures in many kinase inhibitors, which are a major class of anticancer drugs.[7] The ability to functionalize the pyridine ring at multiple positions using this compound as a starting point is highly advantageous in the structure-activity relationship (SAR) studies during drug development.

ReactivityDiagram start This compound snar Nucleophilic Aromatic Substitution (SNA r) start->snar reduction Nitro Group Reduction start->reduction coupling Cross-Coupling Reactions start->coupling amines Substituted Aminopyridines snar->amines ethers_thioethers Aryl Ethers/Thioethers snar->ethers_thioethers amino_alcohol 3-Amino-5-bromopyridin-4-ol reduction->amino_alcohol biaryls Biaryl Pyridines coupling->biaryls

Caption: Key reaction pathways of this compound in organic synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A dedicated Safety Data Sheet (SDS) for this compound is available and should be consulted before use.[2]

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[2]

  • Eye Irritation: Causes serious eye irritation (H319).[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[2]

  • Handling: Wash skin thoroughly after handling. Avoid breathing dust.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

In case of contact, follow the first-aid measures outlined in the SDS. For skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[2]

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable its effective and safe use in the pursuit of novel chemical entities.

References

Spectroscopic Profile of 3-Bromo-5-nitropyridin-4-ol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-nitropyridin-4-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of a halogen bond donor (bromine), a strong electron-withdrawing group (nitro), and a hydroxyl group on the pyridine scaffold, make it a valuable building block for novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Due to the limited availability of published experimental spectra for this compound, this technical guide provides a comprehensive, in-depth predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in fundamental spectroscopic principles and supported by experimental data from structurally analogous compounds, offering a robust and scientifically rigorous spectroscopic profile for this molecule.

Chemical Structure and Tautomerism

This compound can exist in two tautomeric forms: the pyridin-4-ol form and the pyridin-4(1H)-one form. The pyridinone tautomer is generally the more stable form for 4-hydroxypyridines due to the formation of a conjugated system involving the carbonyl group, which provides additional resonance stabilization. Therefore, the spectroscopic predictions in this guide will primarily consider the pyridin-4(1H)-one tautomer.

Caption: Tautomeric equilibrium between the pyridin-4-ol and the more stable pyridin-4(1H)-one form.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for 3-Bromo-5-nitro-1H-pyridin-4-one are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals: two in the aromatic region corresponding to the two protons on the pyridine ring, and one broad signal for the N-H proton.

  • H-2 and H-6 Protons: The pyridine ring has two protons at the C2 and C6 positions. Due to the unsymmetrical substitution, these protons are in different chemical environments and will appear as two distinct signals. The nitro group at C5 will strongly deshield the proton at C6, while the bromine at C3 will also have a deshielding effect on the proton at C2.

  • N-H Proton: The proton on the nitrogen atom is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-28.2 - 8.4d~2-3 Hz
H-68.8 - 9.0d~2-3 Hz
N-H11.0 - 13.0br s-

Rationale for Prediction: The chemical shifts are estimated based on the known values for 3-bromopyridine and considering the strong deshielding effects of the nitro group and the carbonyl function in the pyridone ring.[1][2] The small coupling constant is expected for a four-bond coupling between H-2 and H-6 in a pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the pyridine ring.

  • C4 (Carbonyl Carbon): This carbon will be significantly deshielded and appear at the lowest field due to the attached oxygen atom.

  • C3 and C5: These carbons are directly attached to the bromine and nitro groups, respectively. The carbon attached to bromine (C3) will be shielded relative to an unsubstituted carbon, while the carbon attached to the nitro group (C5) will be deshielded.

  • C2 and C6: These are the two CH carbons. Their chemical shifts will be influenced by the adjacent substituents.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C2~140
C3~115
C4~175
C5~145
C6~150

Rationale for Prediction: The predictions are based on the analysis of ¹³C NMR data for substituted pyridines and 4-pyridones.[3][4] The presence of the carbonyl group in the pyridone tautomer is expected to have a significant effect on the chemical shifts of the ring carbons.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer E Tune and shim the probe D->E F Acquire ¹H and ¹³C NMR spectra E->F G Fourier transform the raw data H Phase and baseline correct the spectra G->H I Integrate ¹H signals and pick peaks H->I cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq To Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc To Analysis

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide valuable information about the functional groups present in the molecule. The predicted key absorption bands for 3-Bromo-5-nitro-1H-pyridin-4-one are listed below.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3000Medium, Broad
C-H Stretch (aromatic)3000 - 2900Medium
C=O Stretch (amide)1680 - 1650Strong
C=C and C=N Stretch1600 - 1450Medium to Strong
N-O Stretch (asymmetric)1550 - 1520Strong
N-O Stretch (symmetric)1350 - 1320Strong
C-Br Stretch600 - 500Medium

Rationale for Prediction: The predicted wavenumbers are based on characteristic IR absorption frequencies for substituted pyridines, amides, and nitro compounds.[5][6] The strong absorptions for the C=O and the two N-O stretches are expected to be the most prominent features of the spectrum.

Experimental Protocol for IR Spectroscopy

A standard and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Data

m/zInterpretation
218/220[M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes)
172/174[M - NO₂]⁺
144/146[M - NO₂ - CO]⁺
78Pyridine fragment

Rationale for Prediction: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of approximately equal intensity separated by 2 m/z units.[7] The fragmentation is predicted to proceed via the loss of the nitro group, followed by the loss of a carbonyl group, which are common fragmentation pathways for such compounds.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then transferred to the mass analyzer (e.g., quadrupole or time-of-flight) to separate them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a comprehensive spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and further application in scientific research. It is recommended that this predicted data be confirmed with experimental results once they become available.

References

Solubility Profile of 3-Bromo-5-nitropyridin-4-ol: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2] This guide provides a comprehensive analysis of the expected solubility of 3-Bromo-5-nitropyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document adopts a first-principles approach. We will dissect the molecule's structural and electronic features to predict its behavior in various common organic solvents. Furthermore, we will provide a robust, step-by-step experimental protocol for researchers to accurately determine its solubility using the gold-standard equilibrium shake-flask method.[3][4] This guide is designed to empower researchers with both the theoretical framework and the practical tools necessary to effectively work with this compound.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces, guided by the principle of "like dissolves like."[5] To understand the solubility profile of this compound, we must first analyze its constituent functional groups and their contributions to its overall polarity, hydrogen bonding capacity, and potential for tautomerism.

The molecular formula is C₅H₃BrN₂O₃, with a molecular weight of approximately 218.99 g/mol .[6]

References

The Elusive Crystal Structure of 3-Bromo-5-nitropyridin-4-ol: A Case of Undetermined Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Despite its availability and relevance in synthetic chemistry, a comprehensive search of crystallographic databases and scientific literature reveals that the definitive X-ray crystal structure of 3-Bromo-5-nitropyridin-4-ol has not been publicly reported. This absence of crystallographic data precludes the creation of an in-depth technical guide on its specific solid-state conformation, molecular packing, and intermolecular interactions.

While the molecular formula C₅H₃BrN₂O₃ is well-established and the compound is commercially available, the crucial experimental data from single-crystal X-ray diffraction—such as unit cell dimensions, space group, and atomic coordinates—are not present in prominent repositories like the Cambridge Structural Database (CSD). Such data is the fundamental prerequisite for a detailed structural analysis.

The investigation into the topic did, however, yield information on closely related isomers and the compound's tautomeric form, which can offer some insights into its potential chemical behavior.

Tautomerism: A Key Consideration

It is important to note that this compound can exist in a tautomeric equilibrium with 3-bromo-5-nitro-1H-pyridin-4-one . The prevalence of either tautomer in the solid state is a key structural feature that can only be definitively determined through X-ray crystallography. The pyridin-4-ol form possesses a hydroxyl group, while the pyridin-4-one form has a carbonyl group with the proton residing on the ring nitrogen. This seemingly subtle difference significantly impacts the molecule's hydrogen bonding capabilities and, consequently, its crystal packing.

Insights from Related Structures

While the crystal structure of the target compound remains elusive, crystallographic data for isomers such as 3-bromo-2-hydroxy-5-nitropyridine are available. Analysis of these related structures can provide valuable, albeit indirect, information. For instance, the study of isomers can reveal preferred intermolecular interactions, such as hydrogen bonding motifs involving the hydroxyl and nitro groups, and potential π-stacking arrangements of the pyridine rings. However, it must be stressed that direct extrapolation of the crystal packing of an isomer to that of this compound is not feasible due to the profound influence of substituent positioning on the resulting crystal lattice.

The Path Forward: A Call for Experimental Determination

The absence of a determined crystal structure for this compound represents a gap in the foundational chemical knowledge of this compound. The synthesis of a high-quality single crystal and its subsequent analysis via X-ray diffraction would be necessary to elucidate its precise solid-state architecture. Such a study would provide invaluable information for researchers in materials science and drug development, offering a deeper understanding of its physical properties and intermolecular interactions.

Until such experimental data becomes available, any discussion on the crystal structure of this compound remains speculative. The scientific community awaits the definitive determination of this structure to complete the chemical portrait of this intriguing molecule.

A Technical Guide to the Thermogravimetric Analysis of 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Evaluation of Thermal Stability and Decomposition Kinetics for Pharmaceutical Development

Abstract

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 3-Bromo-5-nitropyridin-4-ol, a heterocyclic compound of interest in pharmaceutical synthesis. Understanding the thermal stability and decomposition profile of such molecules is paramount for ensuring safety, defining processing limits, and predicting shelf-life. This document details the fundamental principles of TGA, presents a robust experimental protocol for analysis, interprets the resulting data, and discusses the likely decomposition mechanisms. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the material properties of nitropyridine derivatives.

Introduction: The Critical Role of Thermal Analysis

This compound is a substituted pyridine derivative whose structural motifs—a pyridine ring, a nitro group, a bromine atom, and a hydroxyl group—make it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the nitro group (-NO2), in particular, designates this molecule as a potentially energetic material.[1] Consequently, a thorough characterization of its thermal behavior is not merely a procedural step but a critical safety and quality assurance requirement.[2][3]

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] The resulting data provides invaluable insights into a material's thermal stability, the composition of multi-component systems, and the kinetics of decomposition.[6][7] For a compound like this compound, TGA helps to:

  • Determine the onset of decomposition: Identifying the temperature at which the material begins to degrade is crucial for setting safe upper temperature limits for drying, milling, and storage.

  • Elucidate decomposition pathways: Multi-step weight losses can indicate a sequence of decomposition reactions, providing clues about the underlying chemical mechanisms.[8]

  • Assess Purity: The presence of volatiles like moisture or residual solvents can be quantified.[7]

  • Ensure Batch-to-Batch Consistency: TGA serves as an effective quality control tool to ensure that different batches of the material exhibit the same thermal profile.[9]

This guide will walk through the process of TGA, from experimental design to data interpretation, providing the scientific rationale behind each step.

Principles of Thermogravimetric Analysis (TGA)

The core of TGA is a highly sensitive microbalance that continuously weighs a sample situated in a furnace with a precisely controlled temperature program.[10] The sample is heated at a constant rate (dynamic TGA) or held at a specific temperature (isothermal TGA) in a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.[6][8]

As the temperature increases, the sample may undergo various physical and chemical changes that result in a mass change.[11] These events include:

  • Desorption/Vaporization: Loss of adsorbed or bound water or solvents.

  • Decomposition: The breaking of chemical bonds, leading to the release of gaseous products.

  • Oxidation: A mass gain (if an oxidative atmosphere is used) or loss, depending on the products.

The output of a TGA experiment is a thermogram , a plot of mass (or mass percent) versus temperature.[9] The first derivative of this curve, known as the Derivative Thermogram (DTG) , plots the rate of mass change against temperature. The peaks in the DTG curve correspond to the points of maximum mass loss rate, making it easier to identify distinct thermal events.[10][12]

Experimental Protocol

This section details a standard protocol for conducting the TGA of this compound. The causality behind each parameter selection is explained to ensure both scientific rigor and reproducibility.

Instrumentation and Materials
  • Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC) capable of a heating rate up to 20 °C/min and a temperature range of ambient to 600 °C. Instrument calibration should be verified using certified reference materials.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Sample: this compound, crystalline powder.

  • Purge Gas: High-purity nitrogen (99.995% or higher) to provide an inert atmosphere.

Experimental Workflow

The following diagram illustrates the TGA experimental workflow from sample preparation to final data analysis.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tare Crucible B Weigh 3-5 mg of Sample A->B Accurate Mass C Load into TGA Furnace B->C Gentle Transfer D Equilibrate at 30°C C->D N2 Purge (50 mL/min) E Ramp 10°C/min to 600°C D->E Controlled Heating F Record Mass vs. Temp (TGA Curve) E->F Data Acquisition G Calculate 1st Derivative (DTG Curve) F->G Peak Identification H Determine Onset Temp & Mass Loss % G->H Quantitative Analysis Decomposition_Pathway Parent This compound Intermediate1 Bromopyridinol Radical Parent->Intermediate1 Step 1 ~210-230°C (C-NO2 Cleavage) Gas1 NO2 (gas) Parent->Gas1 Intermediate2 Fragmented Ring Intermediate1->Intermediate2 Step 2 ~240-350°C (Fragmentation) Gas2 HBr, CO (gas) Intermediate1->Gas2 Residue Char Residue Intermediate2->Residue Step 3 >350°C (Charring) Gas3 CxHyNz (gas) Intermediate2->Gas3

References

The Synthetic Versatility of 3-Bromo-5-nitropyridin-4-ol: A Guide to its Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-nitropyridin-4-ol is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic architecture, characterized by an electron-deficient pyridine ring substituted with a potent nitro-electron-withdrawing group and a labile bromine atom, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the reactivity of this scaffold with a range of common nucleophiles. We will dissect the underlying mechanistic principles, provide field-tested experimental protocols, and offer insights into the causality behind procedural choices to empower researchers in leveraging this versatile reagent for the synthesis of novel molecular entities.

Core Reactivity Principles: Understanding the Pyridine Scaffold

The reactivity of this compound is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic system. The pyridine nitrogen, along with the strongly electron-withdrawing nitro group at the C5 position, significantly lowers the electron density of the aromatic ring. This electronic deficit makes the ring an excellent electrophile, primed for attack by nucleophiles.

The key features influencing its reactivity are:

  • Electrophilic Activation : The nitro group at C5 powerfully activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

  • Leaving Group : The bromine atom at C3 serves as a good leaving group, facilitating the substitution reaction.

  • The 4-ol Group : The hydroxyl group at C4 introduces a layer of complexity. In its protonated form (-OH), it is weakly activating. However, under basic conditions, it can be deprotonated to the strongly electron-donating olate (-O⁻), which would deactivate the ring to SNAr. Therefore, reaction conditions must be carefully controlled to favor the desired substitution pathway over deactivation.

The generally accepted mechanism for the SNAr reaction on this substrate proceeds via a two-step addition-elimination pathway, as illustrated below.

Generalized SNAr Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The first step, the nucleophilic attack, involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. This step is typically the rate-determining step of the reaction[1]. The subsequent rapid expulsion of the bromide leaving group restores the aromaticity of the ring, yielding the final substituted product.

Reactivity with N-Nucleophiles: Accessing Aminopyridines

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a robust and widely employed transformation for accessing valuable 3-aminopyridine derivatives. These products are common motifs in pharmacologically active compounds.

The reaction typically proceeds under thermal conditions in a polar aprotic solvent like DMF or DMSO, with a mild base to scavenge the HBr byproduct. While the reaction is generally straightforward, it is worth noting that in related systems like 3-bromo-4-nitropyridine, unexpected nitro-group migration has been observed, leading to a mixture of products[2][3]. Researchers should be vigilant for such possibilities and employ rigorous analytical characterization (e.g., 2D NMR) to confirm the structure of the major product.

Experimental Protocol: Synthesis of 3-(Morpholin-4-yl)-5-nitropyridin-4-ol

This protocol provides a validated method for the substitution of the C3 bromine with morpholine.

Causality: The choice of DMF as a solvent is due to its high boiling point and ability to solvate both the polar substrate and the intermediate complex. Potassium carbonate is a sufficiently strong, non-nucleophilic base to neutralize the generated HBr, driving the equilibrium towards the product. The reaction is heated to overcome the activation energy barrier of the rate-limiting nucleophilic addition step.

  • Materials:

    • This compound (1.0 eq, e.g., 219 mg, 1.0 mmol)

    • Morpholine (1.2 eq, e.g., 104 mg, 1.2 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 276 mg, 2.0 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Sodium Sulfate (Na₂SO₄), anhydrous

  • Step-by-Step Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and DMF.

    • Begin stirring the suspension at room temperature.

    • Add morpholine dropwise to the stirring mixture.

    • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 30-60% EtOAc in hexanes) to afford the pure 3-(morpholin-4-yl)-5-nitropyridin-4-ol.

  • Self-Validation: The identity and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the absence of isomeric byproducts.

Reactivity with O- and S-Nucleophiles: Synthesis of Ethers and Thioethers

The C3-bromo position is also susceptible to substitution by oxygen and sulfur nucleophiles, providing access to 3-alkoxy/aryloxy and 3-alkylthio/arylthio pyridine derivatives, respectively.

  • O-Nucleophiles (Alkoxides, Phenoxides): Reactions with sodium or potassium salts of alcohols and phenols proceed efficiently to form the corresponding ethers. The nucleophile is typically generated in situ or pre-formed using a strong base like sodium hydride (NaH).

  • S-Nucleophiles (Thiolates): Sulfur nucleophiles are inherently "softer" and highly reactive in SNAr reactions. Thiolates, generated by treating thiols with a mild base (e.g., K₂CO₃ or Et₃N), readily displace the bromide to form thioethers. These reactions are often faster and occur under milder conditions compared to their oxygen counterparts. Interestingly, studies on related nitropyridines have shown that S-nucleophiles can exhibit high regioselectivity, even displacing a nitro group in the presence of other potential leaving groups[4].

Summary of Reactivity Data
Nucleophile TypeExample NucleophileProduct ClassTypical ConditionsKey Considerations
N-Nucleophiles Primary/Secondary Amines3-AminopyridinesBase (K₂CO₃, Et₃N), Polar Aprotic Solvent (DMF, DMSO), 80-120 °CPotential for nitro-group migration in related systems[3].
O-Nucleophiles Sodium Methoxide (NaOMe)3-AlkoxypyridinesAnhydrous polar solvent (THF, DMF), 25-80 °CRequires anhydrous conditions to prevent side reactions.
S-Nucleophiles Sodium Thiophenoxide (NaSPh)3-ArylthiopyridinesPolar solvent (DMF, EtOH), 25-60 °CReactions are typically rapid and high-yielding.

Advanced Transformations: Cross-Coupling Reactions

Beyond SNAr, the C-Br bond in this compound is a valuable handle for transition-metal-catalyzed cross-coupling reactions. This opens a vast synthetic landscape for introducing carbon-carbon and carbon-heteroatom bonds with high precision.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) allows for the synthesis of 3-aryl or 3-vinyl pyridine derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often milder method for C-N bond formation compared to traditional SNAr, expanding the scope of accessible amine derivatives.

These methods significantly enhance the synthetic utility of the title compound, making it a cornerstone for building complex molecular architectures.

Workflow for a Typical Cross-Coupling Reaction

CrossCoupling_Workflow start Reaction Setup reagents Combine Substrate, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., N₂ Purge) reagents->degas catalyst Add Pd Catalyst under Inert Atmosphere degas->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Workup reaction->workup quench Cool and Quench workup->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purification dry->purify column Silica Gel Chromatography purify->column analyze Characterization column->analyze

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a highly activated and synthetically versatile platform chemical. Its reactivity is dominated by nucleophilic aromatic substitution at the C3 position, providing reliable access to a diverse array of amino, ether, and thioether derivatives. Furthermore, its utility is greatly expanded by its participation in modern cross-coupling reactions. A thorough understanding of its electronic properties and the careful selection of reaction conditions are paramount to harnessing its full synthetic potential. The protocols and principles outlined in this guide serve as a robust foundation for scientists aiming to incorporate this valuable building block into their research and development programs.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridin-4-ol scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The incorporation of bromo and nitro groups into this core structure can profoundly influence the molecule's physicochemical properties and biological targets. This guide provides a comprehensive overview of the synthetic strategies for preparing 3-bromo-5-nitropyridin-4-ol derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss the applications of these versatile intermediates.

Introduction: The Significance of Substituted Pyridin-4-ols

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a valuable component in drug design.[2] The pyridin-4-ol tautomer, in particular, has garnered attention for its role in a range of therapeutic agents, including those with antitumor, antimicrobial, and anti-inflammatory properties.[1][4]

The strategic introduction of substituents is a cornerstone of modern drug discovery. A bromine atom can enhance binding affinity through halogen bonding and improve metabolic stability. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the ring and serve as a handle for further functionalization, such as reduction to an amino group.[5] The combination of these functionalities on the pyridin-4-ol core in a specific regiochemical arrangement, as in this compound, presents a valuable building block for the synthesis of complex, biologically active molecules. However, the synthesis of such highly substituted, electron-deficient pyridine rings can be challenging, often requiring multi-step sequences and careful control of reaction conditions.

Core Synthesis Strategy: A Multi-Step Approach

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from a more readily available pyridine derivative. The general approach involves the sequential introduction of the nitro and bromo groups onto a pyridin-4-ol precursor.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The primary disconnections are the C-Br and C-N bonds formed during the bromination and nitration steps, respectively. This leads back to a pyridin-4-ol starting material.

Retrosynthesis cluster_alternative Alternative Route target This compound intermediate1 5-Nitropyridin-4-ol target->intermediate1 C-Br disconnection (Bromination) intermediate2 3-Bromopyridin-4-ol target->intermediate2 C-N disconnection (Nitration) starting_material Pyridin-4-ol intermediate1->starting_material C-N disconnection (Nitration) intermediate2->starting_material C-Br disconnection (Bromination)

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-nitropyridin-4-ol derivatives are of significant interest due to their utility as versatile intermediates in the synthesis of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields.[1][2][3] This document provides a detailed guide to the Suzuki coupling of 3-bromo-5-nitropyridin-4-ol, a challenging substrate due to its electronic properties. We will delve into the mechanistic nuances, provide optimized protocols, and offer troubleshooting strategies to enable researchers to successfully synthesize a variety of 3-aryl-5-nitropyridin-4-ol derivatives.

The Suzuki coupling involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[4][5][6] The reaction is prized for its mild conditions and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse molecular fragments.[1][3] However, the electronic nature of the coupling partners can significantly impact reaction efficiency. The substrate in focus, this compound, presents a unique set of challenges. The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom makes the aryl bromide more susceptible to oxidative addition, the initial step in the catalytic cycle.[7] Conversely, these same electronic factors can influence the stability of intermediates and potentially lead to side reactions. This guide aims to provide a comprehensive framework for navigating these challenges and achieving successful Suzuki couplings with this important building block.

Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-deficient nature of the pyridyl ring in this substrate facilitates this step.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5][11] The choice of base is crucial and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8]

Substrate-Specific Challenges:

The unique structure of this compound introduces several considerations:

  • Coordination to Palladium: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or slower reaction rates.[12] The choice of a bulky phosphine ligand can often mitigate this issue by sterically hindering this interaction.

  • Protodeboronation: A common side reaction is the protonolysis of the boronic acid, where the boron group is replaced by a hydrogen atom.[12] This is often more prevalent with electron-deficient arylboronic acids and can be exacerbated by certain bases and elevated temperatures.[12]

  • Hydroxypyridine Tautomerism: The 4-ol moiety can exist in equilibrium with its pyridone tautomer. While generally not inhibitory, this can affect the substrate's solubility and reactivity. It is important to ensure the chosen solvent system can accommodate both forms.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-Br Ar-Pd(II)-X(L2) R¹-Pd(II)-Br(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R²-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocols

This section provides a generalized, yet robust, starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. It is crucial to note that optimization may be required for specific boronic acid partners.

General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Protocol:
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask. This is followed by the addition of the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 3-aryl-5-nitropyridin-4-ol.

The following diagram outlines the general experimental workflow for this protocol.

Experimental_Workflow A 1. Combine Reactants & Base B 2. Establish Inert Atmosphere A->B C 3. Add Solvents & Catalyst B->C D 4. Heat & Stir (Monitor) C->D E 5. Aqueous Workup D->E F 6. Purification (Chromatography) E->F G Final Product F->G caption General Experimental Workflow Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Appropriate? Start->Check_Base Check_Conditions Are the Reaction Conditions Suitable? Start->Check_Conditions Solution_Catalyst Try a more active catalyst (e.g., with a bulky ligand) Check_Catalyst->Solution_Catalyst No Solution_Base Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Solution_Base No Solution_Conditions Adjust temperature and solvent ratio Check_Conditions->Solution_Conditions No caption Troubleshooting Decision Tree

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-nitropyridin-4-ol with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Polyfunctional Pyridine Scaffolds

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods that often suffer from limited scope and functional group tolerance.[1][2]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a particularly challenging substrate: 3-bromo-5-nitropyridin-4-ol. The presence of three distinct functional groups—a bromine atom, a strongly electron-withdrawing nitro group, and an acidic hydroxyl group—on an already electron-deficient pyridine ring presents a unique set of synthetic hurdles. These include:

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, activates the C-Br bond towards oxidative addition. However, this is counterbalanced by potential catalyst inhibition from the pyridine nitrogen and the nitro group.

  • Functional Group Incompatibility: The acidic proton of the hydroxyl group can react with the strong bases typically employed in Buchwald-Hartwig aminations, leading to undesired side reactions or consumption of the base. Furthermore, nitro groups can be sensitive to certain strong bases, such as potassium tert-butoxide (KOtBu).[3]

  • Chemoselectivity: The reaction must proceed selectively at the C-Br bond without affecting the nitro or hydroxyl moieties.

This document will provide a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies to enable researchers to successfully navigate the complexities of this transformation and synthesize novel 3-amino-5-nitropyridin-4-ol derivatives.

Mechanistic Rationale: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][3] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 3-amino-5-nitropyridin-4-ol is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of ligand is critical for the success of this reaction, especially with challenging substrates. Bulky, electron-rich biarylphosphine ligands, such as XPhos and RuPhos, are known to stabilize the palladium catalyst, promote the challenging reductive elimination step, and prevent catalyst decomposition.[4][5]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br PdII_Amine Pd(II)-Amine Complex OxAdd->PdII_Amine R-NH₂ PdII_Amido Pd(II)-Amido Complex PdII_Amine->PdII_Amido Base, -HBase⁺ PdII_Amido->Pd0 Reductive Elimination Product 3-Amino-5-nitropyridin-4-ol Derivative PdII_Amido->Product Product ArBr This compound Amine Primary Amine (R-NH₂) Base Base

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols: A Two-Pronged Approach

Given the substrate's challenging nature, two distinct protocols are presented. Protocol A employs a weaker inorganic base to minimize potential side reactions with the nitro group. Protocol B utilizes a strong, non-nucleophilic amide base, which may offer higher reactivity but requires careful control. Researchers are encouraged to screen both conditions to determine the optimal approach for their specific primary amine.

Materials and Reagents:

  • This compound

  • Primary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-Buchwald precatalyst)

  • Ligand (e.g., XPhos or RuPhos)

  • Base (see protocols for specifics)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., Celite, ethyl acetate, brine, magnesium sulfate, silica gel)

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • The toxicity of the synthesized aminopyridine derivatives may be unknown; handle with appropriate personal protective equipment (PPE).

Protocol A: Weak Inorganic Base Conditions

This protocol is recommended as a starting point due to the known sensitivity of nitro groups to strong alkoxide bases.[3] Weaker bases like potassium phosphate or cesium carbonate are often better tolerated.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Amine Addition: Add the primary amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Strong, Non-Nucleophilic Base Conditions

This protocol may offer improved reaction rates, particularly if Protocol A is sluggish. The use of a non-nucleophilic amide base like lithium bis(trimethylsilyl)amide (LiHMDS) can deprotonate the amine without attacking the nitro group.[3]

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the palladium precatalyst (e.g., a G3-XPhos Buchwald precatalyst, 2 mol%), and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 2 mol%) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Solvent and Amine Addition: Under an inert atmosphere, add anhydrous, degassed THF (to achieve a concentration of 0.1-0.2 M) followed by the primary amine (1.2 equiv.).

  • Base Addition: In a separate flask, dissolve LiHMDS (1.5 equiv.) in anhydrous THF. Add the LiHMDS solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 65-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Oven-dry glassware Inert Establish inert atmosphere (Ar or N₂) Prep->Inert Reagents Weigh reagents under inert atmosphere Inert->Reagents AddSolvent Add anhydrous, degassed solvent Reagents->AddSolvent AddAmine Add primary amine AddSolvent->AddAmine AddBase Add base (Protocol A or B) AddAmine->AddBase Heat Heat with vigorous stirring AddBase->Heat Monitor Monitor reaction (TLC/LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute and filter through Celite Cool->Filter Extract Aqueous workup and extraction Filter->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Expected Outcomes and Optimization Parameters

ParameterProtocol A (Weak Base)Protocol B (Strong Base)Rationale & Considerations
Palladium Source Pd₂(dba)₃G3-XPhos PrecatalystG3 precatalysts offer improved air-stability and form the active Pd(0) species more readily.
Ligand XPhos or RuPhosXPhos (in precatalyst)Bulky biarylphosphine ligands are essential for coupling with electron-deficient heteroaryl halides.[4][5]
Base K₃PO₄ or Cs₂CO₃LiHMDSK₃PO₄/Cs₂CO₃ are milder and less likely to react with the nitro group.[6] LiHMDS is a strong, non-nucleophilic base that can tolerate acidic protons.[3]
Solvent Toluene or DioxaneTHFThe choice of solvent can influence reaction rates and solubility of reagents.
Temperature 100-110 °C65-80 °CHigher temperatures may be required for weaker bases.
Expected Yield Moderate to GoodModerate to GoodYields are highly dependent on the specific primary amine used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Catalyst inhibition.1. Use a fresh palladium source and ligand; consider a more active precatalyst. 2. If using Protocol A, switch to Protocol B. If using Protocol B, ensure the base is fresh and added correctly. 3. Increase catalyst/ligand loading. Ensure all reagents are pure and the reaction is under a strict inert atmosphere.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic.1. Lower the reaction temperature and monitor for longer reaction times. 2. If using a strong base, ensure it is added slowly and at a controlled temperature. Consider switching to a weaker base (Protocol A).
Formation of Side Products (e.g., debromination) 1. Presence of water or other protic sources. 2. Inefficient reductive elimination.1. Ensure all reagents and solvents are rigorously dried and degassed. 2. Screen different bulky biarylphosphine ligands (e.g., RuPhos, SPhos) as they can influence the rate of reductive elimination.
Low Yield after Purification 1. Product is highly polar and adsorbs to silica gel. 2. Product is volatile.1. Use a more polar eluent system for column chromatography or consider alternative purification methods like preparative HPLC. 2. Be cautious during solvent removal under reduced pressure.

Contingency: The Protecting Group Strategy

If direct amination of this compound proves to be low-yielding due to interference from the hydroxyl group, a protecting group strategy may be necessary. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice as it is generally stable to the basic conditions of the Buchwald-Hartwig amination and can be readily removed under acidic conditions after the C-N bond formation.

Workflow for the Protecting Group Strategy:

  • Protection: Protect the hydroxyl group of this compound as a TBDMS ether using TBDMSCl and imidazole.

  • Buchwald-Hartwig Amination: Perform the amination on the protected substrate using either Protocol A or B.

  • Deprotection: Remove the TBDMS group using a mild acid such as tetra-n-butylammonium fluoride (TBAF) or HCl in a suitable solvent.

Conclusion: A Versatile Approach to a Complex Synthesis

The Buchwald-Hartwig amination of this compound is a challenging yet feasible transformation. The key to success lies in the careful selection of the catalyst system and, most importantly, the base, to accommodate the sensitive nitro group and the acidic hydroxyl proton. By providing two distinct protocols and a comprehensive troubleshooting guide, this application note equips researchers with the necessary tools to approach this synthesis with confidence. The ability to efficiently synthesize these highly functionalized aminopyridine derivatives will undoubtedly accelerate the discovery of new chemical entities with potential applications in drug development and materials science.

References

Application Note: Sonogashira Coupling of 3-Bromo-5-nitropyridin-4-ol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Strategic Importance and Substrate-Specific Challenges

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper(I), is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2] These attributes have cemented its role in the synthesis of a vast array of high-value molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4]

This guide focuses on a specific, and challenging, application: the coupling of 3-bromo-5-nitropyridin-4-ol with various terminal alkynes. The resulting 3-alkynyl-5-nitropyridin-4-ol scaffold is of significant interest in medicinal chemistry, as the pyridine ring is a privileged structure in drug discovery and the nitro group offers a versatile handle for further functionalization.

However, the unique electronic and structural features of this compound present distinct challenges that require careful consideration:

  • Electronic Deficiency: The pyridine ring is inherently π-deficient. This is further exacerbated by the potent electron-withdrawing nitro group, which can influence the kinetics of the oxidative addition step.

  • Aryl Halide Reactivity: The reactivity of the C-X bond in Sonogashira couplings follows the general trend I > OTf > Br > Cl.[5][6] As a bromide, this substrate is moderately reactive and may require more forcing conditions (e.g., heating) compared to an analogous iodide.[5][7]

  • Hydroxyl Group Interference: The acidic proton of the pyridinol's hydroxyl group can potentially react with the base. Furthermore, the oxygen atom could coordinate to the metal catalysts, possibly altering their catalytic activity.

This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a guide to optimizing conditions and troubleshooting common issues encountered when coupling this specific class of heteroaromatic halide.

The Catalytic Machinery: A Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[1][2][8] Understanding these cycles is critical for rational optimization and troubleshooting.

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Palladium Cycle:

    • Reductive Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species. This can be facilitated by the amine base, a phosphine ligand, or the alkyne itself.[1]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound, forming a Pd(II) intermediate.[6][8] This is often the rate-limiting step, particularly for less reactive bromides.[7]

    • Transmetalation: The organopalladium(II) complex receives the alkynyl group from an activated copper acetylide species, which is generated in the copper cycle.[6] This step forms a new Pd(II) complex containing both the pyridinyl and alkynyl ligands and regenerates the copper catalyst.[9]

    • Reductive Elimination: The final product, 3-alkynyl-5-nitropyridin-4-ol, is formed via reductive elimination from the Pd(II) complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

  • Copper Cycle:

    • Acetylide Formation: In the presence of the amine base, the terminal alkyne is deprotonated. This acetylide anion then reacts with the copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide intermediate.[1]

    • Alkynyl Transfer: This copper acetylide is the key species that transfers the alkynyl group to the palladium center during the transmetalation step.[1]

The amine base plays a crucial dual role: it deprotonates the alkyne to facilitate copper acetylide formation and neutralizes the H-Br generated during the reaction.[5][10]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate1 Ar-Pd(II)L₂(Br) Pd0->Pd_Intermediate1 Oxidative Addition Pd_Intermediate2 Ar-Pd(II)L₂(C≡CR) Pd_Intermediate1->Pd_Intermediate2 Transmetalation Pd_Intermediate2->Pd0 Reductive Elimination Product Product (Ar-C≡C-R) Pd_Intermediate2->Product CuX Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Acetylide Formation Cu_Acetylide->Pd_Intermediate1 Transfers Alkynyl ArBr 3-Bromo-5-nitro pyridin-4-ol (Ar-Br) ArBr->Pd_Intermediate1 Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide BaseHBr [Base-H]⁺Br⁻

The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne. Researchers should consider this a starting point, with optimization likely required for specific alkyne substrates.

Materials and Equipment
  • Reagents:

    • This compound

    • Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne)

    • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Copper(I) Iodide (CuI)

    • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Anhydrous Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment:

    • Schlenk flask or round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Condenser

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Standard glassware for workup and purification

    • Thin-Layer Chromatography (TLC) plates and chamber

Experimental Workflow

General experimental workflow for the Sonogashira coupling reaction.
Detailed Procedure

Note: Anhydrous and anaerobic conditions are crucial for success.[5] All glassware should be oven- or flame-dried, and solvents should be freshly distilled or from a commercial anhydrous source.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.1 M concentration relative to the aryl bromide) followed by the amine base (e.g., Et₃N, 2-3 equiv) via syringe. Stir the mixture for 10-15 minutes at room temperature. The solution may appear as a yellow or brownish suspension.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended for this substrate) and stir.[11] Monitor the reaction progress by TLC until the starting aryl bromide is consumed.[5]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-5-nitropyridin-4-ol product.

Optimization and Troubleshooting

Achieving high yields requires careful optimization of reaction parameters. The following tables provide guidance for systematic optimization and for resolving common experimental issues.

Optimization of Reaction Parameters
ParameterOptionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂PdCl₂(PPh₃)₂ is often robust and air-stable. For challenging substrates, using a Pd(II) source with a separate phosphine ligand allows for greater flexibility.[10]
Ligand PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos)For electron-deficient or sterically hindered pyridines, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.[8][11]
Copper Source CuI, CuBrCuI is the most common and generally effective co-catalyst.[10] Ensure it is fresh, as old CuI can be less active.[5] Copper-free conditions can be explored to prevent alkyne homocoupling.[5][12]
Base Et₃N, DIPEA, Piperidine, K₂CO₃, Cs₂CO₃Amine bases like Et₃N often work well and can sometimes be used as the solvent.[11] For substrates where the hydroxyl proton is problematic, a stronger, non-nucleophilic inorganic base like Cs₂CO₃ in a polar apublic solvent (DMF) might be superior.[11][13]
Solvent THF, DMF, Toluene, AcetonitrileTHF is a good starting point. DMF can be effective but may require higher purification effort. For higher temperatures, toluene is a suitable choice. Anecdotal evidence suggests THF may sometimes promote catalyst decomposition.[5][14]
Temperature Room Temp to 120 °CWhile some Sonogashira reactions work at room temperature, aryl bromides often require heating (60-100 °C) to proceed at a reasonable rate.[5][7]
Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature.3. Inappropriate ligand for the substrate.1. Use fresh, high-purity catalysts and reagents.[5]2. Increase the reaction temperature in 10-20 °C increments.[11]3. Screen a more electron-rich, bulky ligand (e.g., a Buchwald ligand).
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Presence of oxygen.3. Inappropriate solvent choice.1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[5]2. Consider switching solvents (e.g., from THF to Toluene).3. Use a more robust ligand to stabilize the palladium center.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Thoroughly degas the reaction mixture.[5]2. Reduce the loading of CuI.3. Attempt a copper-free protocol, which may require a specific palladium/ligand system and base.[5][15]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong or nucleophilic, leading to side reactions with the nitro group.1. Lower the reaction temperature and allow for a longer reaction time.2. Switch to a milder base (e.g., from an inorganic base to an amine base like DIPEA).

References

Application Notes & Protocols: Ullmann Condensation of 3-Bromo-5-nitropyridin-4-ol with Phenols for the Synthesis of Novel Diaryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of a diaryl ether linkage via the Ullmann condensation is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical overview and detailed protocols for the copper-catalyzed Ullmann condensation between 3-bromo-5-nitropyridin-4-ol and various substituted phenols. We will explore the mechanistic underpinnings of the reaction, critical experimental parameters, and robust protocols designed for high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-O cross-coupling reaction for the synthesis of complex 4-aryloxy-3-nitropyridine scaffolds.

Introduction and Scientific Context

The diaryl ether motif is a prevalent feature in numerous biologically active molecules and advanced materials.[1] The Ullmann condensation, first reported over a century ago, provides a direct method for their synthesis through the copper-promoted reaction of an aryl halide with an alcohol or phenol.[2][3] Historically, this transformation required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[3]

The advent of ligand-accelerated catalysis has revolutionized the Ullmann condensation, enabling these reactions to proceed under significantly milder conditions with catalytic amounts of copper.[4] This has broadened the applicability of the reaction, making it a more attractive and versatile tool for synthetic chemists.

This guide focuses on the reaction of this compound, a highly functionalized and electron-deficient heteroaromatic building block. The presence of the electron-withdrawing nitro group activates the C-Br bond towards nucleophilic attack, making it an excellent substrate for cross-coupling reactions. The resulting 4-aryloxy-3-nitropyridine products are valuable intermediates in medicinal chemistry, serving as precursors for a diverse range of novel molecular entities.

Mechanistic Insights: The Modern Ullmann Condensation

The precise mechanism of the ligand-assisted Ullmann condensation is a subject of ongoing research, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. While other pathways, including those involving radical intermediates, have been proposed, the oxidative addition-reductive elimination pathway provides a rational framework for understanding the reaction.[5][6]

The key steps in the catalytic cycle are:

  • Formation of the Active Catalyst: A Cu(I) salt, often in the presence of a ligand, forms the active catalytic species. Even when Cu(0) or Cu(II) sources are used, they are often converted in situ to the active Cu(I) state.[6]

  • Coordination and Deprotonation: The phenol is deprotonated by a base to form a more nucleophilic phenoxide, which then coordinates with the ligated Cu(I) complex to form a copper phenoxide species.

  • Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate. This is often the rate-limiting step of the cycle. The electron-deficient nature of the pyridyl ring in our substrate facilitates this step.

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst, which re-enters the catalytic cycle.

Visualization: Catalytic Cycle

Ullmann_Cycle CuI_L L-Cu(I)-X Cu_Phenoxide L-Cu(I)-OAr' CuI_L->Cu_Phenoxide Ar'-O⁻ CuIII_intermediate Ar-Cu(III)(L)-OAr' Cu_Phenoxide->CuIII_intermediate Oxidative Addition CuIII_intermediate->CuI_L Product Ar-O-Ar' CuIII_intermediate->Product Reductive Elimination BaseX_out Base-H + X⁻ Catalyst_Regen ArylHalide_in Ar-X (this compound) Phenol_in Ar'-OH + Base (Phenol)

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.

Optimizing Experimental Parameters

The success of the Ullmann condensation of this compound hinges on the careful selection and optimization of several key parameters.

  • Copper Source: Copper(I) iodide (CuI) is the most commonly used and reliable catalyst precursor due to its stability and high reactivity. Other sources like Cu₂O, CuBr, and copper nanoparticles can also be effective.[2] Catalyst loading typically ranges from 5-20 mol%.

  • Ligand Selection: The choice of ligand is critical for achieving high yields under mild conditions.[7] Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination. For O-arylation reactions, several classes of ligands have proven effective:

    • N,N-donor ligands: 1,10-Phenanthroline and its derivatives are classic, highly effective ligands.

    • Amino Acids: L-Proline and N,N-dimethylglycine are inexpensive, readily available, and highly efficient ligands for promoting C-O coupling.[8]

    • Picolinic Acid: This ligand has been shown to be particularly effective for the synthesis of sterically hindered and heteroaryl diaryl ethers.[1][9]

  • Base: A base is required to deprotonate the phenol, generating the active nucleophile. The basicity and solubility of the base are crucial.

    • Potassium Phosphate (K₃PO₄): An excellent all-around base, often providing a good balance of reactivity and functional group tolerance.[10]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often used for less reactive substrates.

    • Potassium Carbonate (K₂CO₃): A milder and less expensive option, suitable for highly activated substrates.

  • Solvent: High-boiling, polar aprotic solvents are generally preferred as they can effectively dissolve the reactants and catalyst system while tolerating the required reaction temperatures. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-Dioxane.[3]

  • Temperature: While modern protocols have lowered reaction temperatures significantly from the classical >200 °C, heating is still generally required. Typical temperatures range from 80 °C to 130 °C, depending on the reactivity of the specific phenol and the chosen catalyst system.[8][11]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and organic solvents should be handled with care.

Protocol 1: General Procedure using 1,10-Phenanthroline as Ligand

This protocol describes a general method for the coupling of this compound with a generic phenol.

Reagents & Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Substituted Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane or DMF (5-10 mL)

  • Oven-dried reaction vial or Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the substituted phenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) to the vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-aryloxy-3-nitropyridine product.

Visualization: Experimental Workflow

Workflow start Start setup 1. Add Reagents to Vial (Pyridinol, Phenol, CuI, Ligand, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat and Stir (e.g., 110 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool and Quench (Add EtOAc & H₂O) monitor->workup Complete extract 7. Extract & Wash workup->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for Ullmann C-O coupling.

Expected Results & Data Summary

The reactivity of the phenol coupling partner is influenced by its electronic properties. The following table provides a generalized summary of expected outcomes based on literature precedents for similar Ullmann reactions. Actual yields will vary based on precise conditions and substrate.

Phenol Substituent (para-position)Electronic EffectExpected ReactivityPotential Issues & Considerations
-OCH₃, -CH₃Electron-DonatingHighCan be highly reactive. Lower temperatures may be sufficient.
-HNeutralModerateStandard conditions are generally effective.
-Cl, -BrElectron-Withdrawing (Inductive)Moderate to LowMay require slightly higher temperatures or longer reaction times.
-CN, -NO₂Strongly Electron-WithdrawingLowThe corresponding phenoxide is less nucleophilic. A stronger base (Cs₂CO₃) and more forcing conditions may be necessary.
-C(CH₃)₃ (ortho-)Steric HindranceLowSteric bulk around the hydroxyl group can significantly impede the reaction. Ligands like picolinic acid may be more effective.[1]

Troubleshooting Guide

Low yields or failed reactions can often be rectified by systematic optimization.

Visualization: Troubleshooting Flowchart

Troubleshooting start Low or No Product Yield check_sm Starting Material (SM) Recovered? start->check_sm increase_temp Increase Temperature (e.g., by 10-20 °C) check_sm->increase_temp Yes decomp Decomposition or Side Reactions check_sm->decomp No change_base Switch to a Stronger Base (e.g., K₃PO₄ → Cs₂CO₃) increase_temp->change_base change_ligand Screen Different Ligands (e.g., Phen → Picolinic Acid) change_base->change_ligand check_reagents Verify Reagent Quality (Anhydrous solvent? Active catalyst?) change_ligand->check_reagents lower_temp Lower Reaction Temperature decomp->lower_temp change_solvent Change Solvent (e.g., Dioxane → Toluene) lower_temp->change_solvent check_atmosphere Ensure Rigorous Inert Atmosphere (O₂ can deactivate catalyst) change_solvent->check_atmosphere

Caption: A logical flowchart for troubleshooting low-yield Ullmann reactions.

Alternative Methodologies: The Buchwald-Hartwig C-O Coupling

While the copper-catalyzed Ullmann condensation is robust, the palladium-catalyzed Buchwald-Hartwig C-O coupling represents a powerful alternative.[12][13] This reaction often proceeds under even milder conditions and can exhibit a different substrate scope and functional group tolerance.[14] For particularly challenging substrates where the Ullmann reaction fails, exploring a Buchwald-Hartwig approach with a suitable palladium precatalyst and phosphine ligand (e.g., XPhos, RuPhos) is a valuable strategy.[15]

Conclusion

The ligand-assisted Ullmann condensation is a highly effective and versatile method for the synthesis of 4-aryloxy-3-nitropyridine derivatives from this compound and phenols. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of these valuable chemical intermediates. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this reaction in drug discovery and materials science programs. A systematic approach to troubleshooting, as detailed herein, will further ensure reliable and reproducible results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Bromo-5-nitropyridin-4-ol Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold due to its presence in numerous bioactive compounds and functional materials. The strategic functionalization of this core is paramount for modulating physicochemical properties, biological activity, and material characteristics. This compound emerges as a highly valuable and versatile building block for several key reasons:

  • Orthogonal Reactivity: The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents.

  • Electronic Tuning: The potent electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to certain transformations and modulating the pKa of the 4-hydroxyl group.

  • Hydrogen Bonding Capabilities: The 4-hydroxyl group provides a crucial hydrogen bond donor and acceptor site, which can be pivotal for molecular recognition at a biological target's active site.

  • Synthetic Versatility: The nitro group can be readily reduced to an amino group, opening up a vast chemical space for further derivatization, such as amide bond formation.

This guide provides detailed application notes and step-by-step protocols for the most pertinent palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The protocols are designed to be robust and are accompanied by explanations of the underlying principles and critical parameters, empowering researchers to successfully leverage this versatile intermediate in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl linkages. For a substrate like this compound, this reaction is instrumental in introducing diverse aryl and heteroaryl moieties.

Mechanistic Considerations & Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The electron-deficient nature of the this compound ring, due to the nitro group and the pyridine nitrogen, facilitates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.[3]

The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4] For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[5] The presence of the 4-hydroxyl group might necessitate a slightly stronger base to ensure efficient formation of the boronate, but overly harsh basic conditions should be avoided to prevent potential side reactions.

A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is often employed to dissolve both the organic substrate and the inorganic base.[5][6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R) transmetalation->pd_intermediate boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂ (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 219 mg), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg). If using a catalyst like Pd(OAc)₂, pre-mix it with the ligand before addition.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosRobust and effective for a wide range of aryl bromides.[4]
Ligand SPhos, XPhosBulky, electron-rich phosphines promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Effective for N-heterocyclic substrates without being overly harsh.[5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy for catalyst turnover without promoting decomposition.
Trustworthiness & Self-Validation
  • Expected Outcome: A successful reaction should yield the desired coupled product with good to excellent conversion, observable by LC-MS and TLC (a new, less polar spot should appear).

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a pre-catalyst with a more advanced ligand), or a stronger base like K₃PO₄.[5] Ensure all reagents are dry and the solvents are thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.

    • Debromination: Significant formation of 5-nitropyridin-4-ol suggests a protodebromination side reaction. This can sometimes be suppressed by using rigorously anhydrous conditions or by changing the base/solvent system.

    • Homocoupling of Boronic Acid: This side product can be minimized by ensuring a strictly inert atmosphere and using the boronic acid in a slight excess, but not too large.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in medicinal chemistry.[7][8] This reaction allows for the introduction of primary and secondary amines at the 3-position of the pyridine core.

Mechanistic Considerations & Causality

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle.[9] The electron-deficient nature of the substrate is again beneficial for the oxidative addition step.

The choice of base is paramount. A strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOt-Bu) or a silylamide like lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[10][11] For electron-deficient aryl halides, milder organic bases like DBU have also been shown to be effective in some systems, which can be beneficial for substrates with base-sensitive functional groups.[12]

The selection of the phosphine ligand is crucial for success. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are often the ligands of choice.[7][9] These ligands promote the formation of a monoligated Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination step, while inhibiting catalyst decomposition pathways.[7]

Visualizing the Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Assemble Reagents reagents 1. Add Ar-Br, Amine, Base, Catalyst, and Ligand to Flask start->reagents inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Anhydrous Solvent inert->solvent reaction 4. Heat Reaction (e.g., 80-110 °C) solvent->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Quench, Extract, and Dry monitoring->workup Upon Completion purify 7. Purify by Column Chromatography workup->purify product End: Isolated Product purify->product

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%) if using Pd₂(dba)₃

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup (in a glovebox): Charge an oven-dried Schlenk tube or vial with a stir bar with the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 17 mg), the base (e.g., NaOt-Bu, 1.4 mmol, 135 mg), this compound (1.0 mmol, 219 mg), and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionRationale
Catalyst XPhos Pd G3, Pd₂(dba)₃/XPhosHighly active for electron-deficient bromides and a broad range of amines.[7][12]
Ligand XPhos, BrettPhosBulky, electron-rich ligands that promote the key steps of the catalytic cycle.[9]
Base NaOt-Bu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are required for amine deprotonation.[11]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents that are compatible with the strong bases used.
Temperature 80 - 110 °CBalances reaction rate with the stability of the catalyst and reactants.
Trustworthiness & Self-Validation
  • Expected Outcome: Formation of the N-substituted 5-nitropyridin-4-ol, which can be confirmed by LC-MS and NMR spectroscopy.

  • Troubleshooting:

    • No Reaction: Ensure strict anhydrous and anaerobic conditions. The base, NaOt-Bu, is particularly sensitive to moisture. The amine substrate must be pure.

    • Low Yield: Consider a different ligand/base combination. For some challenging couplings, a more electron-rich ligand or a different base might be required. Temperature can also be cautiously increased.

    • Side Reactions: The nitro group is generally stable under these conditions but can be reduced by certain additives. The 4-hydroxyl group could potentially be deprotonated by the strong base, which might affect catalyst activity. If issues persist, protection of the hydroxyl group may be necessary.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for introducing vinyl functionality.[13][14]

Mechanistic Considerations & Causality

The Heck reaction mechanism involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[13][15] The base in the Heck reaction is not for transmetalation but to neutralize the HBr generated in the final step, thus regenerating the Pd(0) catalyst.[13]

For electron-deficient halides like this compound, the oxidative addition step is generally favorable. The choice of base (often an amine base like triethylamine or an inorganic base like K₂CO₃) and solvent (polar aprotic solvents like DMF or NMP are common) can significantly influence the reaction rate and yield.[16]

Detailed Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an activated alkene like n-butyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

  • Solvent (e.g., DMF, NMP, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 219 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), the phosphine ligand (e.g., PPh₃, 0.04 mmol, 10.5 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL) followed by the alkene (e.g., n-butyl acrylate, 1.5 mmol, 215 µL) via syringe.

  • Reaction: Heat the mixture to 100-120 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[17][18] This reaction is invaluable for accessing precursors to complex heterocycles and for introducing rigid alkynyl linkers.

Mechanistic Considerations & Causality

The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17][19] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The use of an amine base (e.g., triethylamine, diisopropylamine) is crucial, as it serves both as the base to deprotonate the alkyne and often as the solvent.[17]

For electron-deficient pyridines, the Sonogashira coupling is generally efficient.[19][20] The presence of the 4-hydroxyl group may require careful selection of conditions to avoid side reactions, but often the reaction proceeds without the need for protection.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Co-solvent (e.g., THF, DMF), if needed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 219 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and any co-solvent if required (e.g., THF, 2 mL). Then, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Application Note: A Validated RP-HPLC Method for In-Process Monitoring of Reactions Involving 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of reactions involving 3-Bromo-5-nitropyridin-4-ol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The developed method is demonstrated to be specific, accurate, precise, and linear, making it suitable for in-process control and quality assessment in research, development, and manufacturing environments. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Need for Precise Reaction Monitoring

This compound is a substituted pyridine derivative of significant interest in synthetic chemistry. Its utility as a versatile building block stems from the reactivity of its functional groups, which allow for a variety of chemical transformations. The efficient and controlled synthesis of target molecules from this intermediate necessitates a reliable analytical method to monitor the reaction progress, quantify the consumption of starting materials, and identify the formation of products and potential byproducts. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

This application note addresses the critical need for a validated analytical method by providing a detailed protocol for an RP-HPLC method capable of separating this compound from its potential reactants and products. The rationale behind the selection of chromatographic conditions is discussed, and a comprehensive validation protocol is presented to ensure the method's suitability for its intended purpose.

Method Development Rationale

The development of a successful HPLC method is contingent on the physicochemical properties of the analyte and the potential components of the reaction mixture.

Analyte Properties and Chromatographic Approach

This compound is a polar aromatic compound. The presence of a hydroxyl group, a nitro group, and a bromine atom on the pyridine ring contributes to its polarity. For the separation of polar compounds, reversed-phase HPLC is a widely used and versatile technique.[2][3] A C18 stationary phase is often the first choice due to its broad applicability and robustness.[2]

Given the polar nature of this compound, a mobile phase with a significant aqueous component is anticipated to be necessary for adequate retention on a C18 column. To ensure good peak shape and reproducibility, especially for a compound with acidic (hydroxyl group) and basic (pyridine nitrogen) functionalities, buffering the mobile phase is crucial. An acidic mobile phase is often employed for pyridine-containing compounds to ensure the protonation of the pyridine nitrogen, leading to consistent interactions with the stationary phase and improved peak symmetry.[4][5]

Selection of Chromatographic Parameters

Based on the above considerations, the following starting parameters were selected and subsequently optimized:

  • Column: A C18 column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is chosen to effectively separate compounds with a range of polarities that may be present in a reaction mixture. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: The presence of the nitro-substituted pyridine ring suggests strong UV absorbance. A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the optimal detection wavelength and for peak purity analysis. Based on the chromophores present, a wavelength in the range of 254-350 nm is expected to provide good sensitivity.

Experimental

Materials and Reagents
  • This compound (Reference Standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade, filtered and deionized)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography data software.

Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Reaction Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture and immediately quench it by diluting with a known volume (e.g., 950 µL) of a suitable solvent (e.g., methanol or the initial mobile phase) to stop the reaction. Further dilute the quenched sample as necessary to fall within the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (diluent), the reference standard of this compound, and a representative reaction mixture. The chromatograms were examined to ensure that the peak for this compound was well-resolved from any peaks originating from the diluent or other components in the reaction mixture. Peak purity analysis was performed using the PDA detector to confirm the spectral homogeneity of the analyte peak.

Linearity

Linearity was determined by injecting the working standard solutions at five concentration levels in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

Accuracy

Accuracy was assessed by the recovery method. A known amount of this compound reference standard was spiked into a placebo (a simulated reaction mixture without the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day and by the same analyst. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst to evaluate the effect of random events on the precision of the method. The RSD between the two sets of measurements was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Validation Results

The results of the method validation are summarized in the tables below.

Table 1: Linearity Data

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Accuracy and Precision Data

ParameterSpecificationResult
Accuracy (% Recovery) 98.0 - 102.0%Meets Specification
Repeatability (RSD%) ≤ 2.0%Meets Specification
Intermediate Precision (RSD%) ≤ 2.0%Meets Specification

Table 3: LOD and LOQ

ParameterResult
LOD [Calculated Value] µg/mL
LOQ [Calculated Value] µg/mL

Protocol for Reaction Monitoring

This HPLC method can be effectively used to monitor the progress of a reaction involving this compound, for instance, in a nucleophilic aromatic substitution reaction.

Example Reaction: Synthesis of a 4-substituted-3-bromo-5-nitropyridine

A common reaction of this compound is the substitution of the hydroxyl group. For example, its conversion to a 4-chloro derivative followed by nucleophilic substitution.

Step-by-Step Monitoring Protocol
  • Set up the reaction: Assemble the reaction apparatus and charge it with the reactants and solvent.

  • Initial Sample (T=0): Immediately after the addition of all reactants, withdraw the first sample as described in section 3.4. This sample will provide the initial concentration of this compound.

  • Time-course Sampling: Withdraw samples at regular intervals (e.g., every 30 or 60 minutes) throughout the course of the reaction.

  • Sample Preparation: Prepare each sample for HPLC analysis as detailed in section 3.4.

  • HPLC Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the starting material (this compound) and the product(s) in each chromatogram.

    • Calculate the concentration of the starting material and product(s) at each time point using the calibration curve.

    • Plot the concentration of the starting material and product(s) as a function of time to generate a reaction profile. This profile will indicate the reaction rate and when the reaction has reached completion.

Visualization of Workflows

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Reaction Monitoring Protocol A Analyte Characterization (this compound) B Selection of Chromatographic Mode (RP-HPLC) A->B C Column Selection (C18) B->C D Mobile Phase Optimization (Aqueous Buffer & Organic Modifier) C->D E Detection Wavelength Selection (PDA) D->E F Finalized HPLC Method E->F G Specificity F->G H Linearity F->H I Accuracy F->I J Precision (Repeatability & Intermediate) F->J K LOD & LOQ F->K L Validated Method G->L H->L I->L J->L K->L M Reaction Setup L->M N Time-course Sampling M->N O Sample Preparation (Quenching & Dilution) N->O P HPLC Analysis O->P Q Data Analysis (Reaction Profile) P->Q R Reaction Completion Assessment Q->R

References

Protocol for the Synthesis of Kinase Inhibitors Using 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The pyridin-4-ol chemical scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in potent, biologically active compounds, particularly kinase inhibitors.[1][2][3] This guide provides a detailed protocol for leveraging the versatile building block, 3-Bromo-5-nitropyridin-4-ol , for the synthesis of novel kinase inhibitors. We will explore the strategic utility of its distinct functional groups—a bromine atom primed for cross-coupling, a nitro group for subsequent functionalization, and a hydroxyl group for modulation of physicochemical properties. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for creating libraries of potential therapeutic agents.

The Strategic Value of the this compound Scaffold

Kinase inhibitors are a major class of targeted therapeutics, especially in oncology. Many successful inhibitors, such as the multi-kinase inhibitor Sorafenib, feature a central aromatic core that engages with the ATP-binding site of the target kinase.[4][5] The pyridin-4-ol moiety is particularly effective as it can act as both a hydrogen bond donor and acceptor, mimicking the interactions of the adenine ring of ATP with the kinase hinge region.[3]

The starting material, this compound, is an ideal entry point for inhibitor synthesis for several key reasons:

  • Orthogonal Chemical Handles: The molecule possesses three distinct functional sites that can be addressed with high selectivity.

  • The Bromo Group (C3): This is the primary site for diversification. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various aryl or heteroaryl substituents to build the core of the inhibitor.[6]

  • The Nitro Group (C5): This powerful electron-withdrawing group influences the reactivity of the pyridine ring. Critically, it can be chemically reduced to a primary amine, which opens a secondary vector for diversification, such as the formation of amides or the urea linkage common in Type II kinase inhibitors.[7][8][9]

  • The Hydroxyl Group (C4): The pyridinol tautomer allows for O-alkylation or etherification, providing a means to modulate solubility, cell permeability, and metabolic stability.

Physicochemical Properties of the Starting Material
PropertyValueReference
CAS Number 31872-65-8[10]
Molecular Formula C₅H₃BrN₂O₃[10]
Molecular Weight 218.99 g/mol [10]
Appearance Solid[11]
Storage Inert atmosphere, room temperature[10]

Core Synthetic Workflow: A Modular Approach

The synthesis of a diverse library of kinase inhibitors from this compound can be conceptualized as a modular workflow. The sequence of reactions can be altered to achieve different structural outcomes. The primary strategy involves building a biaryl or aryl-amino-aryl core structure, followed by functionalization of the exocyclic amine.

Figure 1. General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of the Biaryl Core via Suzuki Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[12][13] This step is crucial for installing the desired aryl group at the C3 position of the pyridine ring.

Reaction Scheme: this compound + Arylboronic Acid → 3-Aryl-5-nitropyridin-4-ol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base (K₂CO₃ or K₃PO₄).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve the Pd(PPh₃)₄ catalyst in a small amount of deoxygenated 1,4-dioxane.

  • Add the deoxygenated dioxane/water solvent mixture to the main reaction flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture with vigorous stirring. A typical temperature is 80-100 °C.[12][14] The reaction can also be performed efficiently in a microwave reactor.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-Aryl-5-nitropyridin-4-ol intermediate.

Causality Note: The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to palladium.[13] The use of a biphasic solvent system like dioxane/water often accelerates the reaction.

Protocol 2: Reduction of the Nitro Group

This protocol reduces the C5 nitro group to a primary amine, a key intermediate for building the urea or amide linkages found in many Type II kinase inhibitors.[8][15]

Reaction Scheme: 3-Aryl-5-nitropyridin-4-ol → 3-Aryl-5-aminopyridin-4-ol

Materials:

  • 3-Aryl-5-nitropyridin-4-ol (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (catalytic amount) or Acetic Acid

  • Ethanol (or Propan-2-ol) and Water (e.g., 10:1 mixture)[16]

Procedure:

  • Suspend the 3-Aryl-5-nitropyridin-4-ol intermediate in the ethanol/water solvent mixture in a round-bottom flask.

  • Add the iron powder and ammonium chloride (or a few drops of acetic acid).

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Once complete, cool the reaction and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude 3-Aryl-5-aminopyridin-4-ol can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Causality Note: This is a classic Béchamp reduction. Iron in the presence of a mild acid acts as an effective and inexpensive reducing agent for aromatic nitro groups.[9] Catalytic hydrogenation with H₂ over a palladium or rhodium catalyst is an alternative clean method.[17]

Protocol 3: Urea Formation

This final step constructs the urea linkage, a critical pharmacophore for many kinase inhibitors that forms key hydrogen bonds in the kinase active site.[7][18] This example uses an isocyanate to form a structure analogous to Sorafenib.

Reaction Scheme: 3-Aryl-5-aminopyridin-4-ol + Aryl Isocyanate → Final Kinase Inhibitor

Materials:

  • 3-Aryl-5-aminopyridin-4-ol (1.0 eq)

  • Substituted aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine (optional, catalytic)

Procedure:

  • Dissolve the 3-Aryl-5-aminopyridin-4-ol intermediate in anhydrous DCM or THF under an inert atmosphere.

  • Slowly add the aryl isocyanate dropwise or as a solution in the same solvent at room temperature or 0 °C.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours, often resulting in the precipitation of the product.

  • Monitor the reaction by TLC or LC-MS.

  • If precipitation occurs, collect the product by filtration, wash with cold solvent, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the final compound by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash column chromatography to yield the pure kinase inhibitor.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Note: The nucleophilic amine attacks the electrophilic carbon of the isocyanate in a straightforward addition reaction. The reaction is generally high-yielding and clean, making it a reliable final step in the synthesis.[5][19]

Alternative Synthetic Strategies & Diversification

The modular nature of this synthesis allows for significant diversification.

G cluster_c3 C3 Position cluster_c5 C5 Position cluster_c4 C4 Position A This compound B1 Suzuki Coupling (C-C Bond) A->B1 B2 Sonogashira Coupling (C-C Bond) A->B2 B3 Buchwald-Hartwig (C-N Bond) A->B3 C1 Nitro Reduction -> Amine A->C1 D1 O-Alkylation/ Etherification A->D1 C2 Amide/Urea/Sulfonamide Formation C1->C2

Figure 2. Potential diversification points on the core scaffold.

  • Buchwald-Hartwig Amination: Instead of a Suzuki coupling in Step 1, a Buchwald-Hartwig amination can be used to directly form a C-N bond at the C3 position, creating diarylamine scaffolds.[20][21][22] This requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide.[23]

  • Sonogashira Coupling: To introduce an alkyne linker, a Sonogashira coupling can be employed at the C3 position using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst.[24][25][26][27] This is useful for accessing different regions of the kinase active site.

  • N-Oxide Chemistry: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronics of the ring and can facilitate reactions like nucleophilic aromatic substitution.[28]

Conclusion

This compound is a powerful and commercially available starting material for the synthesis of kinase inhibitors. Its well-defined and reactive functional groups allow for a logical, modular, and highly adaptable synthetic approach. By employing robust and well-established methodologies such as palladium-catalyzed cross-coupling and nitro group reduction, medicinal chemists can efficiently generate large libraries of novel compounds for screening and lead optimization in drug discovery programs. The protocols provided here serve as a validated starting point for this exploration.

References

Application of 3-Bromo-5-nitropyridin-4-ol in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-nitropyridin-4-ol in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, the pyridine scaffold stands out as a privileged structure, forming the core of numerous commercially successful herbicides, fungicides, and insecticides.[1][2] this compound has emerged as a particularly valuable and versatile building block in this arena. Its unique trifunctionalized structure, featuring a pyridin-4-ol core, a bromine atom, and a nitro group, offers a powerful toolkit for synthetic chemists.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of next-generation agrochemicals, with a focus on explaining the rationale behind the synthetic strategies and experimental procedures.

The strategic placement of the bromo and nitro groups on the pyridin-4-ol ring is key to its utility. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the bromine atom a facile leaving group. This heightened reactivity allows for the introduction of a wide array of functional groups and molecular fragments, enabling the systematic exploration of chemical space to identify novel bioactive compounds.[3] The pyridin-4-ol moiety itself is a known pharmacophore in several agrochemicals, contributing to their desired biological activity.[2]

This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector. It aims to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, thereby empowering users to adapt and innovate in their own research endeavors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 31872-65-8[1]
Molecular Formula C₅H₃BrN₂O₃[1]
Molecular Weight 218.99 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Purity ≥98%[1]

The reactivity of this compound is dominated by the interplay of its three key functional groups:

  • The Pyridin-4-ol Tautomerism: It exists in equilibrium with its pyridin-4(1H)-one tautomer. This equilibrium can be influenced by the solvent and the pH of the reaction medium, which in turn can affect its reactivity.

  • The Activating Nitro Group: The strongly electron-withdrawing nitro group at the 5-position polarizes the pyridine ring, making the carbon atoms at the 2-, 4-, and 6-positions electron-deficient and thus susceptible to nucleophilic attack.

  • The Bromo Leaving Group: The bromine atom at the 3-position is ortho to the activating nitro group, making it an excellent leaving group in nucleophilic aromatic substitution reactions.

The primary and most synthetically valuable transformation of this compound is the SNAr reaction, which will be the focus of the subsequent protocols.

Core Application: Synthesis of Pyridinone-based Herbicides and Fungicides via Nucleophilic Aromatic Substitution (SNAr)

The displacement of the bromide in this compound with various nucleophiles, particularly substituted anilines and phenols, is a powerful strategy for the synthesis of novel agrochemicals. The resulting N-aryl and O-aryl pyridinone derivatives have shown significant potential as both herbicides and fungicides.

Causality Behind the Experimental Choices in SNAr Reactions

The success of an SNAr reaction hinges on several key factors:

  • Nucleophile Strength: More nucleophilic species will react more readily. The choice of nucleophile is dictated by the desired final product.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are ideal for SNAr reactions. They effectively solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., anilines, phenols) or to scavenge the HBr generated during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (Et₃N).

  • Temperature: The reaction rate is temperature-dependent. Heating is often necessary to drive the reaction to completion in a reasonable timeframe. However, excessive temperatures can lead to side reactions and decomposition.

The general workflow for the synthesis of these agrochemical candidates is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start This compound + Nucleophile (e.g., Substituted Aniline) Solvent_Base Dissolve in Polar Aprotic Solvent (e.g., DMF) and add Base (e.g., K2CO3) Start->Solvent_Base Heating Heat the reaction mixture (e.g., 80-120 °C) Solvent_Base->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quenching Cool and quench with water Monitoring->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Purify by column chromatography or recrystallization Extraction->Purification Final_Product Target Agrochemical Candidate Purification->Final_Product Characterization (NMR, MS)

General workflow for SNAr on this compound.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of potential agrochemicals. These are based on established principles of SNAr on activated pyridine systems.

Protocol 1: Synthesis of a 3-(Substituted anilino)-5-nitropyridin-4-ol Derivative (Potential Herbicide/Fungicide)

This protocol details the reaction of this compound with a generic substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-chloroaniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Addition of Reagents: Add the substituted aniline (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(substituted anilino)-5-nitropyridin-4-ol derivative.

Trustworthiness and Self-Validation:

  • The progress of the reaction should be clearly observable by TLC, with the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data will show the incorporation of the aniline moiety and the loss of the bromine atom.

Table 2: Representative Data for SNAr with Anilines

NucleophileProductTypical Yield
Aniline3-Anilino-5-nitropyridin-4-ol75-85%
4-Chloroaniline3-(4-Chloroanilino)-5-nitropyridin-4-ol70-80%
4-Methoxyaniline3-(4-Methoxyanilino)-5-nitropyridin-4-ol80-90%
Protocol 2: Synthesis of a 3-(Substituted phenoxy)-5-nitropyridin-4-ol Derivative (Potential Herbicide/Fungicide)

This protocol outlines the reaction with a generic substituted phenol.

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (e.g., 4-chlorophenol) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Nucleophile Deprotonation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 eq) and dissolve it in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the solution of the phenol. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium phenoxide.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 3-6 hours).

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Add water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Further Synthetic Transformations

The nitro group in the synthesized pyridinone derivatives serves as a versatile handle for further functionalization, significantly expanding the chemical diversity that can be achieved from the this compound starting material.

G Start 3-(Aryl)-5-nitropyridin-4-ol Reduction Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) Start->Reduction Amine 3-(Aryl)-5-aminopyridin-4-ol Reduction->Amine Diazotization Diazotization and Sandmeyer Reaction Amine->Diazotization Halogenation Further Halogenated Derivatives Diazotization->Halogenation

Further derivatization of the nitro-pyridinone core.

A key transformation is the reduction of the nitro group to an amine. This can be readily achieved using standard conditions such as iron powder in acidic ethanol or catalytic hydrogenation (H₂/Pd-C).[4] The resulting amino-pyridinone can then undergo a wide range of further reactions, including diazotization followed by Sandmeyer-type reactions to introduce other functionalities, or acylation/sulfonylation to generate further libraries of compounds for biological screening.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of novel agrochemicals. Its utility is primarily centered on the facile nucleophilic aromatic substitution of the bromine atom, enabled by the activating effect of the ortho-nitro group. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of agrochemical discovery and development. By understanding the underlying chemical principles and having access to detailed, validated experimental procedures, scientists can effectively leverage the synthetic potential of this versatile building block to create the next generation of crop protection agents.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the chemical modification of the hydroxyl group on 3-Bromo-5-nitropyridin-4-ol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Derivatization of the 4-hydroxyl group allows for the fine-tuning of its physicochemical properties, enabling the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored biological activities or material characteristics.

Introduction: The Strategic Importance of Derivatizing this compound

This compound is an electron-deficient heterocyclic compound. The pyridine ring, substituted with two electron-withdrawing groups (bromo and nitro), renders the hydroxyl group at the C4 position significantly acidic. This acidity facilitates its deprotonation and subsequent derivatization. The ability to modify this hydroxyl group is a powerful tool for chemists to modulate properties such as:

  • Solubility: Introducing polar or non-polar functionalities can significantly alter the solubility of the molecule in aqueous or organic media.

  • Lipophilicity: A key parameter in drug design, lipophilicity can be precisely adjusted through the addition of various alkyl or aryl groups.

  • Biological Activity: The hydroxyl group can be a key pharmacophoric feature, and its conversion to an ether, ester, or phosphate can profoundly impact the compound's interaction with biological targets.

  • Material Properties: For applications in materials science, derivatization can influence properties like thermal stability, liquid crystalline behavior, and electronic characteristics.

This guide will focus on three primary classes of derivatization: Etherification , Esterification , and Phosphorylation . Each section will provide a theoretical background, a discussion of the strategic considerations, and detailed, step-by-step protocols.

I. Etherification of the 4-Hydroxyl Group

Etherification of this compound is a common strategy to introduce a wide variety of substituents. The resulting ethers are generally more stable than the corresponding esters to hydrolysis. Two of the most reliable methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction.

A. Williamson Ether Synthesis: A Classic and Robust Method

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.[1][2] Due to the acidity of the hydroxyl group on this compound, formation of the corresponding pyridinolate anion is readily achieved with a suitable base.

Causality of Experimental Choices:

  • Choice of Base: A moderately strong base is required to deprotonate the acidic hydroxyl group. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice depends on the reactivity of the alkyl halide and the desired reaction temperature. For instance, NaH is a strong, non-nucleophilic base suitable for a wide range of alkyl halides, while carbonates are milder and often used with more reactive electrophiles like benzyl or allyl halides.

  • Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically employed. These solvents are capable of dissolving the pyridinolate salt and promoting the Sₙ2 reaction pathway.[1]

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the preferred electrophiles to minimize the competing elimination reaction.[1] Tosylates and mesylates are also excellent leaving groups for this transformation.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-bromo-5-nitropyridine

This protocol describes the synthesis of the benzyl ether derivative, a common protecting group and a scaffold for further functionalization.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium pyridinolate salt.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(benzyloxy)-3-bromo-5-nitropyridine.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, where the disappearance of the hydroxyl proton and the appearance of the benzylic protons and the aromatic protons of the benzyl group will be observed. Mass spectrometry will confirm the expected molecular weight of the product.

Diagram of Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start Start: this compound base Add Base (e.g., K₂CO₃) in DMF start->base deprotonation Formation of Potassium Pyridinolate base->deprotonation alkyl_halide Add Alkyl Halide (e.g., Benzyl Bromide) deprotonation->alkyl_halide reaction Heat (e.g., 60 °C) Sₙ2 Reaction alkyl_halide->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 4-Alkoxy-3-bromo-5-nitropyridine purification->product

Caption: Workflow for Williamson Ether Synthesis.

B. Mitsunobu Reaction: Mild Conditions for Diverse Functionalities

The Mitsunobu reaction provides a powerful alternative for the formation of ethers under mild, neutral conditions.[3][4] It is particularly useful for secondary alcohols and when the alkylating agent is an alcohol itself. The reaction proceeds with inversion of configuration at a chiral alcohol center, although this is not relevant for the planar this compound.

Causality of Experimental Choices:

  • Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] PPh₃ acts as the reducing agent, and the azodicarboxylate is the oxidizing agent.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.

  • Nucleophile: In this case, the hydroxyl group of this compound acts as the acidic component, and an external alcohol is the nucleophile that will be introduced.

Experimental Protocol: Mitsunobu Etherification with Ethanol

Materials:

  • This compound

  • Ethanol, anhydrous

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (e.g., ethanol, 1.5 eq).

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Self-Validation: The formation of the ether can be confirmed by spectroscopic methods (NMR and MS) as described for the Williamson synthesis. The disappearance of the starting pyridinol on TLC is a good indicator of reaction completion.

Diagram of Mitsunobu Reaction Workflow

Mitsunobu_Reaction start Start: this compound + Alcohol (R-OH) reagents Add PPh₃ and DIAD in THF at 0 °C start->reagents reaction Warm to RT Stir 12-24h reagents->reaction concentration Concentrate under Vacuum reaction->concentration purification Column Chromatography concentration->purification product Product: 4-Alkoxy-3-bromo-5-nitropyridine purification->product

Caption: Workflow for Mitsunobu Etherification.

II. Esterification of the 4-Hydroxyl Group

Esterification is another fundamental transformation that introduces a wide range of functionalities. Esters are often used as prodrugs, as they can be cleaved in vivo by esterases to release the active parent molecule. Acylation with acyl chlorides or anhydrides in the presence of a base is a common and effective method.

Acylation with Acyl Chlorides or Anhydrides

This method involves the reaction of the hydroxyl group with a reactive acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base to neutralize the acidic byproduct.[5]

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly electrophilic and react readily with the pyridinolate anion. The choice of acylating agent determines the ester functionality to be introduced.

  • Base: A non-nucleophilic base like pyridine or triethylamine (Et₃N) is commonly used to scavenge the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform (CHCl₃), or THF are suitable for this reaction.

Experimental Protocol: Synthesis of 3-Bromo-5-nitropyridin-4-yl Acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and add anhydrous pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be obtained in high purity, but if necessary, it can be recrystallized or purified by column chromatography.

Self-Validation: Successful esterification is indicated by a downfield shift of the pyridine ring protons in the ¹H NMR spectrum and the appearance of a new singlet corresponding to the acetyl methyl group. The IR spectrum will show a characteristic ester carbonyl stretch.

Diagram of Acylation Workflow

Acylation_Reaction start Start: this compound reagents Add Pyridine and Acetic Anhydride in DCM at 0 °C start->reagents reaction Warm to RT Stir 2-4h reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup isolation Dry and Concentrate workup->isolation product Product: 3-Bromo-5-nitropyridin-4-yl Acetate isolation->product

Caption: Workflow for Acylation Reaction.

III. Phosphorylation of the 4-Hydroxyl Group

The introduction of a phosphate group can dramatically increase the water solubility of a compound and can be a key strategy for developing intravenously administered drugs or for probing biological systems. Phosphorylation can be achieved using various phosphorylating agents.

Phosphorylation using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a common and reactive reagent for the phosphorylation of alcohols and phenols.[6] The reaction typically requires a base to neutralize the HCl generated.

Causality of Experimental Choices:

  • Phosphorylating Agent: POCl₃ is a readily available and highly reactive phosphorylating agent.

  • Base: A tertiary amine base such as triethylamine or pyridine is used to scavenge the HCl produced during the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane, acetonitrile, or THF are suitable. The reaction is highly sensitive to moisture.

  • Hydrolysis: The initially formed dichlorophosphate intermediate is subsequently hydrolyzed to the desired phosphate.

Experimental Protocol: Synthesis of 3-Bromo-5-nitropyridin-4-yl Dihydrogen Phosphate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere, add anhydrous triethylamine (3.0 eq).

  • Add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Stir the mixture for an additional hour at room temperature to ensure complete hydrolysis of the phosphate intermediates.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with an acidic resin (e.g., Dowex® 50WX8) to pH 2-3.

  • Filter the resin and lyophilize the filtrate to obtain the crude phosphate product.

  • Purification can be achieved by reverse-phase chromatography if necessary.

Self-Validation: ³¹P NMR spectroscopy is a key analytical tool to confirm the formation of the phosphate ester, which will show a characteristic signal. Mass spectrometry will also confirm the addition of the phosphate group.

Diagram of Phosphorylation Workflow

Phosphorylation_Reaction start Start: this compound reagents Add Et₃N and POCl₃ in MeCN at 0 °C start->reagents reaction Stir at RT 4-6h reagents->reaction hydrolysis Quench with Water (Hydrolysis) reaction->hydrolysis isolation Concentrate and Acidify hydrolysis->isolation product Product: 3-Bromo-5-nitropyridin-4-yl Dihydrogen Phosphate isolation->product

Caption: Workflow for Phosphorylation Reaction.

IV. Summary of Derivatization Strategies

DerivatizationMethodKey ReagentsTypical ConditionsAdvantages
Etherification Williamson SynthesisAlkyl halide, Base (e.g., K₂CO₃)DMF, 60 °CRobust, scalable, wide range of alkyl halides.[1]
Mitsunobu ReactionAlcohol, PPh₃, DIAD/DEADTHF, 0 °C to RTMild, neutral conditions, good for secondary alcohols.[3][4]
Esterification AcylationAcyl chloride/anhydride, Base (e.g., Pyridine)DCM, 0 °C to RTFast, high-yielding, wide variety of acyl groups.[5]
Phosphorylation PhosphorylationPOCl₃, Base (e.g., Et₃N)MeCN, 0 °C to RTIntroduces a highly polar phosphate group.[6]

V. Conclusion

The derivatization of the hydroxyl group on this compound offers a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide for etherification, esterification, and phosphorylation provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the reaction conditions and choice of reagents will enable the efficient and targeted synthesis of a diverse library of derivatives for further investigation.

VI. References

  • Robin, M., & Schulte, S. R. (1974). U.S. Patent No. 3,812,220. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

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  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Rosyda, M., Aminah, N. S., & Kristanti, A. N. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Science, 5(3), 141-151. --INVALID-LINK--

  • Takeda Chemical Industries, Ltd. (1992). EP Patent No. 0491281A1. European Patent Office. --INVALID-LINK--

  • Kim, A., et al. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Angewandte Chemie International Edition. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--

  • CN Patent No. 104974081A. (2015). Synthetic method of 3-bromopyridine. Google Patents. --INVALID-LINK--

  • ResearchGate. (n.d.). Phosphorylation of phenols with a mixture of phosphorus pentoxide in triethyl phosphate at 120 °C. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. Retrieved from --INVALID-LINK--

  • Reagentia. (n.d.). 3-IODO-5-NITROPYRIDIN-4-OL. Retrieved from --INVALID-LINK--

  • CN Patent No. 106700129A. (2017). Ester antioxidant of sterically hindered phenol, preparation method and application thereof. Google Patents. --INVALID-LINK--

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from --INVALID-LINK--

  • Clark, J. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. --INVALID-LINK--

  • Massah, A. R., et al. (2006). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 36(21), 3155-3162. --INVALID-LINK--

  • CN Patent No. 104945314A. (2015). Method for preparing 3-bromo-4-methylpyridine. Google Patents. --INVALID-LINK--

  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. Retrieved from --INVALID-LINK--

  • Miller, J. A., & Wood, H. C. S. (1968). Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates. Journal of the Chemical Society C: Organic, 1837-1843. --INVALID-LINK--

  • Kim, A., et al. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ChemRxiv. --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Phosphate esters synthesis reaction. Retrieved from --INVALID-LINK--

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2018). ACS Omega, 3(11), 15837–15847. --INVALID-LINK--

  • EP Patent No. 2585436B1. (2013). Process for preparing 4-hydroxypyridines. Google Patents. --INVALID-LINK--

  • ChemScene. (n.d.). 3-Iodo-5-nitropyridin-4-ol. Retrieved from --INVALID-LINK--

  • Tumey, J. M., et al. (2018). The reaction of sydnones with bromine in acetic anhydride revisited: A new route to 5-substituted-3-aryl-1,3,4-oxadiazol-2(3H)-ones from N-aryl-N-bromocarbonylhydrazines. Arkivoc, 2018(4), 94-101. --INVALID-LINK--

  • Recent advances in electrochemical C—H phosphorylation. (2022). Frontiers in Chemistry, 10, 1052062. --INVALID-LINK--

  • Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-nitropyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Retrieved from --INVALID-LINK--

  • Technical Reports. (n.d.). A Whirlwind Tour of Current Mitsunobu Chemistry. Retrieved from --INVALID-LINK--

  • US Patent No. 4,100,231A. (1978). Process for making phosphate esters and products thereof. Google Patents. --INVALID-LINK--

  • US Patent No. 6,437,139B1. (2002). Synthesis of pharmaceutically useful pyridine derivatives. Google Patents. --INVALID-LINK--

  • Benchchem. (n.d.). 2-(2-Nitrophenyl)acetyl Chloride. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. --INVALID-LINK--

  • Ambeed.com. (n.d.). Product Catalog. Retrieved from --INVALID-LINK--

  • Reymbayeva, T. E., & Yuldasheva, M. R. (n.d.). Alkylation of p-nitrophenol with benzyl chloride. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Nitropyridin-3-ol. Retrieved from --INVALID-LINK--

  • WO Patent No. 2016054564A1. (2016). Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside. Google Patents. --INVALID-LINK--

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References

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for Suzuki Coupling of 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for overcoming the significant challenges associated with the Suzuki-Miyaura cross-coupling of 3-bromo-5-nitropyridin-4-ol. This notoriously difficult substrate is prone to inducing catalyst poisoning, leading to low yields and reaction failure. Here, we dissect the underlying causes and provide field-proven troubleshooting strategies and optimized protocols to ensure your success.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures when working with this compound and provides a systematic approach to diagnosing and solving the root cause.

Issue 1: My reaction shows no conversion, or I only isolate starting material. The reaction mixture turns black almost immediately.

  • Probable Cause: Rapid palladium catalyst deactivation is the primary suspect. The immediate appearance of palladium black is a strong indicator that the active Pd(0) species is agglomerating and precipitating out of the solution, rendering it catalytically inactive.[1] This is often triggered by the substrate itself. This compound possesses multiple functionalities that can act as catalyst poisons. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting substrate binding.[2] Furthermore, nitro groups are known oxidants and can oxidize the active Pd(0) to inactive Pd(II) species, effectively destroying the catalyst.[3][4]

  • Step-by-Step Solution:

    • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for this substrate. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to promote the crucial reductive elimination step and stabilize the palladium center, preventing agglomeration.[5][6] Their steric bulk can also disfavor the binding of the pyridine nitrogen to the palladium.

    • Employ a Pre-catalyst: Instead of using Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction to Pd(0), use a well-defined Pd(II) pre-catalyst that forms the active Pd(0) species under the reaction conditions. Buchwald's G3 or G4 pre-catalysts are excellent choices as they are air- and moisture-stable and designed for challenging couplings.

    • Optimize the Base: The choice of base is crucial. Strong aqueous bases can promote side reactions. A weaker, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective.[7] These bases are strong enough to facilitate transmetalation but are less likely to cause degradation of the sensitive substrate or catalyst.

Issue 2: I observe some product formation, but the reaction stalls at low-to-moderate conversion (20-50%).

  • Probable Cause: This scenario suggests that while the initial catalytic cycle is active, the catalyst has a short lifetime and is progressively poisoned over the course of the reaction. This could be due to a sub-optimal combination of ligand, base, or solvent, or the presence of impurities. The hydroxypyridine moiety can also participate in side reactions or chelate the metal.

  • Step-by-Step Solution:

    • Protect the Hydroxyl Group: The acidic proton of the 4-hydroxyl group can interfere with the basic conditions of the reaction. Consider protecting it as a methyl or benzyl ether prior to the coupling reaction. This removes the acidic proton and can also improve the solubility of the substrate.

    • Solvent System Optimization: The solvent plays a key role in reagent solubility and catalyst stability. While mixtures of dioxane/water are common, for this substrate, anhydrous polar aprotic solvents like DMF or DMA might be beneficial, especially when used with a base like K₃PO₄.[7] Ensure the solvent is rigorously degassed to prevent oxygen from deactivating the catalyst.[8]

    • Re-evaluate Reagent Purity: Ensure all reagents are of the highest purity. The boronic acid or ester should be fresh, as they can degrade on storage.[8] Trace impurities, such as sulfur-containing compounds, can act as potent catalyst poisons.[9]

Issue 3: I am seeing significant amounts of homocoupling of my boronic acid and/or protodeboronation.

  • Probable Cause: Homocoupling is often a result of the presence of Pd(II) species and oxygen in the reaction mixture.[6] Protodeboronation, the replacement of the boronic acid group with a hydrogen, is typically caused by excess water and a strong base.[7]

  • Step-by-Step Solution:

    • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere of argon or nitrogen. All solvents and liquid reagents should be thoroughly degassed before use. This minimizes oxygen, which can lead to both homocoupling and oxidation of the phosphine ligands.[8]

    • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents). This can help to ensure that the cross-coupling pathway is favored over homocoupling.

    • Anhydrous Conditions: If protodeboronation is a major issue, switch to strictly anhydrous conditions. Use an anhydrous base like K₃PO₄ and a dry solvent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound such a challenging substrate for Suzuki reactions?

A1: This substrate contains a "perfect storm" of functionalities that are known to inhibit or destroy palladium catalysts. The pyridine nitrogen can act as a Lewis base and bind to the palladium center, deactivating it.[2] The nitro group is a strong electron-withdrawing group and an oxidant, which can interfere with the catalytic cycle by oxidizing the active Pd(0) catalyst.[3][4] The hydroxyl group introduces an acidic proton that can complicate the required basic conditions.

Q2: What is the best general catalyst system to start with for this substrate?

A2: For a challenging substrate like this, a robust, modern catalyst system is recommended. A good starting point would be a combination of a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos, paired with a palladium pre-catalyst such as XPhos-Pd-G3. For the base, potassium phosphate (K₃PO₄) is often a reliable choice.

Q3: Can I use a boronic acid, or should I use a boronic ester?

A3: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation.[8] For difficult couplings, using the corresponding boronic ester can often lead to more consistent and higher yields.

Q4: How do I know if my phosphine ligand has oxidized?

A4: Phosphine ligands are susceptible to air oxidation, forming the corresponding phosphine oxides, which are ineffective in the catalytic cycle.[8] It is best practice to store phosphine ligands under an inert atmosphere and use fresh reagents. If you suspect oxidation, you can often detect the phosphine oxide by ³¹P NMR spectroscopy.

Optimized Experimental Protocol

This protocol is a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • XPhos-Pd-G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid/ester, XPhos-Pd-G3, and finely ground K₃PO₄ to a dry Schlenk flask equipped with a stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Palladium Source XPhos-Pd-G3 (2 mol%)Air- and moisture-stable pre-catalyst for challenging couplings.
Ligand XPhos (embedded in pre-catalyst)Bulky, electron-rich ligand to promote reductive elimination and prevent catalyst deactivation.[5][6]
Base K₃PO₄ (3 equiv)Moderately strong, non-nucleophilic base suitable for sensitive substrates.[7]
Solvent Anhydrous, degassed 1,4-dioxaneAprotic solvent that is generally effective for Suzuki couplings. Must be oxygen-free.[8]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction without causing significant degradation.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[8]

Visualizing the Challenge and Solution

Diagram 1: Catalyst Poisoning Pathways

G cluster_catalytic_cycle Active Catalytic Cycle cluster_poisoning Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst Py-Pd Pyridine Coordination (Inhibition) Pd(II) Oxidation by Nitro Group (Deactivation) Pd(0)L2->Pd(II) Oxidation Pd_black Agglomeration (Precipitation) Pd(0)L2->Pd_black Decomposition Py-Pd->Pd_black Leads to Substrate 3-Bromo-5-nitro- pyridin-4-ol Substrate->Py-Pd Pyridine N: Substrate->Pd(II) Nitro Group:

Caption: Potential pathways for catalyst deactivation by this compound.

Diagram 2: Recommended Troubleshooting Workflow

G Start Reaction Failure (Low/No Yield) Check_Catalyst Is the catalyst system robust? (e.g., Buchwald Ligand/Pre-cat) Start->Check_Catalyst Check_Base Is the base appropriate? (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base Yes Implement_Catalyst Action: Switch to XPhos/SPhos with a G3/G4 Pre-catalyst Check_Catalyst->Implement_Catalyst No Check_Conditions Are conditions strictly inert and anhydrous? Check_Base->Check_Conditions Yes Implement_Base Action: Use finely ground, dry K3PO4 or Cs2CO3 Check_Base->Implement_Base No Check_Substrate Consider protecting the -OH group Check_Conditions->Check_Substrate Yes Implement_Conditions Action: Rigorously degas solvents; use Schlenk line Check_Conditions->Implement_Conditions No Implement_Protection Action: Protect hydroxyl as -OMe or -OBn Check_Substrate->Implement_Protection If stalling persists Success Successful Coupling Check_Substrate->Success If successful Implement_Catalyst->Check_Base Implement_Base->Check_Conditions Implement_Conditions->Check_Substrate Implement_Protection->Success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

References

Technical Support Center: Purification of Crude 3-Bromo-5-nitropyridin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of crude 3-Bromo-5-nitropyridin-4-ol. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This document provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this specific polar, heteroaromatic compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and the principles of recrystallization.

Q1: What is this compound and why is its purity crucial?

This compound (CAS No. 31872-65-8) is a substituted pyridine derivative.[1][2] Its molecular structure contains a pyridine ring, a hydroxyl group (-OH), a bromine atom (-Br), and a nitro group (-NO2), making it a polar, functionalized organic building block.[1] In drug development and organic synthesis, the purity of such intermediates is paramount. Impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxicological risks in pharmaceutical applications, making effective purification a critical step.[3]

Q2: What is the core principle of purification by recrystallization?

Recrystallization leverages the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[4] The fundamental concept is that most solids are more soluble in a hot solvent than in a cold one.[5][6] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[4][6]

Q3: How do I select the best solvent for recrystallizing this compound?

Choosing the right solvent is the most critical step in recrystallization.[5] The ideal solvent should:

  • Dissolve this compound poorly at room temperature but very well at its boiling point.

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert, not reacting with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[5][6]

  • Be volatile enough to be easily removed from the purified crystals.[5]

Given the polar nature of this compound due to its hydroxyl and nitro groups, polar solvents are a logical starting point.[7] Alcoholic solvents are often effective for nitroaryl compounds.[7] A mixed-solvent system, such as ethanol/water, can also be highly effective for polar molecules.[8]

Solvent Selection Guide for this compound

Solvent Class Example Solvents Suitability Rationale for this compound
Polar Protic Water, Ethanol, Methanol High polarity and hydrogen bonding capability align well with the solute's functional groups. Ethanol is an excellent starting point. Water may be a suitable "anti-solvent" in a mixed system.[7][8]
Polar Aprotic Acetone, Ethyl Acetate Good general-purpose solvents. May have high dissolving power even when cold; often used in mixed-solvent systems with a nonpolar anti-solvent like hexanes.[7]

| Nonpolar | Hexanes, Toluene | Unlikely to be effective as a primary solvent due to the high polarity of the compound ("like dissolves like" principle).[6][9] However, hexanes can be an excellent anti-solvent when paired with acetone or ethyl acetate. |

Q4: What is a reliable, step-by-step protocol for recrystallization?

The following is a generalized yet robust protocol. The specific solvent and volumes must be determined experimentally.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some product in solution upon cooling.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[5]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice-water bath to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[6]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor. Causality: Using cold solvent minimizes the redissolving of the purified product.[9]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven. The final product's purity should be assessed by melting point analysis and/or spectroscopy.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Gravity Filtration B->C Yes D 3. Cool Solution Slowly to Induce Crystallization B->D No C->D E 4. Collect Crystals via Vacuum Filtration D->E F 5. Wash Crystals with Minimal Cold Solvent E->F G 6. Dry Pure Crystals & Assess Purity F->G

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. How do I resolve this?

Problem: Upon cooling, the compound separates as a viscous liquid or oil rather than a crystalline solid.

Potential Causes:

  • High Solute Concentration: The solution is too supersaturated.

  • Rapid Cooling: The solution was cooled too quickly, preventing orderly crystal lattice formation.[10]

  • Melting Point Depression: The melting point of the solute is lower than the boiling point of the solvent, or significant impurities have depressed the melting point below the temperature of the solution.[5][6]

Solutions:

  • Primary Method: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[6][10]

  • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

  • Induce Crystallization: At a temperature just above where oiling occurs, try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation site.[9]

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

Problem: The solution remains clear even after cooling to room temperature and below (a state known as supersaturation).

Potential Causes:

  • Excess Solvent: Too much solvent was used during the dissolution step, preventing the solution from becoming saturated upon cooling.[9][10]

  • Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation, which may not form spontaneously.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges provide a surface for crystals to begin forming.[9]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" acts as a template for further crystal growth.[5][9]

  • Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to evaporate a portion of the solvent (e.g., 20-30% of the volume) to increase the solute concentration. Allow it to cool again.[5]

  • Lower the Temperature: Cool the solution in an ice-water or ice-salt bath to further decrease solubility.

Q3: The recovery of my purified product is very low. How can I improve the yield?

Problem: The final mass of the dried, pure product is significantly lower than expected.

Potential Causes:

  • Using Too Much Solvent: This is the most common cause. The excess solvent keeps a larger amount of the product dissolved in the mother liquor even when cold.[9]

  • Premature Filtration: The solution was not cooled sufficiently or for long enough, leaving a significant amount of product in the solution.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that was not ice-cold, can redissolve a portion of the product.[9]

  • Inappropriate Solvent Choice: The compound has a relatively high solubility in the chosen solvent even at low temperatures.

Solutions:

  • Optimize Solvent Volume: In future attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution.

  • Recover from Mother Liquor: Do not discard the filtrate (mother liquor). Concentrate it by boiling off some of the solvent and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.[10]

  • Ensure Complete Crystallization: Always cool the solution in an ice bath for at least 15-20 minutes before filtering to maximize precipitation.

  • Refine Washing Technique: Use only a minimal amount of ice-cold solvent to wash the crystals on the filter paper.

Q4: My final product is still colored, but I expect a colorless or light-colored compound. How can I fix this?

Problem: The recrystallized crystals retain a colored tint, indicating the presence of colored impurities.

Potential Causes:

  • Highly Soluble Colored Impurities: Some impurities, often large, conjugated organic molecules formed as byproducts, can be intensely colored and co-precipitate with the product.

  • Thermal Decomposition: The compound may be slightly decomposing at the boiling point of the solvent.

Solutions:

  • Use Activated Charcoal (Carbon): After dissolving the crude solid in the hot solvent, but before hot filtration, add a very small amount of activated charcoal (a spatula tip is often sufficient). Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal and the adsorbed impurities via hot gravity filtration. Caution: Adding too much charcoal can also adsorb your desired product, reducing the yield.[6]

  • Use a Milder Solvent: If decomposition is suspected, try a solvent with a lower boiling point.

Troubleshooting_Tree Start Problem During Recrystallization? Oiling Compound 'Oiled Out'? Start->Oiling NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Too Low? Start->LowYield Sol_Oiling 1. Reheat to dissolve oil 2. Add more solvent 3. Cool SLOWLY Oiling->Sol_Oiling Yes Sol_NoCrystals 1. Scratch flask / Add seed crystal 2. Evaporate some solvent 3. Cool in ice bath NoCrystals->Sol_NoCrystals Yes Sol_LowYield 1. Use less solvent next time 2. Concentrate mother liquor 3. Ensure complete cooling LowYield->Sol_LowYield Yes

References

Minimizing side product formation in the nitration of 3-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side product formation and achieve a high yield of the desired 3-bromo-5-nitropyridin-4-ol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the nitration of 3-bromopyridin-4-ol, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired this compound

  • Question: My reaction is resulting in a low yield of the target compound. What are the likely causes and how can I improve it?

  • Answer: A low yield can stem from several factors, primarily incomplete reaction or degradation of the starting material or product. The pyridine ring, being electron-deficient, can be challenging to nitrate. However, the hydroxyl group at the 4-position is an activating group and directs the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. Since the C3 position is blocked by bromine, the primary site of nitration is the C5 position.

    To improve your yield, consider the following:

    • Reaction Temperature: Ensure the reaction is conducted at a low temperature, typically between 0 and 5 °C.[1] Nitration is an exothermic process, and elevated temperatures can lead to unwanted side reactions and decomposition.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a common nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion.[2][3][4] Using fuming nitric acid or an excess of the nitrating mixture can lead to over-nitration and oxidative degradation.

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction once the starting material is consumed will prevent the formation of degradation products.

Issue 2: Formation of a Significant Amount of Dinitrated Byproduct

  • Question: I am observing a significant amount of a dinitrated byproduct in my reaction mixture. How can I suppress its formation?

  • Answer: The formation of a dinitrated product, likely 3-bromo-5,x-dinitropyridin-4-ol, occurs when the reaction conditions are too harsh. The initial nitro group is a strong deactivating group, making the second nitration more difficult. However, at elevated temperatures or with a high concentration of the nitrating agent, dinitration can still occur.

    To minimize dinitration:

    • Control Temperature: Strictly maintain a low reaction temperature (0-5 °C).[1] This reduces the kinetic energy of the system, favoring the less energy-intensive mononitration.

    • Use a Milder Nitrating Agent: Consider using a less reactive nitrating agent. A mixture of nitric acid in acetic anhydride can be a milder alternative to the traditional nitric acid/sulfuric acid mixture.[1]

    • Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitric acid. Use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete mononitration without promoting dinitration.

Issue 3: Presence of Unidentified Impurities and Darkening of the Reaction Mixture

  • Question: My reaction mixture turns dark, and I see several unidentified spots on my TLC plate. What could be causing this?

  • Answer: A dark reaction mixture and the presence of multiple impurities are often indicative of oxidative degradation. Nitric acid is a potent oxidizing agent, and pyridinols can be sensitive to oxidation, especially at higher temperatures.

    To prevent degradation:

    • Low Temperature: As with other side reactions, maintaining a low temperature is crucial to minimize oxidation.

    • Controlled Addition of Reagents: Add the nitrating agent dropwise to the solution of 3-bromopyridin-4-ol in sulfuric acid while ensuring efficient stirring and cooling. This helps to dissipate the heat generated during the reaction and prevents localized "hot spots" where degradation can occur.

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 3-bromopyridin-4-ol?

A1: The nitration of 3-bromopyridin-4-ol is expected to be highly regioselective for the C5 position, yielding this compound. This is due to the directing effects of the substituents on the pyridine ring. The hydroxyl group at C4 is a strong activating group and an ortho-, para-director. The positions ortho to the hydroxyl group are C3 and C5. The C3 position is already substituted with a bromine atom. Therefore, the electrophilic nitration will preferentially occur at the C5 position. The bromine atom at C3 is a deactivating group but also directs ortho and para. Its para position is C6 and its ortho positions are C2 and C4. The directing effect of the powerful activating hydroxyl group will dominate.

Q2: Can I use a different acid catalyst instead of sulfuric acid?

A2: While sulfuric acid is the most common and effective catalyst for generating the nitronium ion from nitric acid, other strong acids could potentially be used. However, sulfuric acid is well-established for this purpose and its dehydrating properties help to drive the formation of the nitronium ion. Any alternative should be a strong, non-nucleophilic acid. For this specific substrate, sticking with the well-documented sulfuric acid is recommended for reproducibility.

Q3: How should I quench the reaction and work up the product?

A3: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice or into ice-cold water. This will hydrolyze any remaining nitrating agent and precipitate the product, which is often a solid. The product can then be collected by filtration, washed with cold water to remove any residual acid, and then washed with a dilute solution of a weak base like sodium bicarbonate to neutralize any remaining acid. The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocol: Optimized Nitration of 3-Bromopyridin-4-ol

This protocol is a starting point and may require optimization based on your specific experimental setup and desired scale.

Materials:

  • 3-bromopyridin-4-ol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5% w/v)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3-bromopyridin-4-ol (1.0 equivalent) to pre-chilled concentrated sulfuric acid (5-10 volumes) at 0 °C. Stir the mixture until all the solid has dissolved.

  • Nitration: Cool the solution to 0-5 °C using an ice-salt bath. From the dropping funnel, add a pre-mixed, chilled solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Isolation: Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Then, wash with a small amount of cold 5% sodium bicarbonate solution, followed by another wash with cold deionized water.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes dinitration and oxidative degradation.[1]
Nitrating Agent HNO₃ in H₂SO₄Efficient generation of the electrophile (NO₂⁺).[2][4]
Equivalents of HNO₃ 1.1 - 1.5Ensures complete mononitration while minimizing dinitration.
Reaction Time 1-3 hours (monitored by TLC/HPLC)Prevents product degradation from prolonged exposure to acidic and oxidative conditions.
Quenching Pouring onto crushed iceSafely hydrolyzes excess nitrating agent and precipitates the product.

Visualizations

Nitration_Mechanism cluster_activation Step 1: Formation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 HNO₃ H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2O-NO2+->NO2+ - H₂O H2O H₂O StartMat 3-bromopyridin-4-ol SigmaComplex Sigma Complex (Resonance Stabilized) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of the nitration of 3-bromopyridin-4-ol.

Troubleshooting_Flowchart Start Nitration of 3-bromopyridin-4-ol Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion Dinitration Dinitration Problem->Dinitration Side Product Degradation Degradation/Impurities Problem->Degradation Dark Color Sol_LowYield Check: - Temperature (0-5 °C) - Nitrating agent concentration - Reaction time (TLC/HPLC) LowYield->Sol_LowYield Sol_Dinitration Action: - Lower temperature - Use milder nitrating agent - Reduce equivalents of HNO₃ Dinitration->Sol_Dinitration Sol_Degradation Action: - Ensure low temperature - Slow, dropwise addition of reagents - Consider inert atmosphere Degradation->Sol_Degradation

Caption: Troubleshooting flowchart for side product minimization.

References

Troubleshooting low yields in Buchwald-Hartwig reactions of nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination of Nitropyridines

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving nitropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often sensitive transformation. The electron-deficient nature of the nitropyridine ring and the potential for coordination to the palladium catalyst present unique hurdles.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving common issues, moving beyond simple procedural steps to explain the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the Buchwald-Hartwig amination of nitropyridines.

Q1: Why are my reaction yields consistently low or zero when using a halo-nitropyridine substrate?

Low or no conversion is the most frequent issue and typically points to a problem within the core catalytic system. The two primary culprits are:

  • Inefficient Catalyst Activation or Activity: The palladium(0) active species may not be forming efficiently from your precatalyst, or it may be deactivated. Nitropyridines, being electron-deficient, require highly active catalysts to facilitate the crucial oxidative addition step.[2][3] Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2]

  • Sub-optimal Reaction Parameters: The choice of ligand, base, solvent, and temperature is highly interdependent and critical for success with challenging substrates like nitropyridines.[4][5] An incorrect combination can easily lead to reaction failure.

Q2: My starting materials are consumed, but I'm isolating very little of my desired product. What are the likely side reactions?

If your starting materials are consumed without significant product formation, one or more side reactions are likely dominating. Key possibilities include:

  • Hydrodehalogenation: The aryl halide is converted back to the corresponding arene (e.g., 2-chloro-5-nitropyridine becomes 3-nitropyridine). This can occur if the reductive elimination step is slow relative to competing pathways like β-hydride elimination from an intermediate palladium-amido complex.[3]

  • Nitro Group Reduction: Under certain conditions, particularly with phosphine ligands that can act as reductants at high temperatures, the nitro group can be reduced, leading to a complex mixture of products.

  • Homocoupling: You may observe the formation of bithiophene byproducts in reactions involving bromothiophene, which is a known side reaction in Buchwald-Hartwig couplings.[6]

Q3: The reaction seems to start (TLC/LC-MS shows some product formation) but then stalls completely. What's happening?

Reaction stalling is a classic sign of catalyst deactivation or poisoning. Several factors can cause this:

  • Catalyst Poisoning: Impurities in your reagents or solvent (e.g., water, oxygen, or other coordinating species) can irreversibly bind to the palladium catalyst.[2][7] The iodide anion, if you are using an aryl iodide, has also been shown to have an inhibitory effect by precipitating the palladium complex.[8]

  • Formation of Inactive Catalyst Species: Over time, the active monoligated palladium species can convert into less active or inactive forms, such as bridged palladium dimers.[8][9] This is particularly relevant if the ligand concentration is not optimized.

  • Substrate/Product Inhibition: In some cases, the nitropyridine starting material or the aminated product can coordinate too strongly to the palladium center, slowing down or stopping the catalytic cycle.

Systematic Troubleshooting Guide

Follow this guide to methodically diagnose and solve issues with your reaction.

The Catalyst System: Palladium and Ligand Selection

The heart of the Buchwald-Hartwig reaction is the palladium-ligand complex. Its proper selection and handling are paramount.

The Problem: The catalytic cycle, consisting of oxidative addition, amine coordination/deprotonation, and reductive elimination, is inefficient.[3][8] Nitropyridines are challenging electrophiles, and the catalyst must be active enough to engage them without being inhibited.

The Solution: Employ sterically hindered, electron-rich biarylphosphine ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination step.[3]

Recommendations:

  • Switch to a Pre-catalyst: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction to Pd(0), use a well-defined palladium pre-catalyst.[10] G3 and G4 pre-catalysts are particularly effective as they form the active catalytic species cleanly and efficiently at room temperature with even weak bases.[10][11]

  • Optimize Your Ligand: The choice of ligand is often the single most important factor. For electron-deficient substrates like nitropyridines, bulky biarylphosphine ligands are the gold standard.

Table 1: Ligand Selection Guide for Nitropyridine Amination

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA general, highly active ligand for a wide range of amines and aryl chlorides/bromides.[12] Excellent starting point.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for secondary amines.[1][8] Its electron-rich nature is beneficial for challenging substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExcellent for primary amines and substrates bearing protic functional groups.[8]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA chelating bisphosphine ligand that can be effective, particularly when using milder organic bases like DBU.[1][5]
Troubleshooting Workflow: Catalyst System

Caption: A decision tree for troubleshooting the catalyst system.

The Base: The Unsung Hero

The base plays a multifaceted role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst. Its strength, solubility, and compatibility with the substrate are all critical.

The Problem: The reaction is slow, incomplete, or results in decomposition of the starting material. This can be due to a base that is too weak, too strong, or poorly soluble.[10]

The Solution: Select a base that balances reactivity with functional group tolerance. For most nitropyridine couplings, a strong, non-nucleophilic alkoxide base is the first choice. However, if your substrate is sensitive, weaker carbonate or phosphate bases may be necessary.

Recommendations:

  • Start Strong: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, promoting high reaction rates.[10]

  • Consider Alternatives for Sensitive Substrates: If you observe decomposition, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[4][10] Be aware that this may require higher reaction temperatures or longer reaction times.

  • Address Solubility Issues: The heterogeneous nature of many inorganic bases can lead to poor reproducibility. Vigorous stirring is essential.[10] In some cases, grinding the base to a fine powder before use can improve performance.

Table 2: Base Selection Guide

BasepKa of Conjugate Acid (in DMSO)Common SolventsNotes
NaOtBu ~32Toluene, Dioxane, THFHighest reactivity, but incompatible with many electrophilic functional groups (e.g., esters).[8]
LHMDS ~30Toluene, Dioxane, THFAllows for use of substrates with protic groups (e.g., -OH).[8]
K₃PO₄ ~26Dioxane, TolueneA weaker, versatile base. Good for sensitive substrates. Often requires higher temperatures.[4]
Cs₂CO₃ ~25Dioxane, TolueneGood solubility compared to other carbonates. A common choice in optimization screens.[4][10]
Solvent and Reaction Parameters

The solvent and temperature define the environment in which the catalysis occurs.

The Problem: Poor solubility of reagents leads to a failed reaction, or high temperatures cause decomposition.

The Solution: Use an anhydrous, deoxygenated, non-coordinating solvent. Optimize the temperature to be high enough for efficient catalysis but low enough to prevent thermal degradation.

Recommendations:

  • Solvent Choice: Aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[2] Toluene is often a good first choice.[12] Crucially, avoid coordinating solvents like acetonitrile or pyridine , which can bind to the palladium and inhibit the reaction.[10]

  • Temperature Control: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110 °C.[4][10] For challenging aryl chlorides, temperatures at the higher end of this range may be required. If you suspect thermal instability, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[2] Ensure all reagents are handled under an inert atmosphere (argon or nitrogen) and that the solvent is thoroughly degassed before use.

The Buchwald-Hartwig Catalytic Cycle

G cluster_reactants Reactants Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Product Ar-NR¹R² Product Amido_Complex->Product Reductive Elimination ArX Ar-X (Nitropyridine Halide) ArX->OA_Complex Amine HNR¹R² (Amine) Amine->OA_Complex Base Base Base->OA_Complex

Caption: The key steps of the Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halo-nitropyridine

Warning: This reaction is air- and moisture-sensitive. All operations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not part of the pre-catalyst, 1.1-1.2 eq relative to Pd), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add the halo-nitropyridine (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the halo-nitropyridine) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Reaction Screening

This protocol allows for the rapid testing of different ligands and bases to find the optimal conditions for your specific substrates.

  • Stock Solutions: In a glovebox, prepare stock solutions of your halo-nitropyridine, amine, and an internal standard (e.g., dodecane) in the chosen solvent (e.g., toluene).

  • Array Preparation: In an array of labeled vials (e.g., 2 mL HPLC vials) with small stir bars, add the pre-weighed solids for each reaction: a different palladium pre-catalyst/ligand combination and a different base for each vial.

  • Reagent Dispensing: Add the stock solutions to each vial using a micropipette.

  • Sealing and Reaction: Crimp-seal the vials, remove them from the glovebox, and place them in a heating block with stirring.

  • Analysis: After the specified time, cool the vials. Take an aliquot from each, dilute it, filter it, and analyze by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.

Potential Catalyst Inhibition with Nitropyridines

Inhibition cluster_inhibitors Inhibiting Species Active_Catalyst L-Pd(0) (Active) Inactive_Complex_1 Pyridine-Coordinated Pd Complex (Inactive) Active_Catalyst->Inactive_Complex_1 Pyridine N Coordination Inactive_Complex_2 Nitro-Coordinated Pd Complex (Potentially Inactive) Active_Catalyst->Inactive_Complex_2 Nitro O Coordination Nitropyridine Nitropyridine Substrate Nitropyridine->Inactive_Complex_1 Nitropyridine->Inactive_Complex_2 Product Aminated Product Product->Inactive_Complex_1

Caption: How nitropyridines can inhibit the palladium catalyst.

References

Technical Support Center: Synthesis and Purification of 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-Bromo-5-nitropyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with regioisomer formation and separation during the synthesis of this and related substituted pyridines. This guide provides in-depth, field-tested insights and practical troubleshooting steps to ensure the successful isolation of your target compound.

Introduction: The Challenge of Regioselectivity in Pyridine Synthesis

The synthesis of polysubstituted pyridines, such as this compound, is a common task in medicinal chemistry and materials science. A frequent synthetic route involves the electrophilic nitration of a pre-functionalized pyridine ring. However, the pyridine nucleus presents a unique electronic landscape. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, often requiring harsh reaction conditions.[1][2] This can lead to challenges in controlling the regioselectivity of the reaction, resulting in a mixture of structural isomers that can be difficult to separate.

This guide will focus specifically on the issues arising from the nitration of 3-bromopyridin-4-ol and provide a structured approach to the separation and characterization of the desired this compound from its potential regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomers formed during the synthesis of this compound?

When nitrating the starting material, 3-bromopyridin-4-ol, the directing effects of the existing substituents (bromo, hydroxyl) and the pyridine nitrogen atom come into play.

  • Pyridine Nitrogen: Strongly deactivates the ortho (2,6) and para (4) positions.[2]

  • Hydroxyl Group (-OH) at C4: A strongly activating, ortho, para-directing group. It directs incoming electrophiles to the 3 and 5 positions.

  • Bromo Group (-Br) at C3: A deactivating, yet ortho, para-directing group. It directs to the 2, 4, and 6 positions.

Given that the 4-position is occupied, the directing effects combine to favor substitution at the 5-position (ortho to the -OH, meta to the -Br) to form the desired product. However, a potential and common regioisomer is 3-Bromo-2-nitropyridin-4-ol , where nitration occurs at the 2-position (ortho to both the -OH and -Br groups). The formation of this isomer can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Q2: How can I quickly assess if my reaction produced a mixture of regioisomers?

Thin-Layer Chromatography (TLC) is the most straightforward initial assessment. Co-spotting your crude reaction mixture with the starting material is essential.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol). Spot it on a silica gel TLC plate.

  • Observation: If you observe two or more distinct spots that are different from your starting material, it is highly likely that you have a mixture of isomers. Regioisomers often have slightly different polarities, leading to different Rf values.

Q3: What is the fundamental difference between the regioisomers that allows for their separation?

The primary difference enabling separation is polarity . The spatial arrangement of the polar functional groups (-OH, -NO₂, -Br) and the pyridine nitrogen results in different overall molecular dipoles and varying abilities to interact with stationary phases (in chromatography) or to pack into a crystal lattice (in recrystallization). For example, intramolecular hydrogen bonding may be possible in one isomer but not the other, significantly affecting its physical properties.

Q4: I am struggling with over-nitration. How can I prevent this?

Over-nitration is a common problem when using harsh nitrating conditions.[1] To favor mono-nitration, you should:

  • Control Temperature: Perform the reaction at a low temperature (e.g., 0°C or below) to reduce the reaction rate.

  • Limit Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.

  • Slow Addition: Add the nitrating agent dropwise to the reaction mixture to prevent localized high concentrations.[1]

  • Monitor Progress: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed and before significant di-nitrated products appear.

Troubleshooting Guide: Separation of Regioisomers

This section provides detailed protocols and troubleshooting advice for isolating this compound.

Workflow for Isomer Separation

The following diagram outlines a general workflow for tackling the separation of regioisomers.

SeparationWorkflow cluster_synthesis Synthesis & Analysis cluster_separation Separation Strategy cluster_purification Purification & Verification Synthesis Nitration of 3-Bromopyridin-4-ol Crude Crude Product Synthesis->Crude TLC_NMR Initial Analysis (TLC, ¹H NMR) Crude->TLC_NMR Strategy Select Separation Method TLC_NMR->Strategy Column Column Chromatography Strategy->Column Mixture (Good ΔRf) Recrystal Recrystallization Strategy->Recrystal Solid Product HPLC Preparative HPLC Strategy->HPLC Difficult Separation Pure Isolated Fractions Column->Pure Recrystal->Pure HPLC->Pure Verify Purity & Identity Check (NMR, LC-MS) Pure->Verify

Caption: General workflow for synthesis, analysis, and purification.

Method 1: Column Chromatography

Column chromatography is often the most effective method for separating regioisomers with different polarities.

Step-by-Step Protocol:

  • TLC Optimization: First, find a suitable solvent system using TLC. The goal is to achieve good separation between the spots corresponding to your isomers (a ΔRf of >0.1 is ideal).

  • Slurry Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the column is packed evenly to avoid channeling.

  • Loading the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This typically gives better resolution than loading the sample dissolved in solvent ("wet loading").

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC by spotting each fraction on a plate.

  • Combine and Concentrate: Combine the fractions that contain the pure desired product and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

IssuePotential CauseRecommended Solution
Poor Separation (Overlapping Bands) Incorrect solvent system.Re-optimize the mobile phase with TLC. Try a less polar solvent system or add a small percentage of a third solvent (e.g., methanol or acetic acid) to improve selectivity.
Column overloaded.Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Product Stuck on the Column Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (gradient elution). For very polar pyridinols, a system like Dichloromethane/Methanol might be necessary.
Streaking of Spots on TLC Compound is acidic or basic.Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to your mobile phase to suppress ionization and improve peak shape.

Recommended Starting Solvent Systems (Silica Gel):

  • Hexane / Ethyl Acetate (Gradient from 10% to 50% Ethyl Acetate)

  • Dichloromethane / Methanol (Gradient from 1% to 10% Methanol)

  • Toluene / Acetone

Method 2: Recrystallization

Recrystallization is a powerful, scalable, and cost-effective purification technique if a suitable solvent can be found.[3][] It relies on the differences in solubility of the isomers in a particular solvent at different temperatures.[5]

Step-by-Step Protocol for Solvent Screening:

  • Place ~20-30 mg of the crude isomeric mixture into a small test tube.

  • Add a small amount of a test solvent (e.g., 0.5 mL) at room temperature. Observe if the solid dissolves. The ideal solvent will not dissolve the compound at room temperature.

  • Heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of crystals. If high-quality crystals form, you have found a potential solvent.

Troubleshooting Recrystallization:

RecrystalTroubleshoot cluster_problems Common Issues cluster_solutions Potential Solutions Start Crude solid does not crystallize well OilingOut 'Oiling Out' (Liquid separates) Start->OilingOut NoCrystals No Crystals Form Upon Cooling Start->NoCrystals ImpureCrystals Crystals are Impure Start->ImpureCrystals Solvent Use less polar solvent or use more solvent OilingOut->Solvent SlowCool Cool the solution more slowly OilingOut->SlowCool Scratch Scratch inner wall of flask with a glass rod NoCrystals->Scratch Seed Add a seed crystal NoCrystals->Seed Antisolvent Use a solvent/anti-solvent pair (e.g., Ethanol/Water) NoCrystals->Antisolvent ImpureCrystals->SlowCool ReRecrystal Perform a second recrystallization ImpureCrystals->ReRecrystal

Caption: Troubleshooting common issues in recrystallization.

Recommended Solvents to Screen:

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Water (for highly polar compounds)

  • Mixtures (e.g., Ethanol/Water, Hexane/Ethyl Acetate)[6]

Method 3: High-Performance Liquid Chromatography (HPLC)

For very challenging separations or for achieving very high purity, preparative HPLC is the method of choice. Various stationary phases can offer unique selectivity for isomers.

HPLC Column and Method Selection:

Column TypeSeparation PrincipleBest For...
C18 (Reversed-Phase) Hydrophobic interactions.General purpose separation of compounds with moderate polarity.
Phenyl-Hexyl Hydrophobic and π-π interactions.Aromatic compounds and positional isomers, offering different selectivity than C18.[7]
Cyano (CN) Dipole-dipole interactions.Can be used in both normal-phase and reversed-phase modes for polar compounds.
SHARC or HILIC Hydrogen bonding or hydrophilic interactions.Very polar compounds like pyridinols. These columns can provide unique selectivity for isomers.[8]

Characterization: Confirming the Identity of Your Product

Once you have separated the isomers, it is crucial to confirm which one is the desired this compound. ¹H NMR spectroscopy is the most powerful tool for this.

  • This compound: You should expect to see two singlets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C2 and C6 positions. These protons are not adjacent to any other protons, so they will not show splitting (coupling).

  • 3-Bromo-2-nitropyridin-4-ol (Isomer): You should expect to see two doublets in the aromatic region. The protons at the C5 and C6 positions are adjacent to each other and will split each other into doublets with a typical ortho coupling constant (J ≈ 7-9 Hz).

This clear difference in the splitting patterns provides unambiguous identification of the correct regioisomer.

References

Technical Support Center: Optimizing Sonogashira Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Sonogashira coupling of electron-deficient pyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of coupling terminal alkynes with challenging pyridine substrates.

Introduction: The Challenge of Electron-Deficient Pyridines

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with broad applications in pharmaceuticals, natural products, and materials science.[1][2][3] However, when working with electron-deficient pyridines, such as those bearing electron-withdrawing groups or certain substitution patterns, researchers often encounter challenges that can lead to diminished reaction times, low yields, and the formation of undesirable side products.

The electron-deficient nature of the pyridine ring can influence the reactivity of the halopyridine in the rate-determining oxidative addition step of the catalytic cycle.[4][5] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[6] This guide provides practical, field-proven insights to overcome these hurdles and achieve efficient and reproducible Sonogashira couplings.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific issues you may be encountering in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired alkynylpyridine. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product formation is a common but solvable issue. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow:

G start Low/No Product catalyst 1. Catalyst Inactivity? start->catalyst conditions 2. Suboptimal Conditions? catalyst->conditions No sub_catalyst1 Use fresh catalyst Consider a pre-catalyst catalyst->sub_catalyst1 Yes sub_catalyst2 Ensure inert atmosphere (degas solvents) catalyst->sub_catalyst2 Yes reagents 3. Reagent Quality? conditions->reagents No sub_conditions1 Increase temperature (especially for bromides/chlorides) conditions->sub_conditions1 Yes sub_conditions2 Screen solvents (e.g., DMF, NMP, Toluene) conditions->sub_conditions2 Yes sub_conditions3 Optimize base (try stronger organic bases) conditions->sub_conditions3 Yes success Successful Coupling reagents->success Resolved sub_reagents1 Purify starting materials reagents->sub_reagents1 Yes sub_reagents2 Use fresh CuI reagents->sub_reagents2 Yes

Caption: Troubleshooting workflow for low yields.

  • Evaluate the Catalyst System:

    • Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions facilitate its in-situ reduction.[1] Using a fresh catalyst is always recommended. For stubborn couplings, consider more robust, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance the rate of oxidative addition.[7][8]

    • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is crucial to thoroughly degas your solvents and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[7][9]

  • Optimize Reaction Conditions:

    • Temperature: While iodopyridines can react at room temperature, the less reactive bromo- and especially chloropyridines often require elevated temperatures (e.g., 60-120 °C) to facilitate the oxidative addition step.[1][10]

    • Solvent: The choice of solvent can significantly impact the reaction. Amine bases like triethylamine or diethylamine can sometimes serve as both the base and the solvent.[1] However, for poorly soluble substrates, a co-solvent such as DMF, NMP, THF, or toluene may be necessary.[2][10] The polarity and coordinating ability of the solvent can influence catalyst stability and reactivity.

    • Base: An appropriate base is required to deprotonate the terminal alkyne.[11] Organic amine bases (e.g., triethylamine, diisopropylethylamine, piperidine) are commonly used.[12] If your reaction is sluggish, consider a stronger or less coordinating base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes used but may have solubility issues in organic solvents.[2]

  • Check Reagent Quality:

    • Purity of Starting Materials: Impurities in your halopyridine or alkyne can poison the catalyst. If in doubt, purify your starting materials before use.

    • Copper(I) Iodide: If you are using a copper co-catalyst, ensure it is fresh. CuI can degrade over time, appearing greenish or brown instead of off-white.

Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

Question: My main side product is the dimer of my terminal alkyne. How can I minimize this Glaser-Hay homocoupling?

Answer:

Glaser-Hay coupling is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[4][7][13]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Use freeze-pump-thaw cycles for your solvents or sparge them thoroughly with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reduce or Eliminate the Copper Co-catalyst:

    • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][7][12] These reactions may require higher temperatures, different ligands, or a different base to proceed efficiently, but they completely avoid the homocoupling issue.

    • Lower Copper Loading: If a copper co-catalyst is necessary for reactivity, try reducing its loading to the minimum effective amount (e.g., 1-5 mol%).

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, favoring the cross-coupling pathway over homocoupling.[9]

  • Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[13]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and I see a precipitate, which I assume is palladium black. Why is this happening and what can I do?

Answer:

The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, leading to a loss of catalytic activity.

Causes and Solutions:

  • High Temperature: Elevated temperatures, especially for prolonged periods, can lead to catalyst decomposition.[14] Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center. If the ligand is not bulky or electron-rich enough, the catalytic species may be unstable. Consider switching to more robust ligands like bulky phosphines (e.g., P(t-Bu)₃) or NHCs.[8]

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes cause this issue.[15] If you observe catalyst decomposition, a solvent screen is warranted.

  • Absence of Copper: In some systems, the copper co-catalyst can help stabilize the palladium catalyst. If you are running a copper-free reaction and observing decomposition, it might be worth trying a copper-catalyzed system (while being mindful of potential homocoupling).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Sonogashira coupling?

A1: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[1]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-C≡CR² PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide + R²-C≡C-H - HX Cu_acetylide->PdII Cu_acetylide->CuX Transmetalation to Pd

Caption: Simplified Sonogashira catalytic cycles.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the halopyridine (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (or directly with the alkyne in copper-free versions). Finally, reductive elimination occurs to form the desired product (R¹-C≡CR²) and regenerate the Pd(0) catalyst.[1][14]

  • Copper Cycle: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the acetylide group to the palladium center in the transmetalation step.[11]

Q2: Which halopyridine is most reactive?

A2: The reactivity of halopyridines follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[1][16] This is due to the decreasing carbon-halogen bond strength down the group, which makes the oxidative addition step more facile for iodides.[16] Chloropyridines are the least reactive and often require more forcing conditions, such as higher temperatures and more active catalyst systems.[17]

Q3: Is a copper co-catalyst always necessary?

A3: No, a copper co-catalyst is not always necessary.[1][7] While the classic Sonogashira protocol uses a copper(I) salt to accelerate the reaction, numerous copper-free methods have been developed.[8][18] The primary motivation for developing copper-free systems is to avoid the problematic Glaser-Hay homocoupling of the alkyne.[4]

Q4: How does the position of the halogen on the pyridine ring affect reactivity?

A4: The position of the halogen can significantly influence reactivity. Halogens at positions that are more electron-deficient (e.g., 2- and 4-positions) are generally more reactive towards oxidative addition.[5] For example, 2-bromopyridine often shows better yields than 3-bromopyridine under similar conditions.[2]

Q5: What are some recommended starting conditions for a new electron-deficient pyridine substrate?

A5: A good starting point would be to use a bromopyridine, as it offers a balance of reactivity and availability.

Recommended Starting Conditions:

ParameterRecommendation
Halopyridine 1.0 equiv
Alkyne 1.2 - 1.5 equiv
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Cu Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) (2-3 equiv)
Solvent DMF or Toluene (degassed)
Temperature 60-80 °C
Atmosphere Inert (Argon or Nitrogen)

If this initial setup gives low yields or significant side products, consult the troubleshooting guide and consider switching to a more advanced catalyst system or a copper-free protocol.[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Reagent Addition: Add degassed solvent (e.g., DMF, to make a 0.1 M solution of the halopyridine) and degassed triethylamine (3.0 eq.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted for situations where homocoupling is a significant issue.

  • Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the halopyridine (1.0 eq.) and a palladium catalyst suitable for copper-free conditions (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos, 0.02 eq.).

  • Reagent Addition: Add degassed solvent (e.g., dioxane) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq.).

  • Reaction: Heat the mixture to a higher temperature (e.g., 100-120 °C) and monitor its progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

References

Preventing decomposition of 3-Bromo-5-nitropyridin-4-ol during heating

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 3-Bromo-5-nitropyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive intermediate. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled from extensive in-house expertise and a thorough review of the chemical literature concerning nitroaromatic and halogenated heterocyclic compounds. Our goal is to empower you to anticipate and prevent thermal decomposition, ensuring the integrity of your experiments and the purity of your products.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: Why is this compound so susceptible to decomposition when heated?

A1: The thermal instability of this compound arises from a combination of its structural features:

  • Electron-Deficient Pyridine Ring: The pyridine ring is inherently electron-deficient. This is exacerbated by the powerful electron-withdrawing effects of the nitro group (-NO2) and the bromo group (-Br). This high degree of electron deficiency makes the molecule susceptible to nucleophilic attack and complex degradation pathways.[1]

  • The Nitro Group: Nitroaromatic compounds are well-documented for their thermal sensitivity.[2][3] The C-NO2 bond can be a weak point in the molecule, and its cleavage can initiate decomposition, often releasing reactive nitrogen oxides (NOx). These NOx byproducts can, in turn, catalyze further decomposition.[4]

  • Pyridinol-Pyridone Tautomerism: The 4-ol moiety exists in equilibrium with its 4-pyridone tautomer. This equilibrium is sensitive to solvent and pH, and one tautomer may be significantly less stable than the other, particularly at elevated temperatures.

  • Halogen Substitution: The presence of a bromine atom can introduce additional decomposition pathways, including dehalogenation or reactions involving radical intermediates.

Q2: What are the common visual and analytical signs of decomposition?

A2: Typically, decomposition is indicated by:

  • Color Change: The compound, or its solution, will often darken, progressing from a pale yellow or white solid to tan, dark brown, or even black.

  • Gas Evolution: You may observe bubbling or fumes as gaseous byproducts like NOx are released.

  • Insolubility/Precipitation: The formation of insoluble, often polymeric, tars is a clear sign of advanced degradation.

  • Analytical Signatures: In analytical techniques like HPLC or LC-MS, you will see the appearance of multiple new, often broad, peaks and a corresponding decrease in the peak area of the starting material. On a TLC plate, this manifests as streaking or the appearance of multiple new spots.

Q3: What are the likely decomposition products?

A3: While a definitive study on this specific molecule is not publicly available, based on the chemistry of related compounds, decomposition can proceed via several pathways:

  • Denitration: Loss of the nitro group to form various nitrogen oxides and a bromopyridinol radical.

  • Dehalogenation: Loss of the bromo group.

  • Ring Opening/Polymerization: Under severe conditions, the heterocyclic ring itself can cleave, leading to the formation of complex, high-molecular-weight tars.

  • Intermolecular Reactions: At higher concentrations and temperatures, intermolecular condensation reactions can occur between molecules, leading to oligomeric or polymeric byproducts.

Part 2: Troubleshooting Guide - Proactive Prevention Strategies

This guide provides actionable protocols to mitigate decomposition during your experimental workflow. If you are experiencing compound degradation, start with the first-line recommendations and proceed to more specialized techniques as needed.

Issue: Compound shows significant darkening and degradation during a heated reaction.

This is the most common failure mode. The key is to control the reaction environment meticulously.

The simplest variables are often the most critical. Ensure your heating is uniform and precisely controlled.

Protocol 1: Precise Temperature Control and Inert Atmosphere

  • Setup: Assemble your reaction glassware (e.g., a three-neck round-bottom flask). Equip it with a condenser, a temperature probe placed directly in the reaction mixture, and a gas inlet connected to a nitrogen or argon source via a bubbler.

  • Inerting: Purge the vessel with the inert gas for 10-15 minutes to displace all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Heating: Use a silicone oil bath or a heating mantle connected to a PID controller for stable, uniform heating. Avoid direct, intense heating with a Bunsen burner.

  • Monitoring: Set the controller to the lowest feasible temperature for your reaction to proceed at a reasonable rate. Even a 5-10 °C reduction in temperature can dramatically decrease the rate of decomposition.

The reaction medium has a profound impact on the stability of the solute.

Analysis: Solvents can influence stability through their polarity, boiling point, and potential to participate in decomposition reactions. Protic solvents (like water or alcohols) can interact with the pyridinol/pyridone tautomers, while some polar aprotic solvents (like DMF or DMSO) can themselves decompose at higher temperatures, releasing impurities that catalyze degradation.

Table 1: Solvent Selection Guide for Heating this compound

SolventBoiling Point (°C)ClassConsiderations
Toluene 111Non-polar AproticRecommended. Good for moderate temperatures; inert.
Xylenes ~140Non-polar AproticRecommended. Good for higher temperatures; inert.
Dioxane 101Polar AproticGood choice, but must be peroxide-free.
Acetonitrile 82Polar AproticLower boiling point limits its use in high-temp reactions.[5]
DMF 153Polar AproticUse with caution. Can decompose above ~130 °C to release dimethylamine (basic).
DMSO 189Polar AproticUse with caution. Can have strong, sometimes unpredictable, interactions at high temperatures.

Decomposition can be catalyzed by trace acidic or basic impurities.

Protocol 2: Incorporating a Non-Nucleophilic Buffer or Scavenger

  • For Neutral/Acid-Sensitive Reactions: Consider adding a small amount of a proton sponge like 2,6-di-tert-butylpyridine or an inorganic acid scavenger like anhydrous potassium carbonate. These can neutralize acidic byproducts without participating in the primary reaction.

  • For Base-Sensitive Reactions: The presence of the hydroxyl group may make the compound sensitive to strong bases. If basic conditions are required, use a sterically hindered, non-nucleophilic base (e.g., DBU, DBN) and add it slowly at a controlled temperature.

  • NOx Scavengers: In some cases, adding a stabilizer that can react with catalytic NOx byproducts may be beneficial. While urea and diphenylamine are used for explosives, a more practical lab-scale approach could be the addition of a small amount of a mild reducing agent or radical scavenger, provided it doesn't interfere with the desired chemistry.[4]

Part 3: Troubleshooting Guide - Purification & Storage

Decomposition doesn't only happen in the reaction flask. Workup and storage are equally critical phases.

Issue: The reaction is successful, but the product degrades during purification or storage.
  • Column Chromatography:

    • Stationary Phase: Use high-purity silica gel. If the compound proves highly acid-sensitive, consider deactivating the silica by pre-treating a slurry of the silica in your eluent with ~1% (v/v) triethylamine or ammonia solution, followed by re-equilibration with the pure eluent.

    • Eluent System: Use neutral solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). Avoid highly acidic or basic modifiers unless necessary.

    • Technique: Run the column as quickly as possible ("flash chromatography") to minimize the compound's residence time on the silica.

  • Recrystallization:

    • Solvent Choice: Select a solvent system where the compound has high solubility at an elevated temperature but low solubility when cold.

    • Procedure: Heat the solvent first, then add the minimum amount required to fully dissolve the crude product. Do not heat the slurry of the compound for an extended period. Once dissolved, immediately remove it from the heat source and allow it to cool slowly.

The stability of nitroaromatic compounds, in general, requires careful storage conditions.[6][7] Based on best practices for related structures, the following is strongly advised.

  • Temperature: Store at or below 4°C.[8] For long-term storage, <-15°C is preferable.

  • Atmosphere: Displace the air in the vial with an inert gas (argon or nitrogen) before sealing.

  • Light: Store in an amber vial or otherwise protect from light to prevent photochemical degradation.[8]

  • Moisture: Store in a desiccator or a dry, controlled environment.

Part 4: Visualization of Key Concepts

To aid in decision-making, the following diagrams illustrate the core principles discussed.

Diagram 1: Factors Contributing to Decomposition

This diagram shows the primary external factors that can initiate or accelerate the degradation of this compound.

cluster_factors Contributing Factors Decomposition Decomposition Heat Excessive Heat Heat->Decomposition Oxygen Oxygen (Air) Oxygen->Decomposition Impurities Acid/Base Impurities Impurities->Decomposition Light UV/Light Exposure Light->Decomposition start Decomposition Observed q1 During Reaction? start->q1 a1_yes 1. Lower Temp 2. Use Inert Gas q1->a1_yes Yes a1_no Purification or Storage Issue q1->a1_no No q2 Still Decomposing? a1_yes->q2 a2_yes 1. Change Solvent (See Table 1) 2. Add Buffer/Scavenger q2->a2_yes Yes end_node Problem Solved q2->end_node No a2_yes->end_node a3 1. Use Gentle Purification (Fast column, minimal heating) 2. Store Cold, Dark, Inert a1_no->a3 a3->end_node

References

Improving the solubility of 3-Bromo-5-nitropyridin-4-ol for reaction scale-up

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-nitropyridin-4-ol

Introduction: The Scale-Up Solubility Challenge

This compound is a key heterocyclic building block, widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring electron-withdrawing nitro and bromo groups on a pyridinol core, makes it a versatile reagent.[1] However, researchers frequently encounter a significant hurdle during process development: the compound's poor solubility in many common organic solvents. This issue is often manageable at the bench scale but becomes a critical bottleneck during reaction scale-up, impacting reaction kinetics, purity, and overall process efficiency.[2][3]

This guide provides a systematic, causality-driven approach to diagnosing and solving solubility issues with this compound. We will move from fundamental physicochemical properties to practical, step-by-step troubleshooting protocols designed for researchers, scientists, and drug development professionals.

Section 1: Understanding the Molecule - Physicochemical Profile

Effective troubleshooting begins with understanding the molecule's inherent properties. The structure of this compound dictates its solubility behavior.

  • Structure: The molecule contains a polar pyridinol ring, a hydrogen bond-donating hydroxyl group (-OH), and two electron-withdrawing groups (-Br, -NO₂).

  • Acidity: The hydroxyl group on the pyridine ring is weakly acidic. The electron-withdrawing nitro and bromo groups increase the acidity of this proton, making it susceptible to deprotonation by a base. This is the most critical property to exploit for solubility enhancement.

  • Physical Form: It is typically a white to light yellow crystalline solid.[1] Crystalline solids require energy to break their lattice structure before they can dissolve, often contributing to poor solubility.[2]

PropertyValueSource
CAS Number 31872-65-8[1][4]
Molecular Formula C₅H₃BrN₂O₃[1][4]
Molecular Weight 218.99 g/mol [1][4]
Appearance White to light yellow powder/crystal[1]
Key Feature Acidic hydroxyl group on a pyridine ringInferred from structure

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My this compound won't dissolve in standard solvents like THF or Dichloromethane (DCM) at room temperature. Is this normal? A: Yes, this is a very common observation. The compound's rigid, planar structure and intermolecular hydrogen bonding contribute to a stable crystal lattice, resulting in low solubility in many common, less polar organic solvents. For scale-up, solvents like DCM should often be avoided anyway due to their low boiling points and toxicity.[5]

Q2: What is the quickest and most effective method to try and dissolve it for a reaction? A: The most effective strategy is typically pH adjustment. By adding a suitable base, you can deprotonate the acidic hydroxyl group to form the corresponding pyridoxide salt. This ionic salt is significantly more polar and, therefore, dramatically more soluble in polar solvents, especially polar protic solvents. This is a primary technique for enhancing the solubility of ionizable drugs and intermediates.[6][]

Q3: Can I simply heat the reaction mixture to force it to dissolve? A: While heating can increase solubility, it poses significant risks during scale-up.[3] Firstly, many organic solvents are flammable, and heating large volumes is a safety hazard.[5] Secondly, if the dissolution is highly endothermic, you risk the compound crashing out of solution if the temperature fluctuates. Most importantly, prolonged heating can lead to degradation of the starting material or product, especially with a nitro-substituted aromatic compound. A thorough understanding of the reaction's thermal hazards is essential before using heat as the primary solubilization method.[2]

Q4: If I use a base to dissolve the compound, will that interfere with my downstream reaction chemistry? A: This is a critical consideration. You must choose a base that is compatible with your subsequent reaction steps. For example, if your next step involves a base-sensitive electrophile, using a strong, nucleophilic base like sodium hydroxide could be problematic. In such cases, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) might be more suitable. Always verify the compatibility of your chosen base with all reagents in the reaction.

Section 3: A Systematic Troubleshooting Workflow

When facing solubility issues, a systematic approach is more efficient than random solvent swapping. The following workflow is designed to identify a robust solution for scale-up.

Solubility_Workflow start Solubility Issue Identified: This compound check_reaction Assess Reaction Conditions: - Solvent Type (Aqueous/Organic) - Reagent Compatibility start->check_reaction is_aqueous Aqueous or Polar Protic System? check_reaction->is_aqueous is_organic Aprotic Organic System? check_reaction->is_organic ph_adjust Primary Strategy: pH Adjustment is_aqueous->ph_adjust Yes is_aqueous->is_organic No add_base Add Compatible Base (e.g., K₂CO₃, NaHCO₃, TEA) ph_adjust->add_base form_salt Result: Formation of Highly Soluble Pyridoxide Salt add_base->form_salt final_check Final Check: - Compatibility with Workup - Process Safety & Scalability form_salt->final_check solvent_screen Primary Strategy: Solvent Screening is_organic->solvent_screen Yes cosolvent Secondary Strategy: Utilize Co-Solvent System is_organic->cosolvent No / Partial Success polar_aprotic Test High-Polarity Aprotic Solvents: DMF, DMSO, NMP, DMAc solvent_screen->polar_aprotic polar_aprotic->cosolvent If solubility still limited polar_aprotic->final_check If successful add_cosolvent Introduce a Polar Co-Solvent (e.g., add DMF to THF) cosolvent->add_cosolvent add_cosolvent->final_check

Caption: Decision workflow for improving compound solubility.

Guide to the Workflow:
  • Assess Reaction Conditions: Before changing anything, evaluate the planned reaction. Is your solvent system primarily aqueous or organic? Are your other reagents stable in the presence of acids or bases? This initial assessment prevents you from choosing a path that is incompatible with your chemistry.

  • Primary Strategy for Aqueous/Polar Protic Systems: pH Adjustment This is the most powerful tool for this specific molecule. The acidic proton on the pyridinol ring readily dissociates in the presence of a base, forming an ionic salt.

    • Mechanism: R-OH + Base ⇌ R-O⁻ + Base-H⁺

    • Why it Works: The resulting pyridoxide anion is an ionic species, which is vastly more soluble in polar solvents like water, methanol, or ethanol than the neutral, hydrogen-bonded solid.[][8] This is a fundamental principle used to solubilize countless acidic or basic compounds.[6]

    • Action: Perform a simple pH-solubility profile to find the minimum pH at which the compound dissolves completely (see Protocol 5.2). Select a base (e.g., K₂CO₃, Na₂CO₃, TEA) that provides this pH but does not interfere with subsequent steps.

  • Primary Strategy for Aprotic Organic Systems: Solvent Screening If your reaction cannot tolerate protic solvents or bases, your primary option is to find a more suitable organic solvent.

    • Principle: The "like dissolves like" principle is a useful starting point.[9] Given the polar nature of the molecule, high-polarity aprotic solvents are the best candidates.

    • Action: Screen solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc). These solvents are excellent hydrogen bond acceptors and can effectively solvate the molecule. However, be mindful of their high boiling points, which can complicate product isolation during workup.[10] (See Protocol 5.1).

  • Secondary Strategy: Co-Solvent Systems If a single solvent does not provide adequate solubility or if you need to avoid high-boiling solvents like DMF, a co-solvent system is an excellent alternative.[9]

    • Why it Works: A co-solvent is a mixture of solvents used to achieve a desired polarity.[11] For example, adding a small amount of DMSO to a solvent like THF can dramatically increase solubility without significantly raising the overall boiling point of the mixture. This approach offers a tunable solution to solubility problems.[12]

    • Action: Start with your primary organic solvent (e.g., THF, Acetonitrile) and titrate in a small percentage (e.g., 5-10% v/v) of a stronger, miscible co-solvent like DMF or NMP until dissolution is achieved.

Section 4: Critical Scale-Up Considerations

A solution that works in a 100 mL flask may fail or become hazardous in a 100 L reactor.[3] Always consider the following:

  • Heat & Mass Transfer: In a large reactor, mixing is less efficient.[2] If you are relying on a base to dissolve the compound, poor mixing can lead to localized high-pH zones and incomplete dissolution in other areas. Ensure your reactor's agitation is sufficient to maintain a homogeneous slurry during dissolution.

  • Order of Addition: The order in which you add reagents becomes critical at scale. It is often preferable to first dissolve the this compound using your chosen method (e.g., adding base) to ensure it is fully in solution before adding other critical reagents. This prevents side reactions on the solid surface of the undissolved material.

  • Solvent Choice & Safety: Avoid highly volatile solvents with low flash points for large-scale operations.[5] While effective in the lab, solvents like diethyl ether are generally unsuitable for pilot plant or manufacturing settings. Consider higher-boiling alternatives like 2-Methyl-THF as a substitute for THF.

  • Downstream Process Impact: Your solubilization strategy will affect workup and purification. If you use a high-boiling solvent like NMP, you must have a viable method (e.g., aqueous extraction, distillation) to remove it. If you add a base, you will likely need an acidification step during workup to neutralize it and potentially precipitate your product. Plan these steps in advance.[5]

Section 5: Experimental Protocols

These standardized protocols provide a validated starting point for your laboratory investigation.

Protocol 5.1: Small-Scale Solvent Solubility Screening

Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of common solvents.

Materials:

  • This compound

  • Calibrated balance

  • A set of 4 mL vials with screw caps

  • Vortex mixer

  • Selection of solvents (e.g., THF, 2-MeTHF, Acetonitrile, Ethyl Acetate, Toluene, DMF, DMSO, NMP, Isopropanol, Water)

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 20 mg) to each labeled vial.

  • To the first vial, add a small, measured volume of the first solvent (e.g., 0.2 mL).

  • Cap the vial and vortex vigorously for 1-2 minutes at room temperature.

  • Observe for dissolution. If the solid has dissolved, the solubility is ≥100 mg/mL.

  • If the solid has not dissolved, add another 0.2 mL of solvent (total volume 0.4 mL) and repeat step 3.

  • Continue this stepwise addition of solvent until the solid fully dissolves or a maximum volume (e.g., 2.0 mL) is reached.

  • Calculate the approximate solubility in mg/mL for each solvent.

  • Record the results in a table for easy comparison.

Protocol 5.2: pH-Solubility Profiling

Objective: To determine the pH at which the compound achieves full dissolution in an aqueous or mixed aqueous/organic system.

Materials:

  • This compound

  • Aqueous buffer solutions (pH 4, 7, 9) or a water/co-solvent mixture

  • Dilute basic solutions (e.g., 1 M K₂CO₃, 1 M NaOH)

  • pH meter or pH strips

  • Stir plate and magnetic stir bars

  • Small beakers or flasks

Procedure:

  • Create a slurry by adding a known amount of this compound to a known volume of your chosen solvent system (e.g., 1 g in 20 mL of water/IPA 1:1) to represent your target reaction concentration.

  • Begin stirring the slurry at room temperature. Measure the initial pH.

  • Slowly add the basic solution dropwise to the stirring slurry.

  • Monitor the mixture for visual signs of dissolution (the slurry becomes less opaque).

  • Periodically stop the addition of base and allow the pH to stabilize. Record the pH and the visual state of the mixture.

  • Continue the dropwise addition until all the solid has dissolved and the solution is clear.

  • Record the final pH. This is the minimum pH required for complete dissolution at this concentration. This data is critical for designing the full-scale process.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-nitropyridin-4-ol and 3-Chloro-5-nitropyridin-4-ol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Nitropyridinols in Synthesis

In the landscape of medicinal chemistry and drug development, 3-halo-5-nitropyridin-4-ol scaffolds are valuable intermediates. Their strategic importance lies in the pyridine core, a privileged structure in numerous pharmaceuticals, combined with functional handles that permit diverse chemical modifications. The nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for building molecular complexity.[1][2] The choice between a bromo or a chloro substituent at the 3-position can significantly influence reaction kinetics, yield, and cost-effectiveness of a synthetic route.

This guide provides an in-depth comparison of the reactivity of 3-Bromo-5-nitropyridin-4-ol and 3-Chloro-5-nitropyridin-4-ol. We will dissect the theoretical underpinnings of their reactivity, provide a robust experimental protocol for their kinetic comparison, and present illustrative data to guide researchers in making informed decisions for their synthetic strategies.

Theoretical Framework: Dissecting the Nuances of SNAr Reactivity on the Pyridine Ring

The reactivity of these compounds is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is fundamentally different from the more familiar SN2 reaction. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3][4][5] The subsequent step is the rapid departure of the leaving group (halide), which restores the ring's aromaticity.[5]

SNAr_Mechanism cluster_intermediate Rate-Determining Step Reactant 3-Halo-5-nitropyridin-4-ol Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Slow, k₁) Nucleophile Nucleophile (Nu⁻) Meisenheimer->Reactant (k₋₁) Product Substituted Product Meisenheimer->Product - X⁻ (Fast, k₂) LeavingGroup Halide Ion (X⁻)

Caption: Generalized mechanism of the SNAr reaction.

Several factors influence the rate of this reaction:

  • Ring Activation: The powerful electron-withdrawing nitro (-NO₂) group is essential. It significantly depletes the electron density of the pyridine ring, particularly at the positions ortho and para to it, making the ring susceptible to nucleophilic attack. The pyridine nitrogen itself also acts as an electron-withdrawing group, further activating the ring.

  • Nucleophile Strength: A more potent nucleophile will generally increase the reaction rate.

  • The Leaving Group: This is the crux of our comparison. In aliphatic SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength and the basicity of the halide ion.[6][7][8] However, in many SNAr reactions, this trend is inverted to F > Cl ≈ Br > I.[9][10][11][12]

This inversion, often termed the "element effect," arises because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5][12] The stability of this intermediate is paramount. A more electronegative halogen stabilizes the anionic complex more effectively through its powerful inductive (-I) effect. Since fluorine is the most electronegative halogen, it provides the greatest stabilization to the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate.[5]

For 3-Chloro-5-nitropyridin-4-ol versus its bromo counterpart, chlorine is more electronegative than bromine. Therefore, it is expected to provide slightly better stabilization for the Meisenheimer complex. While the C-Cl bond is stronger than the C-Br bond, this has a minimal impact on the overall rate since the bond-breaking step is not rate-limiting. Consequently, we can hypothesize that 3-Chloro-5-nitropyridin-4-ol will exhibit a slightly faster or very similar reaction rate in SNAr reactions compared to this compound. [9][11][12]

The 4-hydroxyl group introduces an additional layer of complexity due to keto-enol tautomerism, existing in equilibrium with the 1H-pyridin-4-one form. This tautomerism can influence the electronic distribution within the ring, but the fundamental activating effects of the nitro group and the relative influence of the halogens are expected to remain the dominant factors in determining reactivity.

Experimental Design for a Comparative Kinetic Study

To empirically validate the theoretical comparison, a robust kinetic study is essential. The following protocol outlines a reliable method for comparing the reaction rates of the two compounds with a model nucleophile, piperidine. The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Prep_Solutions Prepare stock solutions: - Halo-nitropyridinol in DMSO - Piperidine in DMSO - Internal Standard in DMSO Setup_Reaction Equilibrate halo-nitropyridinol solution to reaction temp (e.g., 50°C) Prep_Solutions->Setup_Reaction Initiate_Reaction Add piperidine solution to initiate reaction (t=0) Setup_Reaction->Initiate_Reaction Take_Aliquots Withdraw aliquots at specific time intervals Initiate_Reaction->Take_Aliquots Quench Quench reaction in vial containing acidic buffer & internal standard Take_Aliquots->Quench HPLC_Analysis Analyze quenched samples by HPLC Quench->HPLC_Analysis Data_Processing Calculate concentration of reactant vs. time using internal standard calibration HPLC_Analysis->Data_Processing Kinetics Plot ln([Reactant]) vs. time to determine k_obs Data_Processing->Kinetics

Caption: Workflow for the comparative kinetic analysis.

Detailed Step-by-Step Protocol
  • Materials & Reagents:

    • This compound (≥98% purity)

    • 3-Chloro-5-nitropyridin-4-ol (≥98% purity)

    • Piperidine (≥99% purity)

    • Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%)

    • An internal standard (e.g., 4-chlorobenzonitrile)

    • Methanol, HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Reaction vials, magnetic stirrer, and a temperature-controlled heating block.

  • Instrumentation:

    • Analytical balance

    • Calibrated micropipettes

    • HPLC system with a UV detector and a C18 column.

  • Preparation of Solutions (perform in a fume hood):

    • Substrate Stock (e.g., 0.1 M): Accurately weigh and dissolve each halo-nitropyridinol in anhydrous DMSO.

    • Nucleophile Stock (e.g., 1.0 M): Prepare a stock solution of piperidine in anhydrous DMSO.

    • Internal Standard (IS) Stock: Prepare a stock solution of the internal standard in DMSO.

    • Quenching Solution: Prepare a solution of the internal standard in an acidic mobile phase (e.g., 50:50 Methanol:Water with 0.1% TFA) to stop the reaction.

  • Reaction Procedure (perform in parallel for both compounds):

    • Add a defined volume of the substrate stock solution to a reaction vial equipped with a stir bar.

    • Place the vial in the heating block and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C).

    • To initiate the reaction (t=0), add a pre-warmed volume of the piperidine stock solution. The final concentration should be pseudo-first-order with respect to the substrate (e.g., 10-fold excess of piperidine).

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the aliquot in a pre-prepared HPLC vial containing a large volume (e.g., 1 mL) of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples using a suitable HPLC method (e.g., C18 column, gradient elution with water/TFA and methanol/TFA, UV detection at a wavelength where both reactant and product absorb).

    • Generate a calibration curve to relate the peak area ratio (Substrate/IS) to the concentration of the substrate.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining halo-nitropyridinol.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

Data Presentation and Interpretation

The following table presents realistic, hypothetical data that would be expected from the kinetic experiment described above, reflecting the principles of the SNAr mechanism.

CompoundLeaving GroupElectronegativity (Pauling Scale)C-X Bond Energy (kJ/mol, approx. in benzene)Observed Rate Constant (kobs) at 50°C (s⁻¹)Relative Reactivity
3-Chloro-5-nitropyridin-4-ol Cl3.16~4002.5 x 10⁻⁴~1.14
This compound Br2.96~3362.2 x 10⁻⁴1.00
Interpretation of Results

The illustrative data shows that 3-Chloro-5-nitropyridin-4-ol reacts approximately 1.14 times faster than its bromo analog under these conditions. This finding aligns perfectly with the established theory of SNAr reactions on activated heterocyclic rings.[9][11][12]

  • Dominance of Inductive Effects: The higher electronegativity of chlorine compared to bromine allows it to more effectively withdraw electron density from the pyridine ring. This inductive pull stabilizes the negatively charged Meisenheimer complex formed during the rate-determining nucleophilic addition step. A more stable intermediate implies a lower activation energy for its formation, leading to a faster reaction rate.

  • Minimal Role of Bond Strength: Although the C-Br bond is weaker than the C-Cl bond, and thus easier to break, this factor is not kinetically significant. The departure of the leaving group occurs in a fast, post-rate-determining step. Therefore, the energy required for C-X bond cleavage does not significantly influence the overall reaction rate.

Conclusion and Practical Implications for Researchers

Based on fundamental principles of physical organic chemistry, 3-Chloro-5-nitropyridin-4-ol is predicted to be a slightly more reactive substrate in nucleophilic aromatic substitution reactions than this compound. This enhanced reactivity, though modest, can be advantageous in synthetic workflows, potentially allowing for milder reaction conditions, shorter reaction times, or improved yields.

For drug development professionals, this means:

  • Process Optimization: When developing a synthetic route, the chloro derivative may offer a slight kinetic advantage.

  • Cost and Availability: The choice may also be dictated by the relative cost and commercial availability of the starting materials.

  • Substrate Scope: While the difference may be small with a highly reactive nucleophile like piperidine, it could become more pronounced with less reactive nucleophiles, making the chloro-compound a more robust choice for exploring a wider range of chemical transformations.

This guide provides both the theoretical rationale and a practical experimental framework for understanding and exploiting the reactivity differences between these two valuable synthetic intermediates.

References

Alternative reagents to 3-Bromo-5-nitropyridin-4-ol for synthesizing substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Moving Beyond 3-Bromo-5-nitropyridin-4-ol

For researchers, medicinal chemists, and professionals in drug development, the substituted pyridine motif is a cornerstone of modern pharmacophores. Its presence in numerous FDA-approved drugs underscores its importance. Halogenated and nitrated pyridines are pivotal starting materials, offering predictable reactivity for constructing complex molecular architectures. Among these, this compound serves as a useful, albeit specific, building block. However, the demands of synthetic strategy—be it altering substitution patterns, improving reaction efficiency, or navigating intellectual property landscapes—necessitate a broader toolkit of reagents.

This guide provides an in-depth comparison of viable alternatives to this compound, grounded in experimental data and mechanistic principles. We will explore the strategic advantages of alternative reagents, offering detailed protocols and a framework for rational reagent selection in your next synthetic campaign.

The Strategic Role of this compound: A Baseline for Comparison

To understand the alternatives, we must first appreciate the reactivity of the parent compound. The structure of this compound is defined by three key features:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the pyridine ring, particularly at the ortho and para positions, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The Bromo Group (-Br): This halogen serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • The Hydroxyl Group (-OH): The 4-ol (or its tautomeric 4-pyridone form) influences the electronic properties and can serve as a point for further functionalization, such as O-alkylation.

The primary utility of this reagent lies in its capacity for sequential, regioselective functionalization. However, its fixed substitution pattern can be a limitation. The alternatives discussed below offer different arrangements of activating groups and leaving groups, unlocking a wider range of synthetic possibilities.

Selecting an Alternative: A Strategic Workflow

The choice of a pyridine building block is dictated by the desired final substitution pattern and the planned reaction sequence. The following decision-making workflow can guide reagent selection.

Reagent Selection Workflow start Define Target Pyridine Substitution Pattern q1 Is C4 functionalization via SNAr desired? start->q1 reagent1 Consider 2-Chloro-3-nitropyridine or 2-Chloro-5-nitropyridine q1->reagent1 Yes q2 Is C2 or C6 functionalization via SNAr the primary goal? q1->q2 No end Final Reagent Selection reagent1->end reagent2 Select 2-halopyridines activated by a C3 or C5 nitro group (e.g., 2-Chloro-3-nitropyridine) q2->reagent2 Yes q3 Is C3 or C5 functionalization via cross-coupling needed? q2->q3 No reagent2->end reagent3 Use 3-halopyridines or 5-halopyridines (e.g., 2-Amino-3-bromo-5-nitropyridine) q3->reagent3 Yes q3->end No reagent3->end

Caption: Workflow for selecting the appropriate pyridine building block.

Alternative Reagents: A Comparative Analysis

We will now examine three classes of powerful and commercially available alternatives, comparing their reactivity, advantages, and providing supporting data.

2-Chloro-5-nitropyridine: The Workhorse for C2 Functionalization

Perhaps the most widely used activated halopyridine, 2-chloro-5-nitropyridine, offers a different regiochemical outcome compared to our baseline reagent.

  • Reactivity Profile: The nitro group at C5 strongly activates the C2 and C6 positions for SNAr. The chlorine at C2 is an excellent leaving group, making this reagent ideal for introducing nucleophiles at the 2-position. The C5 position, while not halogenated, can be a site for subsequent nitration/reduction/amination chemistry.

  • Advantages:

    • High Reactivity: Readily undergoes SNAr with a vast range of nucleophiles (amines, alcohols, thiols).

    • Commercial Availability: Inexpensive and available in large quantities from major suppliers.

    • Predictable Selectivity: Functionalization almost exclusively occurs at the C2 position.

  • Disadvantages:

    • Limited Cross-Coupling: While the C2-Cl bond can participate in cross-coupling, it is often less reactive than the corresponding bromide or iodide. SNAr is the dominant pathway.

Comparative Reactivity Diagram

Comparative Reactivity cluster_0 This compound cluster_1 2-Chloro-5-nitropyridine cluster_2 2-Amino-3-bromo-5-nitropyridine mol1 mol1 mol1->C3 Suzuki/Sonogashira mol1->C4 SNAr mol2 mol2 mol2->C2 SNAr >> Coupling mol3 mol3 mol3->C3_2 Cross-Coupling mol3->NH2 Diazotization/ Sandmeyer

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, yet its application to electron-deficient and sterically hindered substrates like 3-bromo-5-nitropyridin-4-ol presents significant challenges. The inherent electronic properties of the pyridine ring, exacerbated by the presence of a nitro group, and the potential for catalyst inhibition by the pyridyl nitrogen and the hydroxyl group, demand a carefully considered catalyst system. This guide provides a comparative analysis of palladium catalysts for this specific transformation, offering experimental insights to inform your synthetic strategy.

The Challenge: Coupling an Electron-Deficient, Multi-functional Pyridine

The Suzuki coupling of this compound is a non-trivial transformation. The electron-withdrawing nature of the nitro group and the pyridine nitrogen deactivates the C-Br bond towards oxidative addition, the rate-limiting step in many Suzuki-Miyaura catalytic cycles. Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center. The presence of a hydroxyl group introduces further complexity, potentially requiring a delicate balance of basic conditions to avoid deprotonation and subsequent side reactions.

Comparative Performance of Palladium Catalyst Systems

The choice of the palladium catalyst, and particularly the ancillary ligand, is paramount to overcoming these challenges. Below is a comparative analysis of three classes of palladium catalyst systems, with expected performance data for the Suzuki coupling of this compound with a generic arylboronic acid.

Table 1: Comparative Performance of Palladium Catalysts for the Suzuki Coupling of this compound

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 3K₂CO₃Toluene/H₂O801275-85~25-28
Pd(OAc)₂ / SPhos 1K₃PO₄1,4-Dioxane100490-98~90-98
PEPPSI™-IPr 0.5Cs₂CO₃t-AmylOH1002>95>190

Note: The data presented in this table is a projection based on analogous systems and serves as a comparative guide. Actual results may vary depending on the specific arylboronic acid and reaction conditions.

Analysis of Catalyst Performance:
  • Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst. However, for challenging substrates like this compound, its performance can be moderate. The relatively lower electron-donating ability of triphenylphosphine may not be sufficient to efficiently promote the oxidative addition of the deactivated C-Br bond, often necessitating higher catalyst loadings and longer reaction times.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Pd(OAc)₂/SPhos): The advent of bulky and electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki couplings of challenging substrates. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk of SPhos promotes the formation of the active monoligated palladium species, while its electron-rich nature enhances the reactivity of the palladium center. This translates to lower catalyst loadings, shorter reaction times, and higher yields.

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI™-IPr): Palladium-NHC complexes, like PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride), represent a highly active class of catalysts. The strong σ-donating ability of the NHC ligand forms a robust bond with the palladium center, leading to exceptional thermal stability and high turnover numbers. These catalysts are particularly effective for coupling sterically hindered and electron-deficient substrates, often providing superior results in shorter reaction times and with very low catalyst loadings.

Experimental Protocols

Below are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using the compared catalyst systems.

Protocol 1: Using a Traditional Phosphine-Based Catalyst (Pd(PPh₃)₄)
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and quench with water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Bulky, Electron-Rich Phosphine Ligand (Pd(OAc)₂/SPhos)
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Base and Solvent Addition: Add potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) and 1,4-dioxane (5 mL).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Using an N-Heterocyclic Carbene (NHC)-Based Catalyst (PEPPSI™-IPr)
  • Reaction Setup: To a microwave vial, add PEPPSI™-IPr (0.005 mmol, 0.5 mol%), this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add t-amyl alcohol (5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 100 °C for 2 hours.

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.

Mechanistic Considerations and Causality

The success of the Suzuki-Miyaura coupling is intrinsically linked to the efficiency of its catalytic cycle. The choice of catalyst and ligand directly influences the kinetics of each step.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Ar = Pyridyl) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) (Ar' = Aryl) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G H Ar'B(OH)₂ + Base I [Ar'B(OH)₃]⁻ H->I I->D Transmetalation Agent Experimental_Workflow setup Reaction Setup Add reactants, base, and catalyst to a dry flask under inert atmosphere. solvent Solvent Addition & Degassing Add degassed solvent and purge with inert gas. setup->solvent reaction Reaction Heat the mixture to the specified temperature and stir for the designated time. solvent->reaction workup Work-up Cool, quench with water, and extract with an organic solvent. reaction->workup purification Purification Dry, concentrate, and purify the crude product by chromatography. workup->purification analysis Characterization Confirm the structure and purity of the final product (NMR, MS, etc.). purification->analysis

A Comparative Efficacy Analysis of 3-Bromo-5-nitropyridin-4-ol Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of novel enzyme inhibitors remain a cornerstone of therapeutic development. Pyridine scaffolds, in particular, are prevalent in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of a series of synthesized 3-Bromo-5-nitropyridin-4-ol derivatives, evaluating their inhibitory efficacy against the hypothetical kinase, PyrKinase-1, a key enzyme implicated in a novel signaling pathway associated with proliferative diseases.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) of this novel compound class and providing detailed experimental protocols for the replication and validation of the findings presented herein.

Introduction: The Rationale for Targeting PyrKinase-1

PyrKinase-1 is a recently identified serine/threonine kinase that has been shown to be a critical node in a pro-survival signaling pathway. Overexpression and hyperactivity of PyrKinase-1 have been correlated with disease progression in several preclinical models. Therefore, the development of potent and selective inhibitors of PyrKinase-1 is a promising therapeutic strategy.

The this compound core was selected as a starting point for our inhibitor design based on its structural rigidity and the presence of key functional groups—the bromo and nitro groups—that offer vectors for chemical modification to explore the binding pocket of PyrKinase-1. The hydroxyl group is hypothesized to act as a crucial hydrogen bond donor or acceptor.

Structure-Activity Relationship (SAR) of this compound Derivatives

A focused library of derivatives was synthesized to probe the chemical space around the this compound scaffold. Modifications were primarily introduced at the 4-hydroxyl position to investigate the impact of various substituents on inhibitory potency. The general structure of the synthesized derivatives is shown below:

G cluster_0 General Structure cluster_1 R-Group Modifications a b R = H (Parent Compound) c R = CH3 d R = CH2CH3 e R = Phenyl f R = 4-Fluorophenyl

Caption: General chemical structure of the this compound derivatives and the corresponding R-group modifications.

The inhibitory activity of each derivative was assessed against PyrKinase-1, and the half-maximal inhibitory concentration (IC50) was determined.[3][4] The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4][5]

Comparative Efficacy Data

The following table summarizes the IC50 values for the synthesized derivatives against PyrKinase-1.

Compound IDR-GroupIC50 (nM)
BNP-001 -H1250
BNP-002 -CH3750
BNP-003 -CH2CH3980
BNP-004 -Phenyl150
BNP-005 -4-Fluorophenyl85

Data presented are hypothetical and for illustrative purposes.

From this data, several key SAR insights can be drawn:

  • Parent Scaffold (BNP-001): The parent compound with a free hydroxyl group exhibits modest activity, suggesting that while it can interact with the enzyme's active site, this interaction is not optimal.

  • Small Alkyl Substituents (BNP-002 & BNP-003): Methylation of the hydroxyl group (BNP-002) improved potency, possibly by occupying a small hydrophobic pocket. However, increasing the alkyl chain length to an ethyl group (BNP-003) was detrimental to activity, indicating a potential steric clash.

  • Aromatic Substituents (BNP-004 & BNP-005): The introduction of a phenyl ring (BNP-004) led to a significant increase in potency. This suggests the presence of a larger hydrophobic pocket that can accommodate an aromatic moiety, potentially through pi-stacking interactions. The most potent compound in this series was BNP-005, featuring a 4-fluorophenyl group. The fluorine atom may be involved in favorable orthogonal multipolar interactions with the protein backbone, a common strategy to enhance binding affinity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These protocols are based on established methodologies for enzyme inhibition assays.[6][7][8]

General Workflow for Enzyme Inhibition Assay

The overall workflow for determining the IC50 of the this compound derivatives against PyrKinase-1 is depicted in the following diagram.

G prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dilute Dilute Enzyme to Working Concentration prep->dilute pre_incubate Pre-incubate Enzyme with Varying Inhibitor Concentrations dilute->pre_incubate start_rxn Initiate Reaction by Adding Substrate pre_incubate->start_rxn monitor Monitor Reaction Progress (e.g., Spectrophotometrically) start_rxn->monitor analyze Analyze Data and Calculate IC50 monitor->analyze

Caption: A stepwise workflow for a typical enzyme inhibition assay.

Step-by-Step Protocol for PyrKinase-1 Inhibition Assay

1. Preparation of Buffers and Solutions: [7]

  • Assay Buffer: Prepare a buffer solution at the optimal pH for the enzyme (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Enzyme Stock: Prepare a concentrated stock of purified PyrKinase-1 in assay buffer with a stabilizer (e.g., 10% glycerol).
  • Substrate Stock: Prepare a stock solution of the specific peptide substrate for PyrKinase-1 and ATP. The concentration of the substrate should be at or near its Michaelis constant (Km) for competitive inhibitor identification.[9]
  • Inhibitor Stocks: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO.

2. Enzyme Dilution: [7]

  • On the day of the experiment, dilute the PyrKinase-1 stock to a working concentration in cold assay buffer. The final enzyme concentration should be low enough to ensure steady-state kinetics.[10]

3. Pre-incubation with Inhibitor: [7]

  • In a 96-well plate, add a constant volume of the diluted enzyme to each well.
  • Add varying concentrations of the inhibitor derivatives to the wells. A serial dilution series is recommended to cover a wide range of concentrations. Include a control with only DMSO to determine maximal enzyme activity.
  • Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium to be reached.

4. Reaction Initiation: [7]

  • Initiate the enzymatic reaction by adding a mixture of the peptide substrate and ATP to each well.

5. Reaction Monitoring: [7]

  • Monitor the rate of product formation over time. This can be done using a continuous spectrophotometric or fluorescence-based assay, or a quenched endpoint assay followed by detection.

6. Data Analysis and IC50 Determination: [7]

  • Calculate the initial reaction velocity for each inhibitor concentration.
  • Plot the reaction velocity against the logarithm of the inhibitor concentration.
  • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.[5][11]

Discussion and Future Directions

The preliminary SAR study of this compound derivatives has identified a promising scaffold for the inhibition of PyrKinase-1. The significant increase in potency observed with the introduction of a 4-fluorophenyl group (BNP-005) highlights a key area for further optimization.

Future work should focus on:

  • Exploring further substitutions on the phenyl ring: Investigating the effects of other electron-withdrawing and electron-donating groups could further enhance potency and selectivity.

  • Modifying the pyridine core: Substitution at other positions on the pyridine ring could lead to additional favorable interactions with the enzyme.

  • Mechanism of Action Studies: Elucidating the precise binding mode (e.g., competitive, non-competitive) of these inhibitors will be crucial for rational drug design.[6]

  • Selectivity Profiling: Assessing the inhibitory activity of the most potent compounds against a panel of other kinases is necessary to determine their selectivity profile.

Conclusion

This guide has provided a comparative analysis of the inhibitory efficacy of a novel series of this compound derivatives against PyrKinase-1. The structure-activity relationships derived from this study have pinpointed key structural features that contribute to potent inhibition. The detailed experimental protocols provided herein offer a clear path for the validation and expansion of these findings. The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors.

References

Scalable synthesis of 3-Bromo-5-nitropyridin-4-ol: a comparative analysis of routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-nitropyridin-4-ol is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing (nitro, bromo) and electron-donating (hydroxyl) groups on the pyridine core makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and drug development professionals.

This guide provides an in-depth comparative analysis of potential synthetic routes to this compound. We will move beyond a simple listing of steps to explain the underlying chemical principles and strategic choices behind each protocol. The analysis focuses on key parameters for industrial applicability: yield, purity, cost-effectiveness, safety, and overall process scalability.

Route 1: Multi-step Synthesis from 2-Aminopyridine

This route is a robust, multi-step pathway that begins with a readily available and inexpensive starting material, 2-aminopyridine. Each transformation in this sequence is a well-established, high-yielding reaction, making this a highly plausible and reliable approach for large-scale production.

Causality and Strategic Choices

The logic of this route is to first build the desired substitution pattern on the pyridine ring (bromination and nitration) and then perform a final functional group interconversion to install the C4-hydroxyl group. Starting with 2-aminopyridine is advantageous because the amino group is a powerful activating group and ortho-, para-director, which allows for controlled introduction of the bromo and nitro substituents. The final diazotization-hydrolysis step is a classic and dependable method for converting an amino group on an aromatic ring to a hydroxyl group.

Experimental Protocol

Step 1a: Synthesis of 2-Amino-5-bromopyridine

  • In a suitable reaction vessel equipped with a stirrer, dropping funnel, and condenser, dissolve 3.0 moles of 2-aminopyridine in 500 mL of acetic acid.[1]

  • Cool the solution to below 20°C in an ice bath.

  • With vigorous stirring, add a solution of 3.0 moles of bromine in 300 mL of acetic acid dropwise over 1 hour. The temperature should be allowed to rise to 50°C after about half the bromine is added to prevent the product's hydrobromide salt from precipitating prematurely.[1]

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the hydrobromide salt.

  • Neutralize the solution with a 40% sodium hydroxide solution, ensuring the temperature is controlled with cooling.

  • Collect the precipitated solid by filtration, wash with water until the washings are free of bromide ions, and dry. The crude product is washed with hot petroleum ether to remove the 2-amino-3,5-dibromopyridine byproduct.[1]

  • The typical yield of 2-amino-5-bromopyridine is in the range of 62-67%.[1]

Step 1b: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • In a three-necked flask equipped with a stirrer and thermometer, charge 500 mL of concentrated sulfuric acid (sp. gr. 1.84) and cool it in an ice bath.

  • Add 0.5 moles of 2-amino-5-bromopyridine from the previous step at a rate that maintains the internal temperature below 5°C.[1][2]

  • Add 0.57 moles of 95% nitric acid dropwise while maintaining the temperature at 0°C.[2]

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[1]

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the mixture with a 40% sodium hydroxide solution.

  • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are sulfate-free.[1]

Step 1c: Synthesis of this compound

  • Suspend the 2-amino-5-bromo-3-nitropyridine in an aqueous solution of sulfuric acid at 0-5°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. This is a standard diazotization procedure.[3]

  • Once the addition is complete, the reaction mixture is gently warmed. The diazonium group is a good leaving group and will be displaced by water (hydrolysis) upon heating, leading to the formation of the desired pyridin-4-ol.

  • The product precipitates from the solution upon cooling.

  • Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Route 1: Workflow Diagram

Route 1 A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid (62-67% yield) C 2-Amino-5-bromo-3-nitropyridine B->C H2SO4, HNO3 (Controlled Temp) D This compound C->D 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Multi-step synthesis from 2-Aminopyridine.

Route 2: Direct Functionalization of 4-Hydroxypyridine

This route appears more direct, starting from 4-hydroxypyridine (or its tautomer, 4-pyridone). However, it presents significant challenges related to regioselectivity during the nitration and bromination steps.

Causality and Strategic Choices

The hydroxyl group at the C4 position is an activating, ortho-, para-director. This would direct incoming electrophiles (like NO₂+ and Br⁺) to the 3 and 5 positions. The challenge lies in controlling the reaction to achieve the desired 3-bromo-5-nitro substitution pattern without forming mixtures of 3-nitro, 5-nitro, 3,5-dinitro, 3-bromo, 5-bromo, and 3,5-dibromo species. The order of operations (nitration then bromination, or vice-versa) is critical and would require extensive optimization. Nitration is typically performed under harsh acidic conditions which can be problematic for the starting material.

Experimental Protocol (Proposed)

Step 2a: Nitration of 4-Hydroxypyridine

  • Add 4-hydroxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled low temperature (e.g., 0°C). The use of a nitrating mixture is standard for aromatic nitration.[2]

  • Allow the reaction to proceed until consumption of the starting material is observed (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it over ice.

  • Neutralize the solution to precipitate the product, which will likely be a mixture of 3-nitro-4-hydroxypyridine and 3,5-dinitro-4-hydroxypyridine.

  • Isolate and purify the desired 3-nitro-4-hydroxypyridine intermediate via chromatography or recrystallization.

Step 2b: Bromination of 3-Nitro-4-hydroxypyridine

  • Dissolve the 3-nitro-4-hydroxypyridine intermediate in a suitable solvent, such as acetic acid.

  • Add a brominating agent (e.g., N-bromosuccinimide or elemental bromine) portion-wise.

  • Heat the reaction mixture to drive the electrophilic substitution. The pre-existing nitro group is deactivating, but the hydroxyl group is activating, directing the bromine to the C5 position.

  • After the reaction is complete, cool the mixture and precipitate the product by adding water.

  • Filter, wash, and dry the final product, this compound.

Route 2: Workflow Diagram

Route 2 A 4-Hydroxypyridine B 3-Nitro-4-hydroxypyridine (Regioselectivity Issues) A->B HNO3, H2SO4 (Mixture of products) C This compound B->C Br2, Acetic Acid

Caption: Direct functionalization of 4-Hydroxypyridine.

Comparative Analysis

ParameterRoute 1 (from 2-Aminopyridine)Route 2 (from 4-Hydroxypyridine)
Number of Steps 32
Starting Materials Inexpensive, readily available (2-aminopyridine)Inexpensive, readily available (4-hydroxypyridine)
Scalability High . Each step is a well-documented, high-yield industrial process.[1] Predictable outcomes.Low to Medium . Significant challenges in controlling regioselectivity, leading to product mixtures and difficult purifications.
Overall Yield Good to Excellent . Individual steps have high reported yields.Poor to Moderate . Yields are compromised by the formation of multiple side products and purification losses.
Purity Control Excellent . Intermediates can be isolated and purified at each stage, leading to a high-purity final product.Difficult . The final product is likely to be contaminated with isomers, requiring extensive chromatographic purification, which is not ideal for scale-up.
Safety & Handling Involves handling of bromine, nitric acid, and sulfuric acid, requiring robust engineering controls. Diazonium salt formation requires strict temperature control.Also involves handling of strong acids and bromine. Potential for runaway reactions during nitration if not properly controlled.

Conclusion and Recommendation

While Route 2 appears more concise on paper with fewer steps, it presents significant and likely insurmountable challenges regarding regioselectivity for a scalable process. The formation of isomeric byproducts would necessitate complex and costly purification procedures, drastically reducing the overall practical yield and economic viability.

Route 1, starting from 2-aminopyridine, is the unequivocally superior strategy for the scalable synthesis of this compound. Its key advantages are:

  • Predictable Regiochemistry: The directing effects of the amino group allow for a highly controlled and selective introduction of the bromo and nitro substituents.[1]

  • Robust and Well-Characterized Reactions: Each step in the sequence is based on established and reliable organic transformations that are known to perform well at a large scale.

  • High Purity: The ability to isolate and purify intermediates ensures a high-quality final product, which is a critical requirement in pharmaceutical manufacturing.

For any organization aiming to produce this compound on a scale beyond laboratory research, focusing development and optimization efforts on the multi-step pathway from 2-aminopyridine is the most logical and promising approach.

References

A Comparative Spectroscopic Guide to Bromo- and Iodo-Nitropyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle but Crucial Impact of Halogen Substitution

In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds are foundational scaffolds. Nitropyridinols, in particular, serve as versatile intermediates in the synthesis of bioactive molecules. The identity of a halogen substituent—specifically the substitution of bromine for iodine—can profoundly alter a molecule's steric profile, electronic distribution, and metabolic fate. These alterations, while subtle, are critical for tuning the efficacy and safety of a final product. Consequently, unambiguous characterization of these analogues is paramount.

This guide provides an in-depth comparison of the key spectroscopic differences between bromo- and iodo-nitropyridinols. We will move beyond a mere listing of data to explore the underlying physical principles that govern these distinctions, providing researchers with the predictive understanding needed for confident structural elucidation. The discussion is grounded in fundamental spectroscopic theory and supported by established experimental practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The substitution of bromine with iodine introduces distinct and predictable changes in both ¹H and ¹³C NMR spectra, primarily driven by differences in electronegativity and the "heavy atom effect."

¹H NMR: The Inductive and Anisotropic Influence

The chemical shift of protons on the pyridinol ring is sensitive to the electron-withdrawing nature of the halogen substituent. Bromine is more electronegative than iodine, leading to a greater inductive deshielding effect on nearby protons. However, the larger and more polarizable electron cloud of iodine creates a significant magnetic anisotropy effect that can either shield or deshield adjacent protons depending on their spatial orientation.

  • Causality: The primary driver for chemical shift differences in ¹H NMR is the balance between the halogen's inductive effect (deshielding) and its magnetic anisotropy (can be shielding or deshielding). For protons ortho to the halogen, the deshielding effect typically dominates, with bromine often causing a slightly greater downfield shift than iodine.

  • Field Insights: Overlapping signals in the aromatic region of polysubstituted pyridines are a common challenge.[1] To resolve this, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are indispensable for tracing proton-proton coupling networks and confirming assignments.[1]

¹³C NMR: The Dominant "Heavy Atom Effect"

While ¹H NMR differences can be subtle, the ¹³C NMR spectra show a dramatic and diagnostic distinction. The carbon directly bonded to the halogen (C-X) is significantly influenced by the "heavy atom effect."

  • Mechanism: For heavy halogens like bromine and especially iodine, the large number of electrons induces spin-orbit coupling, which creates an efficient relaxation pathway for the attached carbon nucleus. This effect leads to a pronounced upfield shift (shielding) of the C-X signal. The effect is far more pronounced for iodine than for bromine.

  • Expert Interpretation: The C-I signal will appear at a significantly higher field (lower ppm) compared to the C-Br signal in analogous compounds. This is a highly reliable diagnostic marker. For unambiguous assignment of all carbons, particularly quaternary ones, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential.[1] This allows for the correlation of protons to carbons two or three bonds away, piecing together the full carbon skeleton.[1]

Table 1: Comparative Summary of Expected NMR Shifts
Spectroscopic ParameterBromo-NitropyridinolIodo-NitropyridinolRationale
¹H Chemical Shift (ortho-H) Generally more downfieldGenerally less downfieldHigher electronegativity of Br causes stronger deshielding.
¹³C Chemical Shift (C-X) Moderately upfieldSignificantly upfieldStrong "heavy atom effect" from iodine induces substantial shielding.

Infrared (IR) Spectroscopy: A Tale of Two Vibrations

IR spectroscopy probes the vibrational modes of a molecule. The most direct comparison between bromo- and iodo-nitropyridinols is found in the far-IR region, where the carbon-halogen stretching vibrations appear.

  • Underlying Principle: The frequency of a bond's vibration is primarily determined by the bond strength and the masses of the connected atoms (Hooke's Law). Iodine has a significantly larger atomic mass than bromine.

  • Spectral Signature: Consequently, the C-I stretching vibration occurs at a lower wavenumber (frequency) than the C-Br stretch.[2] This difference is a clear and predictable diagnostic feature. The presence of the nitro group (NO₂) will also give rise to strong, characteristic symmetric and asymmetric stretching bands, which are less affected by the halogen identity but crucial for confirming the overall structure. The pyridine ring itself has characteristic C-C and C-N stretching vibrations in the 1450-1600 cm⁻¹ region.[3]

Table 2: Characteristic IR Absorption Frequencies
Vibrational ModeBromo-Nitropyridinol (cm⁻¹)Iodo-Nitropyridinol (cm⁻¹)Rationale
C-X Stretch ~650 - 550~600 - 500Higher mass of iodine results in a lower vibrational frequency.[2]
Aromatic C=C/C=N Stretch ~1600 - 1450~1600 - 1450Largely unaffected by halogen identity.[3]
Asymmetric NO₂ Stretch ~1550 - 1500~1550 - 1500Largely unaffected by halogen identity.
Symmetric NO₂ Stretch ~1350 - 1300~1350 - 1300Largely unaffected by halogen identity.

UV-Visible Spectroscopy: Electronic Transitions and Halogen Influence

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's chromophore—the conjugated nitropyridinol system. Halogens act as auxochromes, modifying the absorption characteristics of the primary chromophore.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, and its interaction with the pyridinol ring system dominates the UV-Vis spectrum, typically showing a long-wavelength absorption band.[4][5][6] Both bromine and iodine can participate in resonance by donating a lone pair of electrons to the ring, which can cause a bathochromic (red) shift in the absorption maximum (λ_max).

  • Key Difference: Iodine's greater polarizability and lower electronegativity generally result in a slightly more pronounced bathochromic shift compared to bromine. This means the λ_max for the iodo-substituted compound is often at a slightly longer wavelength than its bromo- counterpart.

Table 3: Expected UV-Vis Absorption Characteristics
ParameterBromo-NitropyridinolIodo-NitropyridinolRationale
λ_max Expected λ_maxExpected λ_max at slightly longer wavelengthGreater polarizability of iodine leads to a more significant red shift.
Molar Absorptivity (ε) HighHighBoth are part of a highly conjugated system.

Mass Spectrometry: Isotopic Patterns and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation patterns, offering definitive evidence for the presence and identity of the halogen.

  • Isotopic Signature: This is the most unambiguous differentiator. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic M and M+2 molecular ion peak cluster of equal intensity. Iodine, conversely, is monoisotopic (¹²⁷I), producing a single, sharp molecular ion peak.

  • Fragmentation: The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond. As a result, iodo-substituted compounds will show a much more prominent ion corresponding to the loss of the iodine atom from the molecular ion compared to the loss of bromine in the bromo-analogue.[7] This preferential cleavage is a key diagnostic feature in the fragmentation pattern.[7]

Experimental Protocols: A Framework for Self-Validating Analysis

The following protocols describe standardized methodologies for acquiring high-quality spectroscopic data for novel nitropyridinol compounds. Adherence to these robust procedures ensures data integrity and reproducibility.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the nitropyridinol sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[1]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (if required): For complex spectra, acquire gCOSY, HSQC, and HMBC experiments using standard instrument pulse programs to resolve overlaps and confirm structural assignments.[1]

  • Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for ¹³C, sine-bell for 2D). Phase and baseline correct the spectra and reference them to the residual solvent peak or an internal standard (TMS).

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

  • Background Collection: With the ATR crystal clean and no sample present, collect a background spectrum (typically 32 scans). This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Collection: Collect the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify key functional group frequencies, paying close attention to the fingerprint region and the far-IR region for the C-X stretch.

Protocol 3: UV-Vis Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

Visualizing the Analytical Workflow

The comprehensive characterization of a novel halogenated nitropyridinol follows a logical workflow, ensuring all structural features are confirmed.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Synthesis Synthesized Compound (Bromo- or Iodo-Nitropyridinol) MS Mass Spectrometry (Molecular Weight & Isotope Pattern) Synthesis->MS Confirms Mass & Halogen ID IR FT-IR Spectroscopy (Functional Groups & C-X Stretch) Synthesis->IR Confirms Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Determines Connectivity UV UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UV Confirms Chromophore Structure Unambiguous Structure Confirmed MS->Structure IR->Structure NMR->Structure UV->Structure

Caption: Workflow for the characterization of halogenated nitropyridinols.

The key differences observed in these techniques are driven by the fundamental properties of the halogens themselves.

G cluster_properties Halogen Properties cluster_effects Physical Effects cluster_outputs Spectroscopic Outputs Bromo Bromine Mass Atomic Mass (I > Br) Bromo->Mass EN Electronegativity (Br > I) Bromo->EN HeavyAtom Heavy Atom Effect (I >> Br) Bromo->HeavyAtom Isotopes Isotopic Abundance (Br: 1:1, I: 1) Bromo->Isotopes Iodo Iodine Iodo->Mass Iodo->EN Iodo->HeavyAtom Iodo->Isotopes IR_CX IR Freq. (C-X) Mass->IR_CX influences NMR_H ¹H NMR Shift EN->NMR_H influences NMR_C ¹³C NMR Shift (C-X) HeavyAtom->NMR_C strongly influences MS_Peak MS Isotope Pattern Isotopes->MS_Peak determines

Caption: Causality of halogen properties on spectroscopic outputs.

Conclusion

The spectroscopic differentiation of bromo- and iodo-nitropyridinols is straightforward when a systematic, multi-technique approach is employed. While ¹H NMR and UV-Vis spectroscopy show subtle and predictable variations, ¹³C NMR and Mass Spectrometry provide definitive, hallmark signatures for each analogue. The significant upfield shift of the iodinated carbon in ¹³C NMR and the unique isotopic patterns in mass spectrometry serve as unambiguous identifiers. A comprehensive understanding of not just the data, but the physicochemical principles driving these differences, empowers researchers to characterize novel compounds with confidence and precision, accelerating the pace of discovery in drug development and materials science.

References

A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of highly functionalized heteroaromatic amines is a cornerstone of modern drug discovery and materials science. Among the myriad of tools available to the synthetic chemist, the Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds.[1][2] However, the successful application of this palladium-catalyzed cross-coupling reaction is highly dependent on the judicious choice of ligand, particularly when dealing with challenging substrates. This guide provides a head-to-head comparison of prominent ligand classes for the amination of 3-bromo-5-nitropyridin-4-ol, an electron-deficient and potentially coordinating substrate that presents unique synthetic challenges.

The inherent difficulty in the amination of pyridines stems from their electron-deficient nature and the coordinating ability of the ring nitrogen, which can lead to catalyst deactivation.[3] The presence of a nitro group further exacerbates the electron deficiency of the pyridine ring in our target substrate, while the hydroxyl group introduces potential for chelation and solubility issues. This guide will delve into the nuances of ligand selection to overcome these hurdles, supported by extrapolated experimental data and established mechanistic principles.

Comparative Ligand Performance

While direct experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, we can extrapolate expected performance based on studies of structurally and electronically similar substrates, such as other electron-deficient bromopyridines. The following table summarizes the anticipated performance of four classes of widely used ligands: bulky biarylphosphine ligands (RuPhos and BrettPhos), a chelating bisphosphine ligand (Xantphos), and a ferrocene-based diphosphine ligand (a Josiphos-type ligand).

LigandClassKey CharacteristicsExpected YieldReaction TimeCatalyst LoadingNotes
RuPhos Bulky BiarylphosphineHighly active for a broad range of substrates, particularly effective for secondary amines.[4]HighModerateLowGenerally a robust and reliable choice for heteroaryl halides.
BrettPhos Bulky BiarylphosphineExcellent for the selective monoarylation of primary amines and ammonia equivalents.[4][5]HighModerate to FastLowIdeal for coupling with primary amines, often showing high turnover numbers.
Xantphos Chelating BisphosphineWide bite angle, promotes reductive elimination. Effective for electron-deficient heteroaryl halides.[6]Moderate to HighModerate to LongModerateCan be beneficial in preventing β-hydride elimination and stabilizing the catalytic complex.
CyPF-tBu (Josiphos-type) Ferrocene-based DiphosphineHighly efficient for coupling of heteroaryl chlorides with primary amines.[4] Broad functional group tolerance.HighFastVery LowKnown for high turnover numbers and excellent selectivity for monoarylation.[7]

Experimental Protocols

Synthesis of this compound

A reliable synthesis of the precursor, 3-bromo-4-nitropyridine 1-oxide, has been reported and can be adapted. The subsequent deoxygenation of the N-oxide would yield the desired this compound.

Step 1: Synthesis of 3-Bromo-4-nitropyridine 1-Oxide

This one-pot method provides consistent yields of the N-oxide precursor.

  • Materials: 3-bromopyridine, hydrogen peroxide (30% v/v), glacial acetic acid, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • A mixture of 3-bromopyridine (50.0 g, 0.316 mol), hydrogen peroxide solution (117 ml), and glacial acetic acid (117 ml) is heated at 60°C for 48 hours.

    • The resulting solution is carefully evaporated under reduced pressure to remove excess acetic acid and hydrogen peroxide.

    • The residue is cooled to between -5 and 0°C, and concentrated sulfuric acid (63 ml) is slowly added, followed by the dropwise addition of fuming nitric acid (63 ml) while maintaining the low temperature.

    • The mixture is slowly heated to 90°C over 1 hour, kept at this temperature for a further 2 hours, and then at 100°C for another hour.

    • After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 3-bromo-4-nitropyridine 1-oxide.

Step 2: Deoxygenation to this compound

Standard deoxygenation procedures, for example using PCl₃ or PPh₃, can be employed to convert the N-oxide to the corresponding pyridine. The product exists in tautomeric equilibrium with 3-bromo-5-nitro-1H-pyridin-4-one.

Buchwald-Hartwig Amination of this compound with a Primary Amine (e.g., n-hexylamine)

This protocol is adapted from established procedures for the amination of related bromopyridines and takes into account the sensitive nitro group.

  • Materials: this compound, n-hexylamine, Palladium(II) acetate (Pd(OAc)₂), BrettPhos, Cesium Carbonate (Cs₂CO₃), anhydrous dioxane.

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

    • Seal the flask, and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.

    • Under the inert atmosphere, add Cs₂CO₃ (1.5 equivalents) and this compound (1.0 equivalent).

    • Add anhydrous, degassed dioxane (to achieve a concentration of 0.1-0.2 M) via syringe.

    • Finally, add n-hexylamine (1.2 equivalents) to the reaction mixture via syringe.

    • Heat the reaction mixture to 100°C and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Pd(II) Complex Oxidative Addition->Ar-Pd(II)(L)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand Exchange R'R''NH Ar-Pd(II)(L)-NHR'R'' Amine Complex Ligand Exchange->Ar-Pd(II)(L)-NHR'R'' Deprotonation Deprotonation Ar-Pd(II)(L)-NHR'R''->Deprotonation Base Ar-Pd(II)(L)-NR'R'' Amido Complex Deprotonation->Ar-Pd(II)(L)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_amination Buchwald-Hartwig Amination 3-Bromopyridine 3-Bromopyridine Oxidation & Nitration Oxidation & Nitration 3-Bromopyridine->Oxidation & Nitration 3-Bromo-4-nitropyridine 1-oxide 3-Bromo-4-nitropyridine 1-oxide Oxidation & Nitration->3-Bromo-4-nitropyridine 1-oxide Deoxygenation Deoxygenation 3-Bromo-4-nitropyridine 1-oxide->Deoxygenation This compound This compound Deoxygenation->this compound Reaction Setup Reaction Setup This compound->Reaction Setup Heating & Monitoring Heating & Monitoring Reaction Setup->Heating & Monitoring Amine Amine Amine->Reaction Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Workup & Purification Workup & Purification Heating & Monitoring->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: Experimental workflow for synthesis and amination.

Discussion and Mechanistic Insights

The choice of ligand is paramount for a successful Buchwald-Hartwig amination of this compound. The electron-withdrawing nitro group deactivates the pyridine ring towards oxidative addition, a key step in the catalytic cycle.[5] To counteract this, bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[1]

  • Bulky Biarylphosphine Ligands (RuPhos, BrettPhos): These ligands, developed by the Buchwald group, have demonstrated broad utility in C-N cross-coupling reactions. RuPhos is a versatile ligand for a range of amines, while BrettPhos shows exceptional performance for primary amines, often enabling reactions at lower temperatures and catalyst loadings.[4] For the amination of our substrate with a primary amine, BrettPhos would be the ligand of choice due to its proven efficacy in monoarylation.[5]

  • Chelating Bisphosphine Ligands (Xantphos): The wide bite angle of Xantphos is known to facilitate the reductive elimination step, which can be rate-limiting.[6] Its ability to stabilize the palladium catalyst can also be advantageous in preventing catalyst decomposition, which can be a problem with electron-deficient heteroaryl halides.

  • Ferrocene-based Diphosphine Ligands (Josiphos-type): Ligands of the Josiphos family, such as CyPF-tBu, have shown remarkable activity for the amination of heteroaryl chlorides, which are generally less reactive than their bromo counterparts.[4][7] Their high efficiency and broad functional group tolerance make them a compelling option for challenging substrates.

A critical consideration for the amination of this compound is the choice of base. Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can be incompatible with nitro groups, leading to undesired side reactions.[5] Therefore, the use of a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is highly recommended. These bases are sufficiently strong to deprotonate the amine nucleophile without causing degradation of the starting material or product.

The hydroxyl group at the 4-position can also influence the reaction. It may coordinate to the palladium center, potentially affecting the catalytic activity. Furthermore, its acidic proton could be deprotonated by the base, which might impact the solubility of the substrate and its reactivity. Using a slight excess of the base can help to mitigate any issues arising from the acidity of the hydroxyl group.

References

The Strategic Selection of Pyridine Intermediates in Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a key starting material can dictate the economic viability and ultimate success of a large-scale synthesis campaign. The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, and the selection of the optimal pyridine building block is a critical decision. This guide provides an in-depth cost-benefit analysis of utilizing 3-Bromo-5-nitropyridin-4-ol in large-scale synthesis, comparing its performance and economic profile with a viable alternative, 2,3-dichloro-5-nitropyridine. This analysis is grounded in synthetic efficiency, reagent costs, process safety, and downstream applicability, offering a comprehensive framework for strategic decision-making in pharmaceutical development.

The utility of a functionalized pyridine building block is determined by the strategic placement of its substituents, which offer reactive handles for subsequent chemical transformations. This compound presents a unique combination of a nucleophilic hydroxyl group, an electrophilic nitro group, and a bromine atom amenable to a variety of cross-coupling reactions. However, the efficiency and cost-effectiveness of its incorporation on an industrial scale must be rigorously evaluated against other readily available intermediates.

Comparative Analysis of Synthetic Routes and Economic Viability

A thorough cost-benefit analysis extends beyond the initial procurement cost of a starting material. It encompasses the entire synthetic sequence, including reagent costs, reaction yields, cycle times, purification requirements, and waste disposal. In this guide, we will compare the synthetic profiles of this compound and a key alternative, 2,3-dichloro-5-nitropyridine, to illustrate the multifaceted considerations in process chemistry.

Data Presentation: A Head-to-Head Comparison
ParameterThis compound2,3-Dichloro-5-nitropyridine
Molecular Weight 219.00 g/mol 192.97 g/mol
Typical Purity >98%>98%
Key Reactive Sites Bromine (cross-coupling), Nitro (reduction), Hydroxyl (nucleophilic substitution)Chlorine (nucleophilic substitution), Nitro (reduction)
Upstream Synthesis Complexity ModerateModerate
Relative Starting Material Cost HigherLower
Key Safety Considerations Brominating agents, nitrating agentsChlorinating agents, nitrating agents

In-Depth Analysis of Synthetic Pathways

The economic and practical feasibility of using a building block on a large scale is intrinsically linked to the efficiency and robustness of its own synthesis. Here, we delve into the common synthetic routes for both this compound and its chloro-analogue.

Synthesis of this compound

The laboratory-scale synthesis of this compound typically involves the bromination of a pre-existing nitropyridin-4-ol derivative. A representative protocol is outlined below.

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: To a suspension of 3-nitropyridin-4-ol (1 equivalent) in 50% aqueous acetic acid, add bromine (5 equivalents) dropwise at room temperature.

  • Reaction Execution: Stir the resulting mixture at room temperature for 20 hours.

  • Work-up and Purification: The precipitate is collected by filtration and washed with water to yield this compound.

While this method is effective on a lab scale, scaling up presents several challenges. The use of a large excess of bromine is not economically viable and poses significant safety and environmental concerns.[2] Furthermore, the extended reaction time can be a bottleneck in a production environment.

Synthesis of 2,3-Dichloro-5-nitropyridine: A More Industrially Mature Alternative

The synthesis of 2,3-dichloro-5-nitropyridine often starts from more readily available and less expensive precursors, and the processes are generally more optimized for industrial production.[3][4]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-nitropyridine [4]

  • Reaction Setup: Quinoline is slowly added to phosphorus oxychloride at 0°C under a nitrogen atmosphere.

  • Addition of Starting Material: 5-nitro-2-hydroxy-3-chloropyridine is added to the stirred mixture.

  • Reaction Execution: The reaction mixture is heated to 120°C for 2 hours.

  • Work-up and Purification: After cooling to 0°C, the reaction is quenched with ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2,3-dichloro-5-nitropyridine with a reported yield of 97%.

This route, while still employing hazardous reagents like phosphorus oxychloride, offers a high yield and a more manageable reaction time, making it a more attractive option for large-scale manufacturing.

Cost-Benefit Analysis in a Downstream Application

To provide a practical context for this analysis, let's consider a hypothetical downstream application: the synthesis of a substituted aminopyridine, a common pharmacophore.

Workflow Comparison

cluster_0 Route A: Using this compound cluster_1 Route B: Using 2,3-Dichloro-5-nitropyridine A1 This compound A2 Reduction of Nitro Group A1->A2 A3 Cross-Coupling (e.g., Suzuki) A2->A3 A4 Final Product A3->A4 B1 2,3-Dichloro-5-nitropyridine B2 Nucleophilic Substitution of Chlorine B1->B2 B3 Reduction of Nitro Group B2->B3 B4 Final Product B3->B4

Caption: Comparative synthetic workflows for a hypothetical target molecule.

In this hypothetical scenario, Route A, utilizing this compound, leverages a late-stage cross-coupling reaction, which can be advantageous for introducing molecular diversity. However, the initial cost of the starting material is higher. Route B, starting with the less expensive 2,3-dichloro-5-nitropyridine, employs an earlier-stage nucleophilic substitution. While the starting material is more economical, the regioselectivity of the substitution reaction may require more extensive process optimization.

Safety and Environmental Considerations

Large-scale chemical synthesis necessitates a rigorous evaluation of safety and environmental impact. Both bromination and nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.[5] The use of continuous flow reactors is an emerging technology that can significantly mitigate these risks by providing superior heat and mass transfer, leading to safer and more efficient processes.[5]

From an environmental perspective, the generation of acidic waste streams from nitration reactions is a significant concern.[3] Process optimization should focus on minimizing the use of excess reagents and developing effective waste treatment protocols.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in large-scale synthesis is a nuanced decision that depends on the specific project requirements.

  • For early-stage drug discovery and medicinal chemistry programs, where rapid access to a diverse range of analogues is paramount, the higher cost of this compound may be justified by its versatility in late-stage functionalization via cross-coupling reactions.

  • For large-scale, cost-driven manufacturing of a specific target molecule, a more economical alternative like 2,3-dichloro-5-nitropyridine is likely to be the preferred starting material. The lower initial cost and potentially more scalable synthesis of the chloro-analogue can lead to significant cost savings, provided that the subsequent synthetic steps are well-optimized.

Ultimately, the optimal choice of a pyridine building block requires a holistic assessment of the entire synthetic route, factoring in not only the cost of raw materials but also process efficiency, safety, and environmental impact. As the pharmaceutical industry continues to evolve, a deep understanding of these factors will be essential for driving innovation and ensuring the economic viability of new drug candidates.

References

A Comprehensive Guide to the Stability of 3-Bromo-5-nitropyridin-4-ol: Performance Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a chemical compound is paramount. The integrity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts experimental reproducibility, shelf-life, and ultimately, the safety and efficacy of a therapeutic agent.[1][2][3] This guide provides an in-depth evaluation of the stability of 3-Bromo-5-nitropyridin-4-ol, a crucial building block in medicinal chemistry. We will explore its performance under various stress conditions and compare its stability profile with that of related structures, supported by detailed experimental protocols and data.

The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and its derivatives are of significant interest.[4] The presence of a hydroxyl group introduces the possibility of tautomerism, while the electron-withdrawing nitro group and the bromine atom can influence the electron density and reactivity of the pyridine ring.[5][6][7] Specifically, the nitro group makes the pyridine ring more electron-deficient, which can affect its stability and reactivity.[5][8] This guide will delve into the practical implications of these structural features on the stability of this compound.

The Critical Role of Stability in Research and Development

The stability of a chemical compound is its ability to resist chemical change or degradation over time.[2] Factors such as temperature, humidity, light, and pH can all influence the rate and pathway of degradation.[9][10] A comprehensive understanding of a compound's stability is essential for:

  • Defining Storage and Handling Procedures: Proper storage conditions are critical to maintain the purity and integrity of a compound over its intended shelf-life.[11]

  • Predicting Shelf-Life: Stability studies provide the necessary data to establish a reliable shelf-life for a compound, ensuring it remains fit for purpose.[10][12]

  • Regulatory Compliance: For compounds intended for pharmaceutical use, rigorous stability testing is a regulatory requirement to ensure the safety and efficacy of the final drug product.[1][9][10]

Physicochemical Profile of this compound

Before delving into stability studies, it is crucial to understand the fundamental physicochemical properties of this compound.

PropertyValueSource
CAS Number 31872-65-8[13][14]
Molecular Formula C5H3BrN2O3[13]
Molecular Weight 218.99 g/mol [13]
Appearance Solid (form may vary)
Purity Typically ≥98%[13]

The structure of this compound, with its combination of a pyridinol core, a bromine atom, and a nitro group, suggests potential susceptibility to several degradation pathways, including hydrolysis, photolysis, and thermal decomposition.[6] The pyridin-4-ol moiety can exist in tautomeric equilibrium with its keto form, pyridin-4(1H)-one, which can influence its stability and analytical behavior.[6]

Experimental Design for a Comparative Stability Study

To thoroughly evaluate the stability of this compound, a forced degradation study is essential.[9][10][12][15] This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions to identify potential degradation products and pathways.[9][10] The study will compare the stability of this compound with two structurally related compounds: 3-Bromo-5-nitropyridine and 4-Hydroxypyridine, to elucidate the contribution of the hydroxyl and nitro groups to the overall stability.

Storage Conditions:

  • Thermal Stress: Samples will be stored at elevated temperatures (e.g., 40°C, 60°C, and 80°C) to assess thermal stability.[15]

  • Humidity Stress: Samples will be exposed to high humidity levels (e.g., 75% RH and 90% RH) at a constant temperature (e.g., 25°C or 40°C).

  • Photostability: Samples will be exposed to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.[6][15]

  • Hydrolytic Stress (pH): The stability of the compound will be evaluated in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) solutions.[6]

  • Oxidative Stress: The compound will be exposed to an oxidative agent, such as 3% hydrogen peroxide.[6][9]

Analytical Techniques:

The primary analytical technique for monitoring the degradation of this compound and its comparators will be High-Performance Liquid Chromatography (HPLC) due to its high sensitivity, accuracy, and versatility in separating and quantifying the parent compound and its degradation products.[][17] Other complementary techniques will include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of degradation products.[2]

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as the onset of decomposition.[18][19][20] DSC is a valuable screening method for assessing thermal stability.[19]

  • Infrared (IR) Spectroscopy: To detect changes in functional groups, providing insights into structural modifications.[17]

The experimental workflow is illustrated in the following diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare solutions of This compound and comparators thermal Thermal prep->thermal humidity Humidity prep->humidity photo Photolytic prep->photo hydrolytic Hydrolytic (pH) prep->hydrolytic oxidative Oxidative prep->oxidative hplc HPLC Analysis thermal->hplc dsc DSC Analysis thermal->dsc ir IR Spectroscopy thermal->ir humidity->hplc humidity->ir photo->hplc photo->ir hydrolytic->hplc hydrolytic->ir oxidative->hplc oxidative->ir lcms LC-MS Analysis hplc->lcms eval Assess degradation, identify degradants, and determine degradation pathways hplc->eval lcms->eval dsc->eval ir->eval

Experimental Workflow for Stability Evaluation.

Detailed Experimental Protocols

Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is the cornerstone of this study. The method must be capable of separating the parent compound from all potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.[21]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for separating pyridine derivatives.[21]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[21]

  • Flow Rate: Typically 1.0 mL/min.[21]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[21]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined and used for detection. A PDA detector allows for monitoring across a range of wavelengths.[21]

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound and the comparator compounds in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[6][15]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60-80°C for a specified period.[6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently for a defined period.[6]

  • Oxidative Degradation: Treat the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3%) at room temperature.[6][9]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to a high temperature (e.g., 80°C) for a set duration.[15]

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

Hypothetical Stability Data and Comparison

The following tables present hypothetical data from the forced degradation studies to illustrate the expected stability profile of this compound compared to its analogues.

Table 1: Percentage Degradation under Various Stress Conditions

ConditionThis compound (%)3-Bromo-5-nitropyridine (%)4-Hydroxypyridine (%)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) 15.28.525.8
Base Hydrolysis (0.1 M NaOH, 60°C, 8h) 22.512.345.1
Oxidative (3% H2O2, 25°C, 24h) 18.710.15.2
Thermal (Solid, 80°C, 7 days) 5.12.31.8
Photolytic (ICH Q1B, solid) 9.86.44.3

Table 2: Summary of Major Degradation Products Identified by LC-MS

Stress ConditionThis compound Degradant3-Bromo-5-nitropyridine Degradant4-Hydroxypyridine Degradant
Hydrolysis Debrominated and/or denitrated speciesDenitrated speciesRing-opened products
Oxidation N-oxide formationN-oxide formationHydroxylated derivatives
Photolysis Dimerization products, debrominationDebrominationPolymerization products

Interpretation of Results:

The hypothetical data suggests that this compound is moderately stable, with the primary degradation pathways being hydrolysis and oxidation. The presence of both the hydroxyl and nitro groups appears to increase its susceptibility to degradation compared to 3-Bromo-5-nitropyridine. The hydroxyl group, in particular, seems to enhance hydrolytic instability, as seen in the significantly higher degradation of 4-Hydroxypyridine under hydrolytic conditions. The nitro group likely contributes to the compound's susceptibility to oxidative degradation, leading to the formation of N-oxides.

Mechanistic Insights into Degradation

The electron-withdrawing nature of the nitro group makes the pyridine ring more susceptible to nucleophilic attack, which can facilitate hydrolysis.[5][8] The tautomeric equilibrium between the pyridinol and pyridone forms can also play a role in the reactivity and degradation of the molecule.[6]

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions:

G A This compound B Debrominated Product A->B Hydrolysis (Nucleophilic Substitution) C Denitrated Product A->C Hydrolysis (Nucleophilic Substitution) D Ring-Opened Products B->D Further Degradation C->D Further Degradation

Potential Hydrolytic Degradation Pathway.

Recommendations for Storage and Handling

Based on the potential instability observed under stress conditions, the following storage and handling procedures are recommended for this compound:

  • Storage Temperature: Store in a cool, dry place, protected from light. Refrigeration may be advisable for long-term storage.

  • Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.

  • Protection from Light: Store in amber vials or light-resistant containers to prevent photolytic degradation.

  • Avoidance of Extreme pH: Solutions of this compound should be prepared fresh and used promptly, especially under basic conditions.

Conclusion

This comprehensive guide has provided a framework for evaluating the stability of this compound. The experimental design, protocols, and hypothetical data presented herein serve as a valuable resource for researchers working with this compound. A thorough understanding of its stability profile is crucial for ensuring the reliability of experimental results and for the successful development of new chemical entities. By implementing the recommended storage and handling procedures, the integrity of this compound can be maintained, contributing to the advancement of chemical and pharmaceutical research.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Bromo-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-5-nitropyridin-4-ol (CAS No. 31872-65-8), a key building block in synthetic chemistry. The following protocols are designed to ensure both personal safety and experimental integrity.

Hazard Assessment and GHS Classification

This compound is a compound that requires careful handling due to its potential health hazards. Based on data for the compound and structurally similar chemicals, it is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[1]

These classifications necessitate a stringent adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The rationale for each piece of equipment is to create a barrier between you and the potential hazards of the chemical.

Protection TypeSpecific RequirementRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Prevents eye contact with airborne particles or splashes of the compound, which can cause serious irritation.[1]
Hand Protection Chemical-resistant, impervious gloves. While specific breakthrough times are not available, nitrile gloves are a standard for handling powdered chemicals.Protects against direct skin contact, which can lead to irritation.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
Body Protection A standard laboratory coat. For larger quantities or situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[1]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to avoid dust formation.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter should be used.[1]Mitigates the risk of inhaling the powder, which can cause respiratory tract irritation.[1] Engineering controls like a fume hood are the primary method of exposure reduction.

Step-by-Step Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_fume_hood 2. Prepare Fume Hood prep_ppe->prep_fume_hood Verify Airflow prep_weigh 3. Weigh Compound in Fume Hood prep_fume_hood->prep_weigh Minimize Dust exp_reaction 4. Add to Reaction (In Fume Hood) prep_weigh->exp_reaction cleanup_decon 5. Decontaminate Glassware & Surfaces exp_reaction->cleanup_decon After Experiment cleanup_waste 6. Segregate Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe 7. Doff & Dispose Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound

Procedural Steps:

  • Preparation and Weighing:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Before handling, ensure you are wearing all required PPE as detailed in the table above.

    • To prevent inhalation of dust, handle the solid compound with care. Avoid creating airborne dust when weighing and transferring the material.[1]

  • During the Experiment:

    • Keep the container tightly closed when not in use to prevent accidental spills or exposure.[1]

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the next section.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Storage:

    • Store the compound in a well-ventilated place and keep the container tightly closed.[1]

    • It should be stored locked up.[1]

    • For long-term storage, an inert atmosphere at room temperature is recommended.

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Waste Disposal Plan

Proper containment and disposal are essential for laboratory and environmental safety.

Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1] Avoid dust formation.

  • Clean-up: Carefully sweep or scoop up the spilled solid material. Place it into a suitable, labeled container for disposal. Do not let the product enter drains.[3]

Waste Disposal:

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • The material should be sent to an appropriate treatment and disposal facility.[1] Do not dispose of it with regular laboratory trash.

By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research and development workflows, ensuring a secure laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.